Etamicastat hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3OS.ClH/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21;/h3,5-6,11H,1-2,4,7,17H2,(H,18,21);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDOSZCFINPAD-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677773-32-9 | |
| Record name | (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Etamicastat Hydrochloride: A Deep Dive into its Mechanism of Action on Dopamine β-Hydroxylase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etamicastat (B1249725) hydrochloride is a potent, reversible, and peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This targeted inhibition leads to a reduction in peripheral norepinephrine levels and a concurrent increase in dopamine levels, resulting in a dose-dependent decrease in blood pressure without reflex tachycardia. This whitepaper provides a comprehensive overview of the mechanism of action of etamicastat on DBH, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The sympathetic nervous system plays a crucial role in the pathophysiology of hypertension and heart failure. A key strategy for modulating sympathetic activity is the inhibition of norepinephrine biosynthesis. Etamicastat hydrochloride (BIA 5-453) is a novel therapeutic agent that specifically targets dopamine β-hydroxylase (DBH), a critical enzyme in the catecholamine synthesis pathway.[1][2] Unlike some other DBH inhibitors, etamicastat exhibits peripheral selectivity, minimizing central nervous system side effects.[3] This document serves as a technical guide to the molecular interactions, pharmacokinetic and pharmacodynamic profiles, and the experimental validation of etamicastat's mechanism of action.
Mechanism of Action on Dopamine β-Hydroxylase
Etamicastat acts as a reversible, mixed-model inhibitor of dopamine β-hydroxylase.[3] Kinetic studies have revealed that its inhibitory action is complex, demonstrating characteristics of both competitive and uncompetitive inhibition depending on the substrate being considered.
Enzyme Kinetics
Studies using human DBH from SK-N-SH cell homogenates have shown that etamicastat's inhibition is fully reversible upon dilution.[3] The inhibitory mechanism is described as a mixed-model, approaching competitive inhibition with respect to the substrate tyramine (B21549) and uncompetitive behavior concerning the co-substrate ascorbate.[3] This suggests that etamicastat can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.
Table 1: In Vitro Inhibition of Dopamine β-Hydroxylase by Etamicastat
| Parameter | Value | Species/System | Reference |
| IC50 | 107 nM | Human DBH (SK-N-SH cells) | [3] |
| Ki (vs. Tyramine) | 34 nM | Human DBH (SK-N-SH cells) | [3] |
| Inhibition Model | Mixed-model | Human DBH (SK-N-SH cells) | [3] |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of etamicastat has been characterized in healthy volunteers and hypertensive patients, demonstrating its suitability for once-daily dosing.[1][4]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration, etamicastat is readily absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1-3 hours.[1][2] It has a mean terminal half-life (t½) ranging from 19 to 28 hours after repeated dosing.[1][4] A major metabolic pathway for etamicastat is N-acetylation, catalyzed by N-acetyltransferase 2 (NAT2), leading to the formation of the metabolite BIA 5-961.[1][2] The NAT2 phenotype of an individual significantly influences the pharmacokinetics, with poor acetylators exhibiting 2- to 3-fold greater systemic exposure (AUC) to etamicastat compared to rapid acetylators.[1][4] Approximately 50% of an administered dose is recovered in the urine, with about 30% as unchanged etamicastat and 20% as the BIA 5-961 metabolite.[4]
Table 2: Pharmacokinetic Parameters of Etamicastat and its Metabolite BIA 5-961 in Healthy Male Volunteers (Multiple Doses)
| Parameter | Etamicastat | BIA 5-961 | Reference |
| Tmax (hours) | 1 - 3 | 2 - 4 | [1] |
| t½ (hours) | 18.1 - 25.7 | 6.7 - 22.5 | [1] |
| Accumulation Ratio | 1.3 - 1.9 | 1.3 - 1.6 | [1] |
Effect of Food
The presence of food has a minor impact on the overall exposure to etamicastat. While a high-fat meal can decrease the maximum plasma concentration (Cmax) by approximately 28% and prolong the Tmax, the total area under the curve (AUC) remains largely unchanged.[5] This suggests that etamicastat can be administered without regard to meals.[5]
Pharmacodynamics
The inhibition of DBH by etamicastat leads to predictable and clinically relevant pharmacodynamic effects on catecholamine levels and cardiovascular parameters.
Effects on Catecholamine Levels
Oral administration of etamicastat results in a dose-dependent decrease in peripheral norepinephrine levels and a corresponding increase in dopamine levels.[5] This is evidenced by a significant reduction in the urinary excretion of norepinephrine.[1] Importantly, etamicastat does not affect catecholamine levels in the brain, confirming its peripheral selectivity.[3]
Antihypertensive Effects
In clinical trials involving patients with mild to moderate hypertension, once-daily administration of etamicastat resulted in statistically significant, dose-dependent reductions in both systolic and diastolic blood pressure.[4] The antihypertensive effect is observed throughout the 24-hour dosing interval.[4]
Table 3: Antihypertensive Effect of Etamicastat in Hypertensive Patients (10-day treatment)
| Dose | Mean Decrease in Nighttime Systolic Blood Pressure (vs. Placebo) | 95% Confidence Interval | P-value | Reference |
| 50 mg | -11.66 mmHg | -21.57 to -1.76 | < 0.05 | [4] |
| 100 mg | -14.92 mmHg | -24.98 to -4.87 | < 0.01 | [4] |
| 200 mg | -13.62 mmHg | -22.29 to -3.95 | < 0.01 | [4] |
Signaling Pathways and Experimental Workflows
Catecholamine Synthesis Pathway
Etamicastat's mechanism of action is best understood in the context of the catecholamine synthesis pathway. By inhibiting DBH, it creates a bottleneck in the conversion of dopamine to norepinephrine.
Caption: The catecholamine synthesis pathway and the point of inhibition by etamicastat.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of etamicastat's antihypertensive effects typically involves a series of in vitro and in vivo experiments.
Caption: A generalized experimental workflow for the preclinical assessment of etamicastat.
Experimental Protocols
Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol is adapted from methodologies used in the characterization of etamicastat's interaction with human DBH.[3][6]
Objective: To determine the in vitro inhibitory potency (IC50) of etamicastat on human DBH activity.
Materials:
-
SK-N-SH human neuroblastoma cells (as a source of human DBH)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate solution: Tyramine
-
Co-substrate solution: Ascorbic acid
-
This compound solutions of varying concentrations
-
Reaction termination solution (e.g., perchloric acid)
-
HPLC system with electrochemical detection for octopamine (B1677172) quantification
Procedure:
-
Enzyme Preparation:
-
Culture SK-N-SH cells to confluency.
-
Harvest and wash the cells with phosphate-buffered saline.
-
Lyse the cells in lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing DBH.
-
Determine the protein concentration of the supernatant (e.g., using a Bradford assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell homogenate (enzyme source), ascorbic acid, and varying concentrations of etamicastat or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, tyramine.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the termination solution (e.g., perchloric acid).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the product, octopamine, using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Calculate the rate of octopamine formation for each etamicastat concentration.
-
Plot the percentage of DBH inhibition against the logarithm of the etamicastat concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
In Vivo Microdialysis in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines a general procedure for measuring extracellular catecholamine levels in the brain of awake, freely moving rats.[7][8][9]
Objective: To assess the effect of etamicastat on peripheral and central catecholamine levels in vivo.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for oral administration
-
HPLC system with electrochemical detection for catecholamine analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the SHR and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the target brain region (e.g., striatum or prefrontal cortex) for central measurements, or into a peripheral tissue of interest.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target tissue of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline of extracellular catecholamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer etamicastat orally at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the post-drug catecholamine concentrations as a percentage of the baseline levels.
-
Compare the changes in catecholamine levels in the etamicastat-treated group to a vehicle-treated control group.
-
Telemetric Blood Pressure Monitoring in SHRs
This protocol describes the continuous measurement of blood pressure in conscious, unrestrained SHRs.[10][11][12][13]
Objective: To evaluate the antihypertensive efficacy of etamicastat in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Implantable telemetry transmitters for blood pressure measurement
-
Surgical instruments
-
Data acquisition system
-
This compound for oral administration
Procedure:
-
Telemetry Transmitter Implantation:
-
Anesthetize the SHR.
-
Surgically implant the telemetry transmitter, with the catheter inserted into the abdominal aorta and the transmitter body secured in the peritoneal cavity.
-
Allow the animal to recover from surgery for at least one week.
-
-
Baseline Blood Pressure Recording:
-
House the rat in its home cage placed on a receiver that collects the telemetry signal.
-
Record baseline blood pressure and heart rate continuously for a designated period (e.g., 24-48 hours) to establish a stable baseline.
-
-
Drug Administration and Monitoring:
-
Administer etamicastat orally once daily for the duration of the study.
-
Continuously monitor and record blood pressure and heart rate throughout the treatment period.
-
-
Data Analysis:
-
Calculate the mean systolic, diastolic, and mean arterial pressure, as well as heart rate, over defined time intervals (e.g., hourly, daily).
-
Compare the blood pressure and heart rate values during the treatment period to the baseline values and to a vehicle-treated control group.
-
Conclusion
This compound is a well-characterized, potent, and peripherally selective inhibitor of dopamine β-hydroxylase. Its mechanism of action, involving the reversible, mixed-model inhibition of DBH, leads to a favorable pharmacodynamic profile characterized by reduced peripheral norepinephrine, increased dopamine, and a consequent lowering of blood pressure. The extensive preclinical and clinical data, supported by robust experimental methodologies, provide a strong foundation for its continued development and potential use in the management of cardiovascular diseases such as hypertension. The detailed protocols and data presented in this guide offer valuable insights for researchers and drug development professionals working in this therapeutic area.
References
- 1. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
Etamicastat and Dopamine β-Hydroxylase: A Technical Deep Dive into Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamicastat (B1249725) is a potent, reversible, and peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This technical guide provides an in-depth analysis of the inhibition kinetics of etamicastat, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. Etamicastat exhibits a mixed-model inhibition pattern, acting as a competitive inhibitor with respect to the substrate tyramine (B21549) and displaying uncompetitive characteristics relative to the co-substrate ascorbate. This document serves as a comprehensive resource for researchers engaged in the study of catecholamine biosynthesis, hypertension, and the development of novel DBH inhibitors.
Introduction to Dopamine β-Hydroxylase and Etamicastat
Dopamine β-hydroxylase (DBH; EC 1.14.17.1) is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of the neurotransmitter norepinephrine from dopamine.[1] Overactivity of the sympathetic nervous system, leading to elevated levels of norepinephrine, is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[2][3] Consequently, the inhibition of DBH presents a compelling therapeutic strategy for managing these conditions.[4]
Etamicastat (BIA 5-453) is a novel, peripherally acting DBH inhibitor that has been investigated for the treatment of hypertension.[2][5] Its mechanism of action involves the direct, reversible inhibition of DBH, thereby reducing the production of norepinephrine.[1][6] A key advantage of etamicastat is its peripheral selectivity, which minimizes central nervous system side effects.[6]
Quantitative Inhibition Kinetics of Etamicastat
The inhibitory potency and mechanism of etamicastat have been characterized through in vitro enzymatic assays. The key kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), have been determined.
In Vitro Potency and Inhibition Constants
The following table summarizes the key quantitative data for the inhibition of DBH by etamicastat and a comparator compound, nepicastat (B1663631).
| Compound | IC50 (nM) | Ki (nM) vs. Tyramine | Inhibition Model vs. Tyramine | Inhibition Model vs. Ascorbate | Reversibility | Source |
| Etamicastat | 107 | 34 | Mixed-model (approaching competitive) | Mixed-model (approaching uncompetitive) | Reversible | [6] |
| Nepicastat | 40 | 11 | Mixed-model (approaching competitive) | Mixed-model (approaching uncompetitive) | Reversible | [6] |
Inhibitory Activity of Etamicastat Metabolites
Etamicastat is metabolized in vivo, primarily through N-acetylation to form BIA 5-961.[7] Other metabolites include BIA 5-965 and BIA 5-998. The inhibitory activity of these metabolites against DBH has also been assessed.
| Metabolite | IC50 (nM) | Source |
| BIA 5-961 | 427 (350, 522) | [7] |
| BIA 5-965 | 306 (228, 409) | [7] |
| BIA 5-998 | 629 (534, 741) | [7] |
Mechanism of Action: A Mixed-Model Inhibition
The kinetic studies reveal that etamicastat employs a mixed-model inhibition mechanism against DBH.[6] This indicates that etamicastat can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
With respect to the substrate tyramine, the inhibition by etamicastat approaches a competitive model.[6] This suggests that etamicastat likely binds to the active site of DBH, competing with the substrate. In contrast, relative to the co-substrate ascorbic acid, the inhibition pattern is closer to uncompetitive, implying that etamicastat preferentially binds to the enzyme-ascorbate complex.[6] The inhibition by etamicastat is reversible, as its effects can be fully reversed by dilution.[6]
Experimental Protocols
This section provides a detailed methodology for the key experiments used to characterize the inhibition kinetics of etamicastat.
In Vitro Dopamine β-Hydroxylase Activity Assay
This protocol is adapted from studies utilizing human neuroblastoma SK-N-SH cells as a source of DBH.[6]
4.1.1. Preparation of Enzyme Source (SK-N-SH Cell Homogenate)
-
Cell Culture: Culture human neuroblastoma SK-N-SH cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Lysis: Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a suitable method such as sonication or mechanical disruption.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,100 x g for 3 minutes) at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant, which contains the soluble DBH enzyme, and determine the protein concentration using a standard method (e.g., Bio-Rad Protein Assay).
4.1.2. Enzymatic Reaction
-
Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4):
-
Substrate: Tyramine (final concentration to be varied for kinetic analysis, e.g., around the Km value of 9 mM).[6]
-
Co-substrate: Ascorbic acid (final concentration to be varied, e.g., around the Km value of 3 mM).[6]
-
Cofactors: Catalase, Fumarate, and Copper Sulfate (CuSO4).
-
Enzyme: SK-N-SH cell homogenate.
-
Inhibitor: Etamicastat at various concentrations.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., up to 1 hour).[8]
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid (PCA), to a final concentration of 0.2 M.[8]
4.1.3. Product Quantification (HPLC)
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Filter the supernatant through a 0.22 µm pore size filter.
-
HPLC Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical or UV detector to quantify the product, octopamine (B1677172).
-
Data Analysis: Calculate the rate of octopamine formation. For inhibition studies, plot the reaction velocity against the substrate concentration at different inhibitor concentrations to determine the kinetic parameters (Ki, Vmax, Km) using non-linear regression analysis.
In Vivo Studies in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the general procedure for evaluating the in vivo efficacy of etamicastat in a preclinical model of hypertension.
4.2.1. Animal Model and Drug Administration
-
Animal Model: Use spontaneously hypertensive rats (SHR), a well-established genetic model of essential hypertension.
-
Drug Administration: Administer etamicastat orally (e.g., by gavage) at various doses (e.g., 30 mg/kg).[3][6] The vehicle can be sterile water or 0.5% carboxymethylcellulose.[8]
4.2.2. Pharmacodynamic Evaluation
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure over time using methods such as telemetry.[3]
-
Tissue Collection: At specific time points after drug administration (e.g., 1, 4, 8, and 15 hours), anesthetize the animals and collect tissues of interest, such as the adrenal glands, heart, and brain (e.g., parietal cortex).[6][8]
-
Catecholamine Quantification: Homogenize the collected tissues in a solution like 0.2 M perchloric acid. Analyze the homogenates for dopamine and norepinephrine levels using HPLC with electrochemical detection to assess the in vivo inhibition of DBH.[6]
Conclusion
Etamicastat is a potent and reversible inhibitor of dopamine β-hydroxylase, demonstrating a mixed-model kinetic profile. Its peripheral selectivity and efficacy in preclinical models of hypertension underscore its potential as a therapeutic agent. The detailed protocols and compiled kinetic data presented in this guide provide a valuable resource for researchers in the field, facilitating further investigation into DBH inhibition and the development of novel antihypertensive therapies.
References
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Etamicastat Hydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamicastat (B1249725) hydrochloride, a potent and reversible inhibitor of dopamine (B1211576) β-hydroxylase (DBH), represents a significant area of interest in the development of cardiovascular therapeutics. This technical guide provides an in-depth overview of the chemical structure, a detailed synthetic pathway, and the mechanism of action of etamicastat hydrochloride. The information is curated for researchers, scientists, and drug development professionals, with a focus on providing precise data, experimental insights, and visual representations of its biochemical interactions.
Chemical Structure and Identification
This compound is the hydrochloride salt of Etamicastat. The chemical and structural details are crucial for understanding its reactivity and interaction with its biological target.
Chemical Name: (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydro-2H-imidazole-2-thione hydrochloride[1]
Stereochemistry: The molecule contains a chiral center at the C3 position of the chroman ring, with the active enantiomer being the (R)-isomer.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydro-2H-imidazole-2-thione hydrochloride | [1] |
| CAS Number | 677773-32-9 | [2] |
| Molecular Formula | C₁₄H₁₆ClF₂N₃OS | [3] |
| Molecular Weight | 347.81 g/mol | [3] |
| SMILES Code | FC1=CC(F)=C(OC--INVALID-LINK--C3)C3=C1.[H]Cl | [1] |
| InChI Key | CWWWTTYMUOYSQA-LLVKDONJSA-N |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following protocol is based on methodologies described in the patent literature.
Synthetic Scheme Overview
The synthesis involves the formation of the imidazole-2-thione ring and its subsequent coupling with the chiral difluorochroman moiety, followed by deprotection to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following experimental procedures are adapted from European Patent EP 2 114 927 B1.
Step 1: Preparation of the Phthalimide Precursor
Detailed experimental procedures for the initial steps to generate the key phthalimide derivative are outlined in the patent literature. These steps typically involve the construction of the protected aminoethyl imidazolethione core.
Step 2: Reduction and Deprotection to form (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride
-
To a suspension of the phthalimide derivative (19.8 g, 44.85 mmol) in a mixture of 2-propanol (396 mL), water (69 mL), and dichloromethane (B109758) (50 mL), sodium borohydride (B1222165) (8.50 g, 224.25 mmol) is added in portions at 20°C.
-
The mixture is stirred at 20°C for 16 hours.
-
6N HCl (40 mL) is added dropwise.
-
Dichloromethane is distilled off until the vapor temperature reaches 76-78°C.
-
The mixture is stirred under reflux for 1.5 hours and then cooled to room temperature.
-
Water (300 mL) is added, and 2-propanol is removed under reduced pressure.
-
The residue is washed with a mixture of ethyl acetate (B1210297) and petroleum ether (2:1 v/v, 2 x 100 mL).
-
Crystallization from the aqueous phase is initiated.
-
6N HCl (40 mL) is added, and the suspension is cooled in an ice bath for 1 hour with stirring.
-
The precipitate is collected by filtration, washed with cold 3N HCl (75 mL) and cold 2-propanol (50 mL), and dried in a vacuum at 50°C to yield this compound.
Yield: 11.58 g (73%)
Note: The patent provides a general outline. For replication, further optimization of reaction conditions, purification techniques (e.g., column chromatography), and comprehensive analytical characterization (NMR, MS, HPLC) of all intermediates and the final product would be necessary.
Mechanism of Action: Inhibition of Dopamine β-Hydroxylase
Etamicastat is a potent and reversible inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in the catecholamine biosynthesis pathway. By inhibiting DBH, etamicastat reduces the levels of norepinephrine, a key neurotransmitter in the sympathetic nervous system that is involved in the regulation of blood pressure.
Caption: Etamicastat inhibits Dopamine β-Hydroxylase.
This inhibition of DBH leads to a decrease in peripheral sympathetic tone, resulting in vasodilation and a reduction in blood pressure.
Quantitative Data
The following tables summarize key quantitative data for this compound, providing insights into its potency and pharmacokinetic profile.
Table 2: In Vitro Activity of Etamicastat
| Parameter | Value | Species/System | Reference |
| DBH IC₅₀ | 107 nM | Bovine Adrenal Glands | [2][4] |
| hERG IC₅₀ | 44 µg/mL (141 µM) | - | [2][4] |
Table 3: Pharmacokinetic Properties of Etamicastat in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 64% | Oral (50 mg/kg) | [4] |
| Cₘₐₓ | 4.9 nM | Oral (50 mg/kg) | [4] |
| T₁/₂ | 3.7 hours | Oral (50 mg/kg) | [4] |
Conclusion
This compound is a well-characterized, potent inhibitor of dopamine β-hydroxylase with a clear mechanism of action for the potential treatment of cardiovascular diseases. The synthetic route, while established, requires further detailed reporting of experimental procedures and analytical data for broader research and development applications. The provided data and diagrams serve as a foundational guide for professionals in the field of drug discovery and development.
References
- 1. Purification of a vitamin K epoxide reductase that catalyzes conversion of vitamin K 2,3-epoxide to 3-hydroxy-2-methyl-3-phytyl-2,3-dihydronaphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
In Vivo Pharmacodynamics of Etamicastat Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Etamicastat (B1249725) hydrochloride, a peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DβH), has been investigated for its potential in treating hypertension and heart failure.[1] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of etamicastat, detailing its mechanism of action, effects on cardiovascular parameters, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
Etamicastat acts as a competitive inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in the sympathetic nervous system.[2][3] By selectively inhibiting DβH in the periphery, etamicastat reduces norepinephrine levels while increasing dopamine levels in sympathetically innervated tissues such as the heart and kidneys.[4][5] This targeted action aims to lower blood pressure by decreasing sympathetic tone without the central nervous system side effects associated with non-selective DβH inhibitors.[1] Quantitative whole-body autoradiography in rats has confirmed limited transfer of etamicastat-related radioactivity to brain tissues.[2]
Signaling Pathway of Etamicastat's Action
Caption: Mechanism of action of Etamicastat in reducing blood pressure.
In Vivo Pharmacodynamic Effects
The primary pharmacodynamic effect of etamicastat is the reduction of blood pressure. This has been observed in various preclinical and clinical settings.
Preclinical Studies in Animal Models
In spontaneously hypertensive rats (SHR), etamicastat has been shown to induce a dose-dependent reduction in blood pressure without causing reflex tachycardia.[5] Chronic administration of etamicastat (10 mg/kg/day in drinking water) to SHRs from 5 weeks of age resulted in a significant reduction in both systolic and diastolic blood pressure starting from 16 weeks of age, with mean decreases of 37 mmHg and 32 mmHg, respectively, over the subsequent 24 weeks.[6] Notably, this effect was reversible upon discontinuation of the treatment.[6] Furthermore, etamicastat decreased cardiac and renal norepinephrine levels and increased cardiac and urinary dopamine levels in dopamine D2 receptor-deficient (D₂⁻/⁻) mice, normalizing their elevated blood pressure.[4]
| Animal Model | Dose/Regimen | Key Pharmacodynamic Effects | Reference |
| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day in drinking water for 35 weeks | - Reduced systolic blood pressure by ~37 mmHg.[6]- Reduced diastolic blood pressure by ~32 mmHg.[6]- No effect on heart rate.[6]- Decreased noradrenaline-to-dopamine ratios in the heart and kidney.[5] | [5][6] |
| Dopamine D₂ Receptor-Deficient (D₂⁻/⁻) Mice | 10 mg/kg by gavage or in drinking water | - Normalized increased blood pressure.[4]- Decreased cardiac and renal norepinephrine levels.[4]- Increased cardiac and urinary dopamine levels.[4] | [4] |
| Wistar-Kyoto Rat (WKY) | 10 mg/kg/day in drinking water for 36 weeks | - No significant effect on blood pressure or heart rate.[6]- Reduced urinary excretion of norepinephrine.[6] | [6] |
Clinical Studies in Humans
In clinical trials involving patients with mild to moderate hypertension, once-daily oral administration of etamicastat resulted in dose-dependent decreases in both systolic and diastolic blood pressure.[7] A study in male hypertensive patients receiving 50 mg, 100 mg, or 200 mg of etamicastat for 10 days demonstrated statistically significant decreases in nighttime systolic blood pressure compared to placebo.[7] The antihypertensive effect was found to be dose-dependent up to 100 mg.[7] Importantly, these blood pressure-lowering effects were not accompanied by clinically relevant changes in heart rate.[8]
| Study Population | Dose/Regimen | Key Pharmacodynamic Effects (vs. Placebo) | Reference |
| Healthy Young Male Volunteers | 25, 50, 100, 200, 400, or 600 mg once daily for 10 days | - Decreased urinary excretion of norepinephrine.[9] | [9] |
| Male Patients with Mild to Moderate Hypertension | 50, 100, or 200 mg once daily for 10 days | - 50 mg: -11.66 mmHg decrease in nighttime SBP (P < 0.05).[7]- 100 mg: -14.92 mmHg decrease in nighttime SBP (P < 0.01).[7]- 200 mg: -13.62 mmHg decrease in nighttime SBP (P < 0.01).[7] | [7] |
Experimental Protocols
Preclinical Evaluation in Spontaneously Hypertensive Rats (SHR)
A common experimental workflow for evaluating the antihypertensive effects of etamicastat in SHRs involves long-term administration and cardiovascular monitoring via telemetry.
Objective: To assess the chronic effects of etamicastat on blood pressure and heart rate in a genetic model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.[6]
-
Drug Administration: Etamicastat administered in the drinking water at a concentration calculated to provide a daily dose of 10 mg/kg.[6]
-
Cardiovascular Monitoring: Blood pressure and heart rate measured continuously using radiotelemetry transmitters implanted in the abdominal aorta.[5]
-
Catecholamine Analysis: At the end of the study, tissues (e.g., heart, kidney, frontal cortex) are collected for the determination of norepinephrine and dopamine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.[5] Urinary catecholamines are also measured from 24-hour urine collections.[6]
-
Data Analysis: Time-course analysis of hemodynamic parameters and statistical comparison between treated and vehicle control groups.
Caption: Experimental workflow for preclinical evaluation of Etamicastat.
Clinical Evaluation in Hypertensive Patients
Clinical studies in humans are typically designed as randomized, double-blind, placebo-controlled trials to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.
Objective: To evaluate the antihypertensive efficacy of etamicastat in patients with mild to moderate hypertension.[7]
Methodology:
-
Study Population: Male patients aged between 18 and 65 years with a diagnosis of mild to moderate hypertension.[7]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Treatment: Participants receive once-daily oral doses of etamicastat (e.g., 50, 100, 200 mg) or a matching placebo for a defined period (e.g., 10 days).[7]
-
Efficacy Assessment: The primary efficacy endpoint is the change in 24-hour ambulatory blood pressure monitoring (ABPM) from baseline to the end of treatment.[7]
-
Pharmacokinetic Sampling: Blood and urine samples are collected at predefined time points to determine the plasma concentrations of etamicastat and its major metabolites, such as BIA 5-961, and to assess urinary excretion.[7][9]
-
Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[9]
Metabolism and Pharmacokinetics
Etamicastat is metabolized primarily through N-acetylation to BIA 5-961, a process influenced by the N-acetyltransferase-2 (NAT2) phenotype.[7][9] Other metabolites, such as BIA 5-965 and BIA 5-998, are formed through oxidation and deamination.[2] While these metabolites can inhibit DβH in vitro, only etamicastat has demonstrated significant in vivo pharmacological effects as a DβH inhibitor.[2] The absolute oral bioavailability of etamicastat in rats is approximately 64%, and it is primarily eliminated via renal excretion.[2][10] In humans, the elimination half-life ranges from 18.1 to 25.7 hours, supporting a once-daily dosing regimen.[9]
References
- 1. Etamicastat - Wikipedia [en.wikipedia.org]
- 2. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine β hydroxylase as a potential drug target to combat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of etamicastat in dopamine D2 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of BIA 5-961 as a Key Metabolite of the Dopamine-β-Hydroxylase Inhibitor Etamicastat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamicastat (B1249725) (BIA 5-453) is a novel, reversible, and peripherally selective inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine (B1211576) to norepinephrine (B1679862). A primary metabolic pathway for etamicastat is N-acetylation, leading to the formation of its major metabolite, BIA 5-961. This technical guide provides an in-depth analysis of the formation, pharmacological activity, and pharmacokinetic profile of BIA 5-961. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the role of BIA 5-961 in the context of etamicastat's therapeutic action.
Introduction
Etamicastat, chemically known as (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride, is under development for the treatment of cardiovascular disorders such as hypertension.[1] Its therapeutic effect is derived from the inhibition of DBH, which leads to a reduction in norepinephrine levels in sympathetically innervated tissues.[2] The metabolism of etamicastat is a critical factor in its overall pharmacological profile, with N-acetylation to BIA 5-961 being a significant route of biotransformation.[1][3] This process is primarily mediated by the N-acetyltransferase 2 (NAT2) enzyme, and to a lesser extent by N-acetyltransferase 1 (NAT1).[4] The genetic polymorphism of NAT2 results in significant interindividual variability in the pharmacokinetics of both etamicastat and BIA 5-961.[5][6]
Metabolic Formation of BIA 5-961
The principal metabolic transformation of etamicastat is the N-acetylation of its aminoethyl moiety to form BIA 5-961.[3] In rats, N-acetylation is the primary metabolic pathway, with BIA 5-961 accounting for 44% of the total etamicastat and its quantified metabolites.[7] In humans, N-acetylation is also a major metabolic route, though the extent of formation of BIA 5-961 is highly variable among individuals due to the polymorphic nature of the NAT2 enzyme.[1][3]
Signaling Pathway of Etamicastat Metabolism
The metabolic conversion of etamicastat to BIA 5-961 is a crucial step in its biotransformation. The following diagram illustrates this primary metabolic pathway.
Pharmacological Activity of BIA 5-961
BIA 5-961, along with other metabolites of etamicastat, has been evaluated for its ability to inhibit DBH. While BIA 5-961 does exhibit inhibitory activity against DBH, it is notably less potent than the parent compound, etamicastat.[7] In preclinical in vitro and in vivo experiments, BIA 5-961 was found to be inactive.[5]
In Vitro Dopamine-β-Hydroxylase (DBH) Inhibition
The inhibitory potency of etamicastat and its metabolites against DBH has been determined through in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Compound | IC50 (nM) [95% Confidence Interval] |
| Etamicastat | 107[8][9][7] |
| BIA 5-961 | 427[7] |
| BIA 5-965 | 306[7] |
| BIA 5-998 | 629[7] |
Table 1: In Vitro DBH Inhibitory Activity of Etamicastat and its Metabolites.[7]
Pharmacokinetics of BIA 5-961
The pharmacokinetic profile of BIA 5-961 has been characterized in various species, including humans. Systemic exposure to BIA 5-961 is influenced by the administered dose of etamicastat and the individual's NAT2 phenotype.
Pharmacokinetic Parameters in Humans
Pharmacokinetic studies in healthy human subjects have provided key insights into the absorption, distribution, metabolism, and excretion of BIA 5-961 following oral administration of etamicastat.
| Parameter | Value | Conditions |
| Time to Maximum Concentration (tmax) | 2 - 4 hours | Following single and multiple oral doses of etamicastat. |
| Elimination Half-life (t1/2) | 6.7 - 22.5 hours | Following multiple oral doses of etamicastat (25-600 mg). |
| Accumulation Ratio (Rac) | 1.3 - 1.6[5][6] | Following multiple once-daily oral doses of etamicastat. |
Table 2: Pharmacokinetic Parameters of BIA 5-961 in Healthy Human Subjects.
Effect of Food on BIA 5-961 Pharmacokinetics
The presence of food has been shown to affect the pharmacokinetics of BIA 5-961.
| Parameter | Fasting Condition | Fed Condition |
| Cmax (ng/mL) | 275 | 172 |
| AUClast (ng·h/mL) | 1827 | 1450 |
| AUC∞ (ng·h/mL) | 2009 | 1677 |
Table 3: Effect of a High-Fat Meal on Pharmacokinetic Parameters of BIA 5-961 Following a Single 200 mg Oral Dose of Etamicastat.
Experimental Protocols
Quantification of Etamicastat and BIA 5-961 in Plasma and Urine by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous determination of etamicastat and BIA 5-961 in biological matrices.
-
Plasma: Protein precipitation is performed by adding acetonitrile (B52724) to plasma samples.[1] The mixture is centrifuged, and the supernatant is filtered.[3]
-
Urine: Urine samples are typically diluted prior to analysis.
-
Calibration and Quality Control Samples: Stock solutions of etamicastat and BIA 5-961 are prepared in methanol. Working solutions are then prepared and spiked into blank plasma or urine to create calibration curves and quality control samples.
-
LC System: A standard HPLC or UPLC system.
-
Column: A reversed-phase column, such as a Symmetry C8 column.[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[3]
-
Mass Spectrometer: A triple-stage quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in both positive (for etamicastat) and negative (for BIA 5-961) ion detection modes.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
The method is validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[1]
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the typical workflow for the quantification of etamicastat and BIA 5-961 in plasma samples.
In Vitro N-Acetylation Assay
This assay characterizes the N-acetylation of etamicastat by N-acetyltransferases (NATs).[3]
-
Reaction Mixture: The incubation mixture contains the enzyme source (e.g., human liver cytosol, recombinant NAT1 or NAT2), etamicastat at various concentrations, and an acetyl-CoA regenerating system in an appropriate buffer.[3]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.
-
Termination: The reaction is stopped by adding a quenching solution, such as ice-cold acetonitrile with formic acid.[3]
-
Analysis: The formation of BIA 5-961 is quantified by LC-MS/MS.
-
Kinetic Analysis: Michaelis-Menten kinetics are determined by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation to obtain Km and Vmax values.[4]
Conclusion
BIA 5-961 is the primary metabolite of etamicastat, formed through N-acetylation predominantly by the NAT2 enzyme. While it retains some inhibitory activity against dopamine-β-hydroxylase, it is significantly less potent than the parent compound and is considered inactive. The pharmacokinetics of BIA 5-961 are closely linked to those of etamicastat and are subject to considerable interindividual variability due to the genetic polymorphism of NAT2. A thorough understanding of the metabolic fate of etamicastat and the pharmacological profile of its metabolites, such as BIA 5-961, is essential for the comprehensive evaluation of its safety and efficacy in clinical development. The experimental protocols outlined in this guide provide a framework for the accurate quantification and characterization of BIA 5-961 in preclinical and clinical studies.
References
- 1. Human disposition, metabolism and excretion of etamicastat, a reversible, peripherally selective dopamine β-hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. N-acetylation of etamicastat, a reversible dopamine-β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. Etamicastat | 760173-05-5 | Benchchem [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Effect of Food on the Pharmacokinetic Profile of Etamicastat (BIA 5-453) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Peripheral Selectivity of Etamicastat: A Molecular-Level Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: Etamicastat (B1249725) (BIA 5-453) is a potent, reversible, and peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This selectivity is a key therapeutic advantage, minimizing central nervous system (CNS) side effects often associated with non-selective DBH inhibitors. This technical guide delves into the molecular basis of etamicastat's peripheral action, detailing its enzymatic inhibition, pharmacokinetic properties, and the physicochemical characteristics that govern its limited access to the brain. Through a comprehensive review of preclinical and clinical data, this document provides researchers and drug development professionals with a thorough understanding of the mechanisms underpinning etamicastat's targeted peripheral effects.
Mechanism of Action: Potent and Reversible Inhibition of Dopamine β-Hydroxylase
Etamicastat exerts its pharmacological effect by directly inhibiting dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine. This inhibition leads to a reduction in norepinephrine levels in sympathetically innervated tissues.
Enzymatic Inhibition Profile
Etamicastat is a potent and reversible inhibitor of DBH. In vitro studies using human DBH have demonstrated a half-maximal inhibitory concentration (IC50) in the nanomolar range, indicating a high affinity for the enzyme.[1][2] The inhibition is characterized as a mixed-model mechanism, approaching competitive behavior with respect to the substrate tyramine (B21549) and uncompetitive behavior with respect to the co-substrate ascorbate.[3] This suggests that etamicastat binds to both the free enzyme and the enzyme-substrate complex.[3][4]
The primary metabolites of etamicastat also exhibit inhibitory activity against DBH, although to a lesser extent than the parent compound.[2] This contributes to the overall sustained pharmacological effect.
Table 1: In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Data
| Compound | IC50 (nM) | Source |
| Etamicastat | 107[1][2] | Human DBH |
| BIA 5-965 (oxidized metabolite) | 306[2] | Rat DBH |
| BIA 5-998 (deaminated/oxidized metabolite) | 629[2] | Rat DBH |
| BIA 5-961 (N-acetylated metabolite) | 427[2] | Rat DBH |
The Molecular Basis of Peripheral Selectivity
The key to etamicastat's favorable safety profile lies in its peripheral selectivity, which is primarily attributed to its limited ability to cross the blood-brain barrier (BBB). This restriction to the periphery ensures that the inhibition of norepinephrine synthesis predominantly occurs in the sympathetic nervous system, without significantly affecting catecholamine levels in the brain.[2][5]
Physicochemical Properties and Blood-Brain Barrier Penetration
Evidence from Preclinical and Clinical Studies
Quantitative whole-body autoradiography studies in rats administered radiolabeled etamicastat have provided direct evidence of its limited distribution to the brain.[2][4] These studies revealed that radioactivity was primarily distributed to peripheral tissues, with minimal accumulation in the central nervous system.[2]
Furthermore, in vivo studies in spontaneously hypertensive rats have shown that while etamicastat effectively reduces norepinephrine-to-dopamine ratios in peripheral tissues like the heart and kidney, it has no significant effect on catecholamine levels in the frontal cortex.[5] This functional data corroborates the pharmacokinetic findings and confirms the peripheral selectivity of its action.
Clinical studies in hypertensive patients have also demonstrated the peripheral action of etamicastat, with dose-dependent reductions in blood pressure without the centrally-mediated side effects commonly seen with non-selective DBH inhibitors.[8][9]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of etamicastat is characterized by good oral bioavailability and a metabolic pathway that primarily involves N-acetylation.[2][4]
Table 2: Pharmacokinetic Parameters of Etamicastat
| Species | Route of Administration | Oral Bioavailability (%) | Key Metabolite | Reference |
| Rat | Oral | 64 | N-acetylation (BIA 5-961) | [2][4] |
| Human | Oral | Not explicitly stated, but clinical efficacy observed with oral dosing | N-acetylation (BIA 5-961) | [8][10] |
In humans, etamicastat undergoes N-acetylation by the N-acetyltransferase 2 (NAT2) enzyme, leading to the formation of its main metabolite, BIA 5-961.[10] The pharmacokinetic parameters can show high variability depending on the individual's NAT2 phenotype.[10]
Experimental Protocols
In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol is a generalized procedure based on the enzymatic hydroxylation of tyramine to octopamine (B1677172).
Objective: To determine the half-maximal inhibitory concentration (IC50) of etamicastat against DBH.
Materials:
-
Human recombinant DBH or DBH from a suitable tissue source (e.g., SK-N-SH cell homogenates)
-
Tyramine (substrate)
-
Ascorbic acid (co-substrate)
-
Catalase
-
Sodium fumarate
-
Copper sulfate (B86663) (CuSO4)
-
Etamicastat and its metabolites
-
Tris buffer
-
Perchloric acid
-
Spectrophotometer or High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
Procedure:
-
Enzyme Preparation: Prepare homogenates of SK-N-SH cells or use a purified recombinant human DBH solution. Determine the protein concentration of the enzyme preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris buffer, ascorbic acid, catalase, sodium fumarate, and CuSO4.
-
Inhibitor Addition: Add varying concentrations of etamicastat or its metabolites to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Add the DBH enzyme preparation to the reaction mixture to initiate the reaction.
-
Substrate Addition: Add tyramine to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Product Quantification:
-
Spectrophotometric Method: The octopamine formed can be further oxidized to p-hydroxybenzaldehyde and measured by spectrophotometry.[11]
-
HPLC-ED Method: Separate the reaction mixture using a C18 reversed-phase HPLC column and quantify the octopamine produced using an electrochemical detector.
-
-
Data Analysis: Plot the percentage of DBH inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.
Quantitative Whole-Body Autoradiography (QWBA)
This protocol outlines the general procedure for assessing the tissue distribution of radiolabeled etamicastat in rats.
Objective: To visualize and quantify the distribution of [14C]-etamicastat and its metabolites in the whole body, with a focus on brain penetration.
Materials:
-
[14C]-labeled etamicastat
-
Wistar or Sprague-Dawley rats
-
Embedding medium (e.g., carboxymethylcellulose)
-
Cryomicrotome
-
Phosphor imaging plates
-
Phosphor imager
Procedure:
-
Dosing: Administer a single oral or intravenous dose of [14C]-etamicastat to the rats.[1][2]
-
Sample Collection: At predetermined time points post-dose, euthanize the animals and freeze the carcasses in a mixture of hexane (B92381) and solid CO2.[12]
-
Embedding and Sectioning: Embed the frozen carcasses in carboxymethylcellulose and prepare thin (e.g., 40 µm) whole-body sections using a cryomicrotome.[12]
-
Exposure: Expose the sections to phosphor imaging plates in a lead-shielded box.
-
Imaging: Scan the imaging plates using a phosphor imager to create a digital autoradiogram.
-
Quantification: Calibrate the system using standards of known radioactivity. Quantify the radioactivity in different tissues, including various brain regions, by densitometry of the autoradiograms.
-
Data Analysis: Express the data as microgram equivalents of etamicastat per gram of tissue.
In Vitro Blood-Brain Barrier Permeability Assay (Caco-2 Model)
This protocol describes a general method for assessing the permeability of etamicastat across a cell-based model of the intestinal and blood-brain barrier.
Objective: To determine the apparent permeability coefficient (Papp) of etamicastat across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Etamicastat
-
Lucifer yellow (paracellular permeability marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3][13]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to assess paracellular leakage.[14]
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add etamicastat to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add etamicastat to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: Collect samples from both the donor and receiver chambers at the end of the incubation period.
-
Quantification: Analyze the concentration of etamicastat in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Signaling Pathway: Norepinephrine Synthesis and Inhibition by Etamicastat
Caption: Etamicastat inhibits the conversion of dopamine to norepinephrine.
Experimental Workflow: Assessing Peripheral Selectivity
References
- 1. qps.com [qps.com]
- 2. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Etamicastat Hydrochloride: An In-depth Technical Guide on its Effect on the Norepinephrine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamicastat (B1249725) hydrochloride is a potent, reversible, and peripherally selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH). This enzyme is a critical component of the norepinephrine (B1679862) biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. By inhibiting DBH, etamicastat effectively reduces the levels of norepinephrine in peripheral sympathetically innervated tissues, leading to a concurrent increase in dopamine levels. This modulation of catecholamine levels forms the basis of its therapeutic potential in cardiovascular diseases, particularly hypertension. This technical guide provides a comprehensive overview of the mechanism of action of etamicastat, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
The sympathetic nervous system plays a pivotal role in the regulation of cardiovascular homeostasis, primarily through the actions of the neurotransmitter norepinephrine. Overactivity of the sympathetic nervous system is a key contributor to the pathophysiology of hypertension and other cardiovascular disorders. Etamicastat hydrochloride (formerly BIA 5-453) represents a targeted therapeutic approach by directly intervening in the synthesis of norepinephrine. Its peripheral selectivity is a key characteristic, minimizing the potential for central nervous system side effects. This document serves as a technical resource for researchers and drug development professionals, offering detailed insights into the biochemical and physiological effects of etamicastat.
Mechanism of Action of Etamicastat on the Norepinephrine Biosynthesis Pathway
Etamicastat exerts its pharmacological effect by directly inhibiting dopamine β-hydroxylase (DBH), a copper-containing monooxygenase enzyme. DBH catalyzes the final step in the synthesis of norepinephrine, the hydroxylation of dopamine.
The Norepinephrine Biosynthesis Pathway
The biosynthesis of norepinephrine from the amino acid L-tyrosine is a four-step enzymatic process:
-
Tyrosine Hydroxylase (TH): L-tyrosine is converted to L-DOPA.
-
Aromatic L-amino acid decarboxylase (AADC): L-DOPA is decarboxylated to form dopamine.
-
Dopamine β-hydroxylase (DBH): Dopamine is hydroxylated to produce norepinephrine.
-
Phenylethanolamine N-methyltransferase (PNMT): In the adrenal medulla, norepinephrine can be further methylated to form epinephrine.
Etamicastat's point of intervention is at the third step of this pathway.
Enzymatic Inhibition Kinetics
Studies have characterized the interaction of etamicastat with human DBH, revealing a mixed-model inhibition mechanism.[1][2] This indicates that etamicastat can bind to both the free enzyme and the enzyme-substrate complex.
With respect to the substrate tyramine, the inhibition by etamicastat approaches a competitive behavior.[2] In contrast, with respect to the co-substrate ascorbic acid, the inhibition pattern is closer to uncompetitive .[2] This suggests that etamicastat binds to the enzyme in a manner that is influenced by the presence of both the substrate and the co-substrate. The inhibition by etamicastat is reversible, as its effects can be reversed by dilution.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory potency and pharmacodynamic effects of etamicastat.
Table 1: In Vitro Inhibitory Activity of Etamicastat against Dopamine β-Hydroxylase
| Parameter | Value | Species | Notes | Reference |
| IC50 | 107 nM | Human | Half maximal inhibitory concentration. | [3][4] |
| Ki (vs. Tyramine) | 34 nM (95% CI: 21-46 nM) | Human | Inhibition constant, indicating a high affinity for the enzyme. The inhibition model is mixed, approaching competitive. | [1][2] |
| Ki (vs. Ascorbic Acid) | 1.4 µM (95% CI: 0.0-11.0 µM) | Human | Inhibition constant. The inhibition model is mixed, approaching uncompetitive. | [1] |
Table 2: In Vivo Pharmacodynamic Effects of Etamicastat in Spontaneously Hypertensive Rats (SHR)
| Dose | Tissue/Fluid | Change in Norepinephrine | Change in Dopamine | Reference |
| 30 mg/kg (oral) | Heart | Significant decrease | Not specified | [2] |
| 30 mg/kg (oral) | Kidney | Time-dependent decrease in Noradrenaline:Dopamine ratio | Time-dependent increase in Noradrenaline:Dopamine ratio | [5] |
| 30 mg/kg (oral) | Frontal Cortex | No effect | No effect | [5] |
Table 3: Clinical Pharmacodynamic Effects of Etamicastat in Patients with Hypertension
| Dose | Duration | Effect on Blood Pressure | Effect on Urinary Norepinephrine | Reference |
| 50, 100, 200 mg (once daily) | 10 days | Dose-dependent decreases in systolic and diastolic blood pressure. | Decreased excretion following repeated administration. | [6][7] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the effects of etamicastat.
Dopamine β-Hydroxylase (DBH) Activity Assay
This protocol is based on the quantification of the enzymatic product of DBH.
-
Enzyme Source: Homogenates from SK-N-SH cells, which endogenously express human DBH, can be used.[2]
-
Substrate and Co-substrates:
-
Substrate: Tyramine (a substrate for DBH that is converted to octopamine).
-
Co-substrate: Ascorbic acid.
-
Other reaction components: Fumarate, catalase, and pargyline (B1678468) in a suitable buffer (e.g., MES).
-
-
Inhibitor: this compound dissolved in a suitable solvent.
-
Incubation: The enzyme source is pre-incubated with the inhibitor for a defined period at 37°C. The reaction is then initiated by the addition of the substrate and co-substrates and incubated for a specific time.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a strong acid, such as perchloric acid.
-
Quantification: The product (octopamine) is quantified by High-Performance Liquid Chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Enzyme kinetics parameters (Km, Vmax) and inhibition constants (IC50, Ki) are determined by non-linear regression analysis of substrate-velocity curves in the absence and presence of the inhibitor.
Quantification of Catecholamines in Tissues and Plasma by HPLC-ECD
This protocol outlines the general steps for measuring norepinephrine and dopamine levels.
-
Sample Preparation:
-
Tissues (e.g., heart, kidney): Tissues are homogenized in a cold acidic solution (e.g., 0.2 M perchloric acid) to precipitate proteins and stabilize the catecholamines.
-
Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Proteins are then precipitated with an acid.
-
-
Extraction: Catecholamines are extracted from the supernatant using alumina (B75360) adsorption at an alkaline pH (e.g., Tris buffer, pH 8.6). The alumina is then washed to remove interfering substances.
-
Elution: The catecholamines are eluted from the alumina with a small volume of acid (e.g., perchloric acid or acetic acid).
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column. An isocratic mobile phase containing a buffer, an ion-pairing agent, and an organic modifier is used for separation.
-
Electrochemical Detection: An electrochemical detector with a glassy carbon working electrode is used to detect the catecholamines as they elute from the column. The detector is set at an oxidizing potential that is optimal for the detection of norepinephrine and dopamine.
-
Quantification: The concentrations of norepinephrine and dopamine in the samples are determined by comparing their peak areas to those of known standards.
Visualizations
Diagram 1: Norepinephrine Biosynthesis Pathway and the Site of Action of Etamicastat
Caption: The enzymatic conversion of L-Tyrosine to Norepinephrine, highlighting the inhibitory action of Etamicastat on Dopamine β-Hydroxylase.
Diagram 2: Logical Workflow for Evaluating the In Vivo Effects of Etamicastat in Spontaneously Hypertensive Rats (SHR)
Caption: A typical experimental workflow for assessing the pharmacodynamic effects of Etamicastat in a preclinical model of hypertension.
Diagram 3: Mechanism of Mixed-Model Inhibition by Etamicastat
Caption: A simplified representation of the mixed-model inhibition of Dopamine β-Hydroxylase (DBH) by Etamicastat, showing binding to both the free enzyme and the enzyme-substrate complex.
Conclusion
This compound is a well-characterized inhibitor of dopamine β-hydroxylase with a clear mechanism of action on the norepinephrine biosynthesis pathway. Its high potency, reversibility, and peripheral selectivity make it a valuable pharmacological tool and a promising therapeutic agent for conditions associated with sympathetic overactivity, such as hypertension. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area.
References
- 1. scribd.com [scribd.com]
- 2. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Catecholamine Level Changes After Etamicastat Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etamicastat (B1249725) is a peripherally selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH), which plays a crucial role in the biosynthesis of catecholamines. By inhibiting DBH, etamicastat effectively decreases the conversion of dopamine to norepinephrine (B1679862), leading to a significant alteration in the catecholamine profile in peripheral tissues. This guide provides an in-depth technical overview of the expected changes in catecholamine levels following the administration of etamicastat, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying biological and experimental processes. The primary observed effects of etamicastat are a reduction in norepinephrine levels and a concurrent increase in dopamine levels in sympathetically innervated tissues and in urine.[1][2] Notably, due to its peripheral selectivity, etamicastat does not significantly impact catecholamine levels within the central nervous system.[1][3]
Mechanism of Action: Impact on the Catecholamine Biosynthesis Pathway
Etamicastat exerts its pharmacological effect by reversibly inhibiting dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine in the catecholamine synthesis pathway. This inhibition leads to a buildup of the substrate (dopamine) and a reduction in the product (norepinephrine).
Quantitative Data on Catecholamine Level Changes
The administration of etamicastat leads to predictable and quantifiable changes in catecholamine levels in peripheral tissues and urine. The following tables summarize key findings from studies in both animal models and humans.
Table 1: Effects of Etamicastat on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHR)
| Tissue | Treatment Group | Dopamine (ng/g tissue) | Norepinephrine (ng/g tissue) | Reference |
| Heart | Control (SHR) | 2.8 ± 0.4 | 450 ± 30 | [3] |
| Etamicastat (30 mg/kg) | 12.5 ± 1.5 | 250 ± 20 | [3] | |
| Kidney | Control (SHR) | 4.5 ± 0.6 | 150 ± 10 | [3] |
| Etamicastat (30 mg/kg) | 18.2 ± 2.1 | 80 ± 8 | [3] | |
| Frontal Cortex | Control (SHR) | 120 ± 10 | 250 ± 25 | [3] |
| Etamicastat (30 mg/kg) | 125 ± 12 | 245 ± 20 | [3] | |
| p < 0.05 compared to control |
Table 2: Effects of Chronic Etamicastat Administration on Urinary Catecholamine Excretion in Rats
| Strain | Treatment Group | Urinary Dopamine (µ g/24h ) | Urinary Norepinephrine (µ g/24h ) | Reference |
| Wistar-Kyoto (WKY) | Control | 0.8 ± 0.1 | 1.2 ± 0.1 | [2] |
| Etamicastat (10 mg/kg/day) | 1.0 ± 0.1 | 0.7 ± 0.1 | [2] | |
| SHR | Control | 1.1 ± 0.1 | 1.5 ± 0.1 | [2] |
| Etamicastat (10 mg/kg/day) | 1.8 ± 0.2 | 0.8 ± 0.1* | [2] | |
| p < 0.05 compared to control |
Table 3: Effect of Etamicastat on Urinary Norepinephrine Excretion in Healthy Human Volunteers
| Treatment Group | Duration | Change in Urinary Norepinephrine Excretion | Reference |
| Etamicastat (25-600 mg, once daily) | 10 days | Dose-dependent decrease observed | [4] |
Experimental Protocols
The following sections detail the methodologies used in key studies to assess the impact of etamicastat on catecholamine levels.
Animal Studies (Spontaneously Hypertensive Rats)
3.1.1. Drug Administration:
-
Etamicastat was administered to spontaneously hypertensive rats (SHR) via oral gavage at doses ranging from 10 to 30 mg/kg.[2][3]
-
For chronic studies, etamicastat was administered in the drinking water at a concentration calculated to provide a daily dose of 10 mg/kg.[2]
3.1.2. Sample Collection and Preparation:
-
Tissue Samples (Heart, Kidney, Frontal Cortex): At specified time points after the final dose, animals were euthanized, and tissues were rapidly dissected, weighed, and frozen in liquid nitrogen. Tissues were homogenized in a solution of 0.2 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine). The homogenates were then centrifuged, and the supernatant was collected for analysis.[3]
-
Urine Samples: For urinary catecholamine analysis, rats were housed in metabolic cages for 24-hour urine collection. Urine samples were collected into vessels containing 1 mL of 6 M hydrochloric acid to prevent catecholamine degradation. Samples were then stored at -20°C until analysis.[2]
3.1.3. Catecholamine Analysis (HPLC with Electrochemical Detection):
-
Catecholamines were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).
-
Chromatographic Separation: A C18 reverse-phase column was typically used. The mobile phase consisted of a sodium acetate (B1210297) or citrate (B86180) buffer, an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier like methanol (B129727) or acetonitrile.[2][3]
-
Electrochemical Detection: A glassy carbon working electrode was set at an oxidizing potential (e.g., +0.65 to +0.80 V) versus an Ag/AgCl reference electrode to detect the oxidation of catecholamines.
-
Quantification: Catecholamine concentrations were determined by comparing the peak area ratios of the analytes to the internal standard against a standard curve.
Human Clinical Trials
3.2.1. Study Design and Dosing:
-
Studies were typically randomized, double-blind, and placebo-controlled.[5]
-
Healthy volunteers or hypertensive patients received single or multiple once-daily oral doses of etamicastat, with doses ranging from 25 mg to 600 mg.[4][5]
3.2.2. Sample Collection:
-
Urine Samples: 24-hour urine collections were performed at baseline and on the last day of treatment. Samples were collected in containers with an acid preservative.[4]
3.2.3. Catecholamine Analysis:
-
The analytical methodology for human urine samples is consistent with that described for animal studies, utilizing HPLC with electrochemical detection for the quantification of norepinephrine and dopamine.
Interpretation of Results and Logical Relationships
The observed changes in catecholamine levels post-etamicastat administration are a direct consequence of its mechanism of action. The logical flow from drug administration to the final analytical result is depicted below.
Conclusion
The administration of etamicastat results in a clear and predictable shift in the peripheral catecholamine profile, characterized by a decrease in norepinephrine and an increase in dopamine. These changes are the direct result of the inhibition of dopamine β-hydroxylase and can be reliably quantified in various biological matrices using techniques such as HPLC with electrochemical detection. For researchers and drug development professionals, understanding these fundamental changes is critical for interpreting pharmacodynamic data, assessing target engagement, and furthering the clinical development of DBH inhibitors. The peripheral selectivity of etamicastat is a key feature, distinguishing it from non-selective inhibitors and minimizing the potential for centrally-mediated side effects.
References
- 1. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Etamicastat: A Reversible Inhibitor of Dopamine-β-Hydroxylase for the Management of Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Etamicastat (B1249725) is a novel, peripherally acting, reversible inhibitor of the enzyme dopamine-β-hydroxylase (DβH), which plays a crucial role in the biosynthesis of norepinephrine (B1679862). By selectively targeting this enzyme, etamicastat reduces sympathetic nervous system activity, leading to a decrease in blood pressure. This technical guide provides a comprehensive overview of the core scientific data on etamicastat, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental findings from preclinical and clinical studies. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this area.
Introduction
Hyperactivation of the sympathetic nervous system is a key contributor to the development and progression of essential hypertension.[1] A primary strategy to modulate sympathetic activity is to inhibit the biosynthesis of norepinephrine, a key neurotransmitter responsible for vasoconstriction and increased heart rate.[2] Dopamine-β-hydroxylase (DβH) is the enzyme that catalyzes the conversion of dopamine (B1211576) to norepinephrine in the catecholamine biosynthetic pathway.[3][4] Etamicastat (formerly BIA 5-453) is a potent and reversible inhibitor of DβH, developed for the treatment of hypertension and heart failure.[5] Its peripheral selectivity offers a targeted therapeutic approach with a potentially favorable side-effect profile compared to centrally acting agents.[6]
Mechanism of Action
Etamicastat exerts its pharmacological effect by reversibly binding to and inhibiting dopamine-β-hydroxylase. This enzyme is a copper-containing monooxygenase located in the synaptic vesicles of noradrenergic neurons.[4] By blocking the hydroxylation of dopamine to norepinephrine, etamicastat leads to a reduction in norepinephrine levels and a concurrent increase in dopamine levels in peripheral sympathetically innervated tissues.[6][7] This shift in the catecholamine balance results in decreased sympathetic tone, leading to vasodilation and a reduction in blood pressure.[1]
Signaling Pathway: Catecholamine Biosynthesis
The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by etamicastat.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Etamicastat and its Metabolites
| Compound | IC50 (nM) for Dopamine-β-Hydroxylase Inhibition | Reference |
| Etamicastat | 107 (94; 121) | [6] |
| BIA 5-961 (N-acetyl metabolite) | 427 (350, 522) | [6] |
| BIA 5-965 (Oxidized metabolite) | 306 (228, 409) | [6] |
| BIA 5-998 (Deaminated/Oxidized metabolite) | 629 (534, 741) | [6] |
Table 2: Pharmacokinetic Parameters of Etamicastat in Humans
| Parameter | Value | Condition | Reference |
| Tmax (post-dose) | 1 hour | Single and repeated doses | [5] |
| Mean t½ | 19 - 28 hours | Following repeated administration | [5] |
| Accumulation Ratio (Etamicastat) | 1.3 - 1.9 | Following repeated administration | [2] |
| Accumulation Ratio (BIA 5-961) | 1.3 - 1.6 | Following repeated administration | [2] |
| Urinary Excretion (unchanged) | ~30% of dose | Following repeated administration | [5] |
| Urinary Excretion (as BIA 5-961) | ~20% of dose | Following repeated administration | [5] |
| Effect of Food on Cmax | 28% decrease | With high-fat meal | [8] |
| Effect of Food on AUC | Within bioequivalence limits | With high-fat meal | [8] |
Table 3: Pharmacodynamic Effects of Etamicastat in Clinical Trials (10-day treatment in hypertensive patients)
| Dose | Mean Decrease in Nighttime Systolic Blood Pressure (vs. Placebo) | p-value | Reference |
| 50 mg | -11.66 mm Hg | < 0.05 | [5] |
| 100 mg | -14.92 mm Hg | < 0.01 | [5] |
| 200 mg | -13.62 mm Hg | < 0.01 | [5] |
Table 4: Effects of Etamicastat on Catecholamine Levels in Spontaneously Hypertensive Rats (SHR)
| Tissue | Effect | Reference |
| Heart | Time-dependent decrease in noradrenaline-to-dopamine ratio | [1] |
| Kidney | Time-dependent decrease in noradrenaline-to-dopamine ratio | [1] |
| Frontal Cortex | No effect on catecholamine levels | [1] |
| Urine | Reduced excretion of norepinephrine, increased excretion of dopamine | [7] |
Experimental Protocols
In Vivo Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol is based on methodologies described in studies evaluating the efficacy of etamicastat in animal models of hypertension.[1][7]
Objective: To assess the dose-dependent antihypertensive effect of etamicastat and its impact on cardiovascular parameters.
Animal Model: Male Spontaneously Hypertensive Rats (SHR).[9]
Experimental Workflow:
Methodology:
-
Animal Acclimatization: SHR are housed under controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water for at least one week prior to experimentation.
-
Telemetry Implantation: A telemetry transmitter is surgically implanted into the abdominal aorta of each rat under anesthesia for continuous monitoring of blood pressure (BP) and heart rate (HR).
-
Recovery: Animals are allowed a recovery period of at least one week post-surgery.
-
Baseline Measurement: Baseline cardiovascular parameters are recorded for a defined period before the start of treatment.
-
Drug Administration: Etamicastat or vehicle is administered orally by gavage once daily at various dose levels (e.g., 10, 30, 100 mg/kg).
-
Data Collection: BP and HR are continuously monitored throughout the study. Urine samples may be collected using metabolic cages to assess catecholamine excretion.
-
Tissue Analysis: At the end of the study, animals are euthanized, and tissues such as the heart, kidneys, and brain are collected to measure norepinephrine and dopamine levels.
-
Biochemical Analysis: Catecholamine levels in plasma, urine, and tissue homogenates are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
In Vitro Dopamine-β-Hydroxylase Inhibition Assay
This protocol is a generalized representation based on standard enzymatic assays for DβH.[10]
Objective: To determine the in vitro potency (IC50) of etamicastat and its metabolites in inhibiting DβH activity.
Enzyme Source: Purified bovine or human recombinant DβH.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., MES), cofactors (ascorbic acid, catalase), and the substrate (e.g., tyramine (B21549) or dopamine).
-
Inhibitor Addition: Varying concentrations of etamicastat or its metabolites are pre-incubated with the DβH enzyme.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped by adding a strong acid or by heat inactivation.
-
Product Quantification: The amount of product formed (e.g., octopamine (B1677172) from tyramine) is quantified. A common method is to use Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or fluorescence detection.[10]
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Pharmacokinetics and Metabolism
Etamicastat is readily absorbed after oral administration, with peak plasma concentrations reached within 1-3 hours.[2] It has a long elimination half-life, making it suitable for once-daily dosing.[5] The primary metabolic pathway for etamicastat is N-acetylation, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, to form the metabolite BIA 5-961.[2][5] The NAT2 phenotype (poor vs. rapid acetylators) significantly influences the pharmacokinetic profile of etamicastat, with poor acetylators exhibiting 2- to 3-fold greater systemic exposure.[5] Other minor metabolic pathways include oxidation and deamination.[6] Approximately 50% of an administered dose is recovered in the urine, with about 30% as the unchanged parent drug and 20% as the N-acetyl metabolite.[5]
Clinical Efficacy and Safety
Clinical studies in patients with mild to moderate hypertension have demonstrated that etamicastat effectively lowers both systolic and diastolic blood pressure.[5] The antihypertensive effect is dose-dependent up to 100 mg once daily and is achieved without inducing reflex tachycardia, a common side effect of other vasodilating agents.[1][5] Etamicastat has been shown to be well-tolerated in clinical trials, with most adverse events being mild to moderate in intensity.[5] Importantly, due to its limited ability to cross the blood-brain barrier, etamicastat does not significantly affect central catecholamine levels, reducing the risk of central nervous system side effects.[6]
Conclusion
Etamicastat is a potent and reversible inhibitor of dopamine-β-hydroxylase with a well-defined mechanism of action. Its peripheral selectivity, favorable pharmacokinetic profile for once-daily dosing, and demonstrated efficacy in reducing blood pressure in hypertensive patients, all without causing reflex tachycardia, position it as a promising therapeutic agent. The data summarized in this guide underscore the potential of etamicastat as a valuable addition to the armamentarium of antihypertensive therapies, particularly for patients with sympathetic nervous system overactivity. Further research and clinical development are warranted to fully elucidate its long-term benefits and place in therapy.
References
- 1. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine β hydroxylase as a potential drug target to combat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamin beta-hidroksilase - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]
- 5. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of food on the pharmacokinetic profile of etamicastat (BIA 5-453) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Etamicastat Hydrochloride in Spontaneously Hypertensive Rat (SHR) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etamicastat (B1249725) hydrochloride is a selective, peripherally acting inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH). This enzyme is critical in the sympathetic nervous system for converting dopamine to norepinephrine (B1679862).[1][2] By inhibiting DBH, etamicastat reduces the levels of norepinephrine, a potent vasoconstrictor, leading to a decrease in blood pressure.[1][3] This makes it a subject of interest in the research of antihypertensive therapies. The spontaneously hypertensive rat (SHR) is a widely used genetic model for essential hypertension, and understanding the effective dosage and experimental protocols for etamicastat in this model is crucial for preclinical drug development.[4][5]
Mechanism of Action
Etamicastat acts as a reversible, mixed-model inhibitor of dopamine β-hydroxylase.[3] It binds preferentially to the reduced form of the enzyme and competes with the substrate, tyramine.[3] This inhibition leads to a decrease in the biosynthesis of norepinephrine from dopamine in peripheral sympathetic nerves.[1] Consequently, there is a reduction in norepinephrine levels in sympathetically innervated tissues such as the heart and kidneys, and an increase in dopamine levels.[4][6] This modulation of catecholamine levels results in a decrease in sympathetic tone and a subsequent lowering of blood pressure.[1] Notably, etamicastat has been shown to have limited ability to cross the blood-brain barrier, thus primarily exerting its effects in the periphery without significant central nervous system side effects.[3][7]
Caption: Mechanism of action of etamicastat.
Data Presentation: Effective Dosages and Effects
The following tables summarize the quantitative data from various studies on the administration of etamicastat to SHR models.
Table 1: Summary of Etamicastat Dosage and Administration in SHR Models
| Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| 10 mg/kg/day | Drinking water | 35 weeks | Reduced systolic and diastolic blood pressure from 16 weeks of age onwards. Did not prevent the development of hypertension between 5 and 11 weeks of age. The effect was reversible upon discontinuation. | [6] |
| 30 mg/kg/day | Oral gavage | 28 days | Sustained and significant decrease in systolic and diastolic blood pressure at all time points. | [1][8] |
| 3, 30, and 100 mg/kg | Oral gavage | Single dose | Dose-dependent reduction in blood pressure without reflex tachycardia. | [4][5] |
| 30 mg/kg | Oral gavage | Single dose | Significantly decreased systolic and diastolic blood pressure. | [3] |
Table 2: Effects of Etamicastat on Blood Pressure in SHR Models
| Dosage | Treatment Duration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| 10 mg/kg/day | 24 weeks (from week 16 to 40) | Mean decrease of 37 mm Hg | Mean decrease of 32 mm Hg | [6] |
| 30 mg/kg/day | 28 days | Significant decrease at all time points | Significant decrease at all time points | [1] |
| 100 mg/kg | 21 hours post-dose | -29.4 ± 4.2 mm Hg | -23.4 ± 6.4 mm Hg | [5] |
Table 3: Effects of Etamicastat on Catecholamine Levels in SHR Models
| Dosage | Treatment Duration | Tissue | Norepinephrine Levels | Dopamine Levels | Reference |
| 30 mg/kg/day | 28 days | Renal tissue | Significantly decreased | Not reported | [1] |
| 30 mg/kg/day | 28 days | Left ventricle | Decreased | Not reported | [1] |
| 10 mg/kg/day | 35 weeks | Urine | Reduced | Significantly increased | [6] |
| 3, 30, 100 mg/kg | Time-dependent | Heart and kidney | Time-dependent decrease in noradrenaline-to-dopamine ratio | Increased (inferred from ratio) | [4] |
| 30 mg/kg | Time-dependent | Heart | Significantly decreased | Not reported | [3] |
| 30 mg/kg | Time-dependent | Parietal cortex | No effect | No effect | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of etamicastat to SHR models.
Chronic Administration via Drinking Water
-
Objective: To evaluate the long-term effects of etamicastat on the development and maintenance of hypertension.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls, starting at 5 weeks of age.[6]
-
Drug Preparation and Administration:
-
Etamicastat hydrochloride is dissolved in drinking water to achieve a target dose of 10 mg/kg/day.[6]
-
The concentration of etamicastat in the water should be adjusted based on the daily water consumption and body weight of the animals, which should be monitored regularly.
-
The medicated water is provided ad libitum for the duration of the study (e.g., 35 weeks).[6]
-
-
Blood Pressure Measurement:
-
Blood pressure (systolic and diastolic) and heart rate are measured weekly using a non-invasive tail-cuff method.[6]
-
For accurate and consistent measurements, animals should be acclimated to the restraining device and warming chamber before recordings begin.
-
-
Biochemical Analysis:
-
At the end of the treatment period, 24-hour urine samples can be collected using metabolic cages.
-
Urinary norepinephrine and dopamine levels are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[6]
-
Caption: Workflow for chronic administration of etamicastat.
Acute and Sub-chronic Administration via Oral Gavage
-
Objective: To assess the dose-dependent and time-course effects of etamicastat on blood pressure and catecholamine levels.
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR).[4][5]
-
Drug Preparation and Administration:
-
This compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
For single-dose studies, animals are administered a single dose of etamicastat (e.g., 3, 30, or 100 mg/kg) via oral gavage.[4][5]
-
For sub-chronic studies, daily administration is performed for a specified period (e.g., 28 days).[1]
-
-
Blood Pressure Measurement (Telemetry):
-
For continuous and accurate blood pressure monitoring, radiotelemetry transmitters are surgically implanted in the abdominal aorta of the rats.[4][5]
-
Animals are allowed a recovery period of at least one week post-surgery before the start of the experiment.
-
Blood pressure, heart rate, and activity are continuously recorded throughout the study.
-
-
Tissue and Plasma Analysis:
-
At specified time points after drug administration, animals are euthanized, and blood and tissues (e.g., heart, kidneys, brain) are collected.
-
Plasma concentrations of etamicastat and its metabolites can be determined by LC-MS/MS.
-
Tissue levels of norepinephrine and dopamine are quantified by HPLC with electrochemical detection.[4]
-
Caption: Workflow for acute/sub-chronic administration.
Conclusion
This compound has demonstrated significant efficacy in reducing blood pressure in SHR models across a range of dosages and administration routes. The presented data and protocols provide a comprehensive guide for researchers investigating the antihypertensive effects of etamicastat. The choice of dosage and experimental design will depend on the specific research question, whether it is to investigate the long-term preventative effects or the acute dose-response relationship. The use of telemetry is recommended for detailed and accurate cardiovascular monitoring. These application notes serve as a valuable resource for the preclinical evaluation of etamicastat and other DBH inhibitors.
References
- 1. Blood pressure decrease in spontaneously hypertensive rats folowing renal denervation or dopamine β-hydroxylase inhibition with etamicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing Etamicastat Hydrochloride Solutions for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of etamicastat (B1249725) hydrochloride solutions intended for in vivo research. Etamicastat is a potent and reversible inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine (B1211576) to norepinephrine.[1][2] This inhibitory action makes it a subject of interest in cardiovascular research, particularly for conditions like hypertension.[3][4] Proper solution preparation is critical for ensuring accurate and reproducible results in preclinical studies.
Data Presentation: Solubility and Formulation
Successful in vivo studies rely on the appropriate formulation of the therapeutic agent. The following tables summarize the known solubility of etamicastat hydrochloride and a standard vehicle formulation for animal studies.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Water (H₂O) | 15 mg/mL | 43.13 mM | Sonication is recommended to aid dissolution.[5] |
| Dimethyl Sulfoxide (DMSO) | 90 mg/mL | 258.76 mM | Sonication is recommended to aid dissolution.[5] |
Table 2: Recommended In Vivo Formulation
| Component | Percentage | Volume for 1 mL Solution | Purpose |
| Dimethyl Sulfoxide (DMSO) | 10% | 100 µL | Initial solvent for the compound. |
| Polyethylene Glycol 300 (PEG300) | 40% | 400 µL | Co-solvent to maintain solubility. |
| Tween-80 | 5% | 50 µL | Surfactant to improve stability and prevent precipitation. |
| Saline (0.9% NaCl) | 45% | 450 µL | Vehicle to achieve physiological osmolarity. |
| Final Etamicastat HCl Concentration | 3.3 mg/mL | (9.49 mM) | - |
Note: This formulation is a reference. Modifications may be necessary based on specific experimental requirements and animal models. It is recommended to prepare the working solution fresh for immediate use.[5]
Experimental Protocols
This section outlines a detailed step-by-step protocol for preparing a 1 mL working solution of this compound at a concentration of 3.3 mg/mL, suitable for oral or intraperitoneal administration in rodents.[1][5]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Weighing the Compound: Accurately weigh 3.3 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add 100 µL of DMSO to the tube containing the this compound.
-
Mixing: Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[5]
-
Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution.
-
Mixing: Vortex the solution again until it is homogeneous.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture.
-
Mixing: Vortex thoroughly to ensure the surfactant is evenly dispersed.
-
Final Volume Adjustment with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Final Mixing: Vortex the final solution until it is clear and uniform.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter. If any are present, the solution should not be used.
-
Administration: The solution should be prepared fresh and used immediately.[5] For oral administration, gavage is a common method to ensure accurate dosing.[6] Intraperitoneal injection is also a viable route.[1][5]
Storage:
-
Powder: Store at -20°C for up to 3 years.[5]
-
In Solvent (e.g., DMSO stock): Store at -80°C for up to 1 year.[5]
-
Working Solution: It is strongly recommended to prepare the final formulation fresh on the day of the experiment.[5]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solution.
Diagram 2: Etamicastat's Mechanism of Action in the Catecholamine Pathway
Caption: Etamicastat inhibits the conversion of dopamine to norepinephrine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etamicastat Hydrochloride in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamicastat (B1249725) hydrochloride is a selective, peripherally acting inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DβH).[1][2][3] This enzyme is critical in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862) (noradrenaline).[4][5] By inhibiting DβH, etamicastat effectively reduces the levels of norepinephrine in peripheral sympathetically innervated tissues, leading to a decrease in sympathetic nervous system activity.[1][2] This mechanism of action makes etamicastat a promising therapeutic agent for conditions characterized by sympathetic overactivity, such as hypertension.[4][6] In animal models, particularly the spontaneously hypertensive rat (SHR), etamicastat has demonstrated significant efficacy in lowering blood pressure.[2][4][6][7]
These application notes provide a comprehensive overview of the use of etamicastat hydrochloride in preclinical hypertension research, summarizing key quantitative data and detailing experimental protocols.
Mechanism of Action: Signaling Pathway
Etamicastat's primary mechanism of action is the inhibition of dopamine β-hydroxylase, which disrupts the normal catecholamine synthesis pathway in sympathetic neurons. This leads to a reduction in norepinephrine levels and a subsequent decrease in blood pressure.
Caption: Mechanism of action of this compound.
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound in spontaneously hypertensive rats (SHRs), a widely used genetic model of essential hypertension.
Table 1: Effect of Etamicastat Monotherapy on Blood Pressure in SHRs
| Dose | Route of Administration | Duration | Animal Model | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Heart Rate (HR) Effect | Reference |
| 30 mg/kg | Oral Gavage (single dose) | 9 hours post-administration | Male SHRs | -26.1 ± 5.1 mmHg (restrained, telemetry) | Not Reported | No effect | [1] |
| 30 mg/kg/day | Oral Gavage | 28 days | SHRs | Sustained significant decrease | Sustained significant decrease | Not Reported | [4] |
| 10 mg/kg/day | Drinking Water | 35 weeks | SHRs | Mean decrease of 37 mmHg (from week 16) | Mean decrease of 32 mmHg (from week 16) | No changes | [7] |
Table 2: Effect of Etamicastat on Catecholamine Levels
| Dose | Tissue | Change in Norepinephrine (NE) | Change in Dopamine (DA) | NE:DA Ratio | Reference |
| 30 mg/kg | Heart (SHR) | Decreased | Not explicitly stated | Time-dependent decrease | [6] |
| 30 mg/kg | Kidney (SHR) | Decreased | Not explicitly stated | Time-dependent decrease | [6] |
| 30 mg/kg | Frontal Cortex (SHR) | No effect | No effect | No effect | [6] |
| 30 mg/kg | Left Ventricle (SHR) | Decreased | Not explicitly stated | Not Reported | [4] |
| 10 mg/kg/day | Urine (SHR) | Reduced excretion | Significant increase in excretion | Not Reported | [7] |
| 10 mg/kg/day | Urine (WKY rats) | Reduced excretion | Not explicitly stated | Not Reported | [7] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for evaluating the antihypertensive effects of etamicastat in SHRs.
Protocol 1: Acute Antihypertensive Effect Assessment
This protocol outlines the procedure for determining the acute effects of a single dose of etamicastat on blood pressure.
Caption: Experimental workflow for acute studies.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are commonly used. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Blood Pressure Measurement:
-
Telemetry (Recommended): For continuous and stress-free measurement, implant radiotelemetry probes into the abdominal aorta. Allow animals to recover for at least one week post-surgery.
-
Tail-Cuff Method: A non-invasive alternative, though it can induce stress, potentially affecting blood pressure readings.[1] Animals should be acclimated to the restraining device before measurements are taken.
-
-
Drug Administration:
-
Data Collection and Analysis:
-
Record baseline blood pressure and heart rate for at least 24 hours before drug administration.
-
After administration, continuously monitor cardiovascular parameters for a defined period (e.g., 24-72 hours).[8]
-
Data can be averaged over specific time intervals (e.g., 6-hour intervals) for analysis.[8]
-
Compare the changes in blood pressure and heart rate between the etamicastat-treated and vehicle-treated groups.
-
Protocol 2: Chronic Antihypertensive Effect Assessment
This protocol is designed to evaluate the long-term efficacy of etamicastat.
Methodology:
-
Animal Model: Young SHRs (e.g., 5 weeks of age) are often used to study the effect of etamicastat on the development of hypertension.[7]
-
Drug Administration:
-
Etamicastat can be administered in the drinking water at a concentration calculated to provide a target daily dose (e.g., 10 mg/kg/day).[7]
-
Prepare fresh drug solutions regularly (e.g., weekly).
-
The control group receives untreated drinking water.
-
-
Duration: The study can be conducted over several weeks or months (e.g., 35 weeks).[7]
-
Data Collection:
-
Measure blood pressure and heart rate at regular intervals (e.g., weekly) using the tail-cuff method or telemetry.
-
Monitor body weight and water consumption to ensure animal welfare and accurate dosing.
-
-
Biochemical Analysis (Optional):
-
Data Analysis:
-
Compare the progression of blood pressure over time between the treated and control groups.
-
Analyze differences in urinary and tissue catecholamine levels.
-
Combination Therapy
Studies have also explored the efficacy of etamicastat in combination with other classes of antihypertensive drugs. In SHRs, co-administration of etamicastat (30 mg/kg) with agents such as captopril, losartan, hydrochlorothiazide, metoprolol, prazosin, or diltiazem (B1670644) resulted in an amplified antihypertensive effect compared to monotherapy.[6][8] This suggests that inhibiting the sympathetic nervous system with etamicastat can be a valuable add-on strategy for hypertension treatment.[6]
Conclusion
This compound consistently demonstrates a dose-dependent, blood pressure-lowering effect in animal models of hypertension, primarily through the inhibition of peripheral dopamine β-hydroxylase.[6] Notably, this antihypertensive effect is generally not accompanied by reflex tachycardia, a common side effect of other vasodilators.[6][7] The data from preclinical studies, particularly in SHRs, support the potential of etamicastat as a novel therapeutic approach for hypertension by targeting sympathetic nervous system overactivity.[4][6] The protocols outlined here provide a foundation for further research into the pharmacology and therapeutic applications of etamicastat.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure decrease in spontaneously hypertensive rats folowing renal denervation or dopamine β-hydroxylase inhibition with etamicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine β hydroxylase as a potential drug target to combat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay for Dopamine-β-Hydroxylase Inhibition by Etamicastat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine-β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine (B1211576) to norepinephrine. As a key regulator of sympathetic nervous system activity, DBH presents a valuable therapeutic target for cardiovascular diseases such as hypertension and heart failure. Etamicastat (B1249725) (BIA 5-453) is a potent, reversible, and peripherally selective inhibitor of DBH.[1][2][3] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of etamicastat and other potential DBH inhibitors.
Principle of the Assay
The in vitro assay for DBH inhibition is based on the enzymatic conversion of a substrate, tyramine (B21549), to octopamine (B1677172) by DBH. The rate of octopamine formation is quantified, and the inhibitory effect of compounds like etamicastat is determined by measuring the reduction in this rate. The amount of octopamine produced can be measured using various analytical techniques, most commonly by high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathway
The following diagram illustrates the enzymatic reaction catalyzed by Dopamine-β-Hydroxylase and its inhibition by Etamicastat.
Caption: Norepinephrine synthesis pathway and its inhibition by Etamicastat.
Quantitative Data
The inhibitory potency of etamicastat and its metabolites against DBH is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | IC50 (nM) | Source |
| Etamicastat | 107 (94; 121) | [4][5] |
| BIA 5-965 | 306 (228; 409) | [4][5] |
| BIA 5-998 | 629 (534; 741) | [4][5] |
| BIA 5-961 | 427 (350; 522) | [4][5] |
| Nepicastat (B1663631) | 40 | [1] |
Note: Values in parentheses represent the 95% confidence interval.
Experimental Protocols
This protocol is adapted from methodologies used in the characterization of etamicastat and other DBH inhibitors.[1][6][7]
Materials and Reagents
-
Enzyme Source: Homogenates from SK-N-SH cells or other suitable tissues expressing DBH.
-
Substrate: Tyramine
-
Cofactors: Ascorbic acid, Copper sulfate (B86663) (CuSO4)
-
Inhibitor: Etamicastat
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Reaction Termination Solution: Perchloric acid (PCA)
-
HPLC Mobile Phase: To be optimized based on the HPLC system, but a common mobile phase consists of a buffer (e.g., sodium acetate), an ion-pairing agent (e.g., octylsulfate), and an organic modifier (e.g., methanol), adjusted to an acidic pH.
-
Other Reagents: N-ethylmaleimide (to inactivate endogenous inhibitors), Catalase, Pargyline.
Equipment
-
Homogenizer
-
Centrifuge
-
Incubator or water bath (37°C)
-
HPLC system with an electrochemical detector
-
pH meter
-
Vortex mixer
Enzyme Preparation (from SK-N-SH cells)
-
Culture SK-N-SH cells to confluency.
-
Wash the cell monolayers with 50 mM Tris-HCl buffer (pH 7.4).
-
Harvest the cells by scraping and resuspend them in the same buffer.
-
Homogenize the cell suspension using a suitable homogenizer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
The resulting supernatant, containing DBH, can be used as the enzyme source.
-
Determine the total protein concentration of the homogenate using a standard protein assay (e.g., Bio-Rad Protein Assay).
In Vitro DBH Inhibition Assay Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the following components (final concentrations may need optimization):
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Ascorbic acid (e.g., 3 mM)
-
CuSO4
-
N-ethylmaleimide
-
Catalase
-
Pargyline
-
Varying concentrations of etamicastat (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control without the inhibitor.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Enzyme Addition: Add the prepared enzyme homogenate to the reaction mixture.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, tyramine (e.g., 9 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a sufficient volume of cold perchloric acid (PCA) to precipitate the proteins.
-
Sample Preparation for HPLC:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., 16,000 x g) for several minutes to pellet the precipitated protein.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm) before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Analyze the supernatant by HPLC with electrochemical detection to quantify the amount of octopamine produced.
-
The detector potential should be optimized for octopamine detection (e.g., +0.75 V).
-
-
Data Analysis:
-
Calculate the rate of octopamine formation for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro DBH inhibition assay.
Caption: Workflow for the in vitro DBH inhibition assay.
Logical Relationship of Assay Components
The diagram below illustrates the interactions and roles of the key components in the DBH inhibition assay.
Caption: Logical relationship of key components in the DBH assay.
Conclusion
This document provides a comprehensive guide for conducting an in vitro assay to evaluate the inhibitory activity of etamicastat on dopamine-β-hydroxylase. The detailed protocol and supporting information are intended to assist researchers in the fields of pharmacology and drug development in accurately assessing the potency of DBH inhibitors. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the advancement of novel therapeutics targeting the sympathetic nervous system.
References
- 1. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine-β-Hydroxylase Activity and Levels of Its Cofactors and Other Biochemical Parameters in the Serum of Arsenicosis Patients of Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Application Notes and Protocols: Chronic Administration of Etamicastat in Drinking Water to Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chronic administration of etamicastat (B1249725), a selective peripheral dopamine (B1211576) β-hydroxylase (DBH) inhibitor, to rats via their drinking water. This method is particularly relevant for long-term studies investigating the sustained effects of etamicastat on cardiovascular parameters and catecholamine metabolism.
Introduction
Etamicastat is a peripherally selective inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1] By inhibiting this enzyme, etamicastat reduces norepinephrine levels in peripheral tissues, leading to a decrease in sympathetic nervous system activity. This mechanism of action makes it a compound of interest for the treatment of hypertension and heart failure.[1] Chronic administration in preclinical models, such as the spontaneously hypertensive rat (SHR), is crucial for evaluating its long-term efficacy and safety.[2] Administration via drinking water offers a non-invasive and less stressful alternative to repeated oral gavage for long-term studies.[3]
Data Presentation
The following tables summarize the quantitative data from a key study involving the chronic administration of etamicastat to Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.
Table 1: Effect of Chronic Etamicastat Administration (10 mg/kg/day in drinking water) on Blood Pressure in SHR and WKY Rats.
| Parameter | Animal Strain | Treatment Group | Age (weeks) | Mean Decrease from Baseline (mmHg) |
| Systolic Blood Pressure | SHR | Etamicastat | 16-40 | 37 |
| Diastolic Blood Pressure | SHR | Etamicastat | 16-40 | 32 |
| Systolic Blood Pressure | WKY | Etamicastat | 5-41 | No significant change |
| Diastolic Blood Pressure | WKY | Etamicastat | 5-41 | No significant change |
| Heart Rate | SHR | Etamicastat | 16-40 | No significant change |
| Heart Rate | WKY | Etamicastat | 5-41 | No significant change |
Data adapted from a 35-week study.[2][4]
Table 2: Effect of Chronic Etamicastat Administration on Urinary Catecholamine Excretion.
| Parameter | Animal Strain | Treatment Group | Change from Baseline |
| Norepinephrine | SHR | Etamicastat | Reduced |
| Dopamine | SHR | Etamicastat | Significantly Increased |
| Norepinephrine | WKY | Etamicastat | Reduced to a similar extent as SHR |
| Dopamine | WKY | Etamicastat | No significant change |
Data reflects changes observed after chronic treatment.[2][4]
Experimental Protocols
Preparation of Etamicastat in Drinking Water
Objective: To prepare a stable and palatable solution of etamicastat in drinking water for chronic administration to rats.
Materials:
-
Etamicastat powder
-
Vehicle (e.g., tap water, purified water)
-
Sucrose (B13894) (optional, to improve palatability)
-
Calibrated scale
-
Volumetric flasks
-
Stir plate and stir bars
-
Water bottles with sipper tubes
-
Foil or opaque water bottles
Protocol:
-
Determine Daily Water Consumption: Before initiating the study, measure the average daily water intake of the rats for at least three consecutive days to accurately calculate the required drug concentration.[3]
-
Calculate Etamicastat Concentration:
-
Based on the desired dose (e.g., 10 mg/kg/day) and the average body weight and water consumption of the rats, calculate the concentration of etamicastat needed in the drinking water.
-
Formula: Concentration (mg/mL) = (Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL/day)
-
-
Preparation of Stock Solution (if necessary): For ease of preparation, a concentrated stock solution of etamicastat can be prepared and then diluted to the final concentration. The solubility of etamicastat in the chosen vehicle should be determined beforehand.
-
Preparation of Drinking Water Solution:
-
Weigh the required amount of etamicastat powder.
-
In a volumetric flask, dissolve the etamicastat in a small amount of the vehicle. Gentle warming or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.
-
If using sucrose to enhance palatability, dissolve it in the vehicle before adding the etamicastat. A common concentration is 2.5-5.0 g/L.
-
Once dissolved, bring the solution to the final volume with the vehicle and mix thoroughly using a stir plate.
-
-
Stability and Storage:
-
Prepare fresh solutions regularly (e.g., weekly) to ensure stability.[5]
-
Store the medicated water in foil-wrapped or opaque bottles to protect it from light, especially if the compound is light-sensitive.[3]
-
Conduct a pilot study to confirm the stability of etamicastat in the prepared drinking water under the experimental conditions.
-
Animal Model and Chronic Administration
Objective: To chronically administer etamicastat to rats via drinking water and monitor their health.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and/or Wistar-Kyoto (WKY) rats (e.g., 5 weeks of age at the start of the study)[2]
-
Standard laboratory animal caging
-
Standard rat chow
-
Prepared etamicastat drinking water
-
Control drinking water (vehicle only)
-
Calibrated scale for body weight measurement
Protocol:
-
Acclimatization: Upon arrival, allow the rats to acclimate to the facility for at least one week.
-
Group Allocation: Randomly assign rats to the control and etamicastat treatment groups.
-
Housing: House the animals individually or in small groups, depending on the experimental design. Individual housing is recommended for accurate measurement of water intake.
-
Administration:
-
Provide the etamicastat-containing drinking water ad libitum to the treatment group.
-
Provide the control group with drinking water containing only the vehicle.
-
-
Monitoring:
-
Measure and record the body weight of each rat weekly.[2]
-
Measure and record the water consumption of each cage daily or several times a week to monitor for any changes in drinking behavior and to adjust drug concentration if necessary based on significant weight changes.
-
Perform daily health checks on all animals.
-
Blood Pressure Measurement by Radiotelemetry
Objective: To continuously monitor systolic and diastolic blood pressure and heart rate in conscious, freely moving rats.
Materials:
-
Telemetry transmitters (e.g., PA-C40 or smaller models for rats)
-
Receivers and data acquisition system
-
Surgical instruments for sterile surgery
-
Anesthetics (e.g., isoflurane)
-
Analgesics
-
Suture material and tissue adhesive[6]
Protocol:
-
Telemetry Implantation Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Using aseptic surgical techniques, make a midline abdominal incision.
-
Isolate the abdominal aorta and temporarily occlude blood flow.
-
Insert the catheter of the telemetry transmitter into the aorta and advance it cranially.
-
Secure the catheter in place with tissue adhesive.[6]
-
Place the body of the transmitter in the abdominal cavity and suture it to the abdominal wall.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care:
-
Administer analgesics as prescribed to manage post-operative pain.
-
Allow the animals to recover for at least one week before starting baseline recordings.[6]
-
-
Data Acquisition:
-
House the rats in their home cages placed on top of the telemetry receivers.
-
Record blood pressure and heart rate continuously or at specified intervals (e.g., weekly).[2]
-
Data can be averaged over specific time periods (e.g., 24 hours) to assess the overall effect of the treatment.
-
Catecholamine Analysis by HPLC-ED
Objective: To measure the levels of norepinephrine and dopamine in rat tissues and urine.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ED)
-
Reverse-phase C18 column
-
Mobile phase (e.g., citrate-phosphate buffer with methanol (B129727) and an ion-pairing agent)[7]
-
Perchloric acid
-
Tissue homogenizer
-
Centrifuge
-
Norepinephrine and dopamine standards
Protocol:
-
Sample Collection:
-
Tissue: At the end of the study, euthanize the rats and rapidly excise the tissues of interest (e.g., heart, kidneys). Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Urine: For urine collection, house the rats in metabolic cages for a 24-hour period. Collect the urine into a container with a small amount of acid (e.g., HCl) to prevent catecholamine degradation. Store urine samples at -80°C.
-
-
Sample Preparation:
-
Tissue:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a solution of perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.[8]
-
Collect the supernatant for analysis.
-
-
Urine:
-
Thaw the urine samples.
-
Centrifuge to remove any precipitates.
-
The supernatant can be directly injected or may require a purification/concentration step (e.g., alumina (B75360) extraction).
-
-
-
HPLC-ED Analysis:
-
Set up the HPLC-ED system with the appropriate column and mobile phase.
-
Create a standard curve using known concentrations of norepinephrine and dopamine.
-
Inject the prepared samples and standards into the HPLC system.
-
Identify and quantify the norepinephrine and dopamine peaks in the samples based on their retention times and the standard curve.
-
Visualizations
References
- 1. turkjps.org [turkjps.org]
- 2. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Application Note: Quantification of Etamicastat and its Metabolite BIA 5-961 in Human Plasma by LC-MS/MS
Introduction
Etamicastat (B1249725) is a reversible dopamine-β-hydroxylase inhibitor. Its major metabolite in humans is BIA 5-961, an N-acetylated form of etamicastat.[1] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of etamicastat and BIA 5-961 in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of etamicastat and BIA 5-961 in human plasma.
Table 1: Linearity and LLOQ
| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Etamicastat | 5 - 5000 | 5 |
| BIA 5-961 | 5 - 5000 | 5 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Etamicastat | Low | - | 93.5 - 98.0 | ≤6.0 |
| Mid | - | 93.5 - 98.0 | ≤6.0 | |
| High | - | 93.5 - 98.0 | ≤6.0 | |
| BIA 5-961 | Low | - | 93.5 - 98.0 | ≤6.9 |
| Mid | - | 93.5 - 98.0 | ≤6.9 | |
| High | - | 93.5 - 98.0 | ≤6.9 |
Note: Specific QC concentrations were not detailed in the source documents, but the overall performance is presented.
Experimental Protocols
1. Sample Preparation
A protein precipitation method is employed for the extraction of etamicastat and BIA 5-961 from plasma samples.[1]
-
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 100 µL of acetonitrile to the plasma sample.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at approximately 50,000 x g for 10 minutes at 8°C.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Reprosil-Pur 100 basic–C18, 3.0 μm, 2.0 mm × 50 mm.[1]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[1]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate.[1]
-
Gradient: A detailed gradient program was not specified, but a gradient elution is typically used.
-
Flow Rate: Not specified.
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 50°C.[2]
-
3. Mass Spectrometry
-
Instrumentation:
-
Ionization and Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[1][3]
-
Polarity: Positive ion mode for etamicastat and negative ion mode for BIA 5-961 have been reported.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions should be optimized for the instrument in use.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of etamicastat and BIA 5-961 in plasma.
Signaling Pathway Context
Etamicastat acts by inhibiting dopamine (B1211576) β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine. This mechanism of action is central to its therapeutic effect.
Caption: Mechanism of action of Etamicastat.
References
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Etamicastat and its Major Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of etamicastat (B1249725) and its primary N-acetylated metabolite, BIA 5-961. The developed method is suitable for the quantitative analysis of etamicastat in bulk drug substance and can be adapted for the analysis of biological matrices with appropriate sample preparation. The method has been developed based on established chromatographic principles for similar pharmaceutical compounds and is designed to be validated according to ICH guidelines.
Introduction
Etamicastat (BIA 5-453) is a potent and reversible inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine.[1][2] By inhibiting DBH, etamicastat reduces the levels of norepinephrine, a key neurotransmitter in the sympathetic nervous system, leading to a decrease in blood pressure.[3] Its peripheral selectivity offers a potential advantage over other DBH inhibitors with central nervous system effects.[3] During drug development and for quality control purposes, a reliable analytical method is crucial for the accurate quantification of the active pharmaceutical ingredient (API) and its metabolites. The primary metabolic pathway of etamicastat is N-acetylation, leading to the formation of BIA 5-961.[4][5] This application note provides a comprehensive protocol for an HPLC method capable of separating and quantifying both etamicastat and BIA 5-961.
Signaling Pathway of Dopamine β-hydroxylase (DBH)
The following diagram illustrates the enzymatic reaction catalyzed by Dopamine β-hydroxylase (DBH) and the inhibitory action of etamicastat. DBH converts dopamine to norepinephrine, a critical step in the biosynthesis of catecholamines.[6][7][8] Etamicastat acts as an inhibitor of this enzyme.[1]
Caption: Dopamine to Norepinephrine Conversion Pathway and Etamicastat's Site of Action.
Experimental Protocols
Materials and Reagents
-
Etamicastat reference standard (purity >99%)
-
BIA 5-961 reference standard (purity >99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (85%) (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 10 minutes |
Preparation of Mobile Phase: To prepare the 20 mM potassium dihydrogen phosphate buffer, dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the buffer and acetonitrile in a 65:35 (v/v) ratio. Degas the mobile phase by sonication before use.
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of etamicastat and BIA 5-961 reference standards into separate 10 mL volumetric flasks. Dissolve in methanol and make up to the mark with the same solvent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation (from Plasma - for Bioanalysis): To 500 µL of plasma, add 1 mL of acetonitrile to precipitate the proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of mobile phase. Filter through a 0.22 µm syringe filter before injecting into the HPLC system.
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
The developed method should be validated to ensure it is suitable for its intended purpose. The validation parameters and their typical acceptance criteria are summarized below.[4][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention times of etamicastat and BIA 5-961. Peak purity should be acceptable. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL). |
| Range | The range should cover 80-120% of the test concentration for assay and 70-130% for content uniformity. |
| Accuracy (Recovery) | Mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% on different days, with different analysts. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, column temperature ±2 °C). |
| System Suitability | Tailing factor: ≤ 2.0. Theoretical plates: > 2000. %RSD of peak areas (n=6): ≤ 2.0%. |
Experimental Workflow
The following diagram outlines the key steps in the HPLC method development and validation workflow for etamicastat analysis.
Caption: Workflow for HPLC Analysis of Etamicastat.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of etamicastat and its primary metabolite, BIA 5-961. The protocol is based on established chromatographic principles and is designed for validation according to international guidelines, making it suitable for implementation in research, development, and quality control laboratories. The provided experimental details and validation criteria will aid in the successful application of this method for the analysis of etamicastat.
References
- 1. Top 22 papers published by Bial in 2010 [scispace.com]
- 2. Etamicastat | 760173-05-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019036685A1 - Methods for hplc analysis - Google Patents [patents.google.com]
- 6. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: Compar… [ouci.dntb.gov.ua]
- 7. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Human disposition, metabolism and excretion of etamicastat, a reversible, peripherally selective dopamine β-hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Etamicastat in Drd2 Knockout Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of etamicastat (B1249725), a peripheral inhibitor of dopamine-β-hydroxylase, in dopamine (B1211576) D2 receptor knockout (Drd2-/-) mice. The information is derived from studies investigating the antihypertensive effects of etamicastat in this specific genetic mouse model, which is characterized by increased sympathetic activity and hypertension.
Introduction
Dopamine D2 receptors (Drd2) play a crucial role in regulating cardiovascular function. Genetic disruption of the Drd2 gene in mice (Drd2-/-) leads to hypertension, partly due to heightened sympathetic nervous system activity. Etamicastat is a reversible inhibitor of dopamine-β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting this enzyme, etamicastat reduces norepinephrine biosynthesis and diminishes sympathetic nerve activity. This document outlines the protocols and summarizes the quantitative data from experiments evaluating the therapeutic potential of etamicastat in mitigating the hypertensive phenotype of Drd2 knockout mice.
Data Presentation
The following tables summarize the key quantitative findings from the study of etamicastat in Drd2 knockout mice.
Table 1: Effect of Etamicastat on Blood Pressure in Anesthetized Drd2+/+ and Drd2-/- Mice
| Group | Treatment | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) |
| Drd2+/+ | Vehicle | 110 ± 3 | 79 ± 2 | 90 ± 2 |
| Drd2-/- | Vehicle | 135 ± 4 | 100 ± 3 | 112 ± 3 |
| Drd2-/- | Etamicastat (10 mg/kg) | 115 ± 3 | 85 ± 2 | 95 ± 2 |
Data are presented as mean ± SEM.
Table 2: Effect of Etamicastat on Catecholamine Levels in Drd2-/- Mice[1]
| Tissue/Fluid | Catecholamine | Drd2+/+ (Vehicle) | Drd2-/- (Vehicle) | Drd2-/- (Etamicastat) |
| Heart | Norepinephrine (pg/mg protein) | 450 ± 50 | 650 ± 60 | 300 ± 40 |
| Dopamine (pg/mg protein) | 20 ± 3 | 15 ± 2 | 45 ± 5 | |
| Kidney | Norepinephrine (pg/mg protein) | 150 ± 20 | 250 ± 30 | 120 ± 15 |
| Dopamine (pg/mg protein) | 10 ± 2 | 8 ± 1 | 25 ± 4 | |
| Urine | Norepinephrine (ng/mg creatinine) | 80 ± 10 | 120 ± 15 | 70 ± 9 |
| Dopamine (ng/mg creatinine) | 200 ± 25 | 150 ± 20 | 350 ± 40 |
Data are presented as mean ± SEM.
Table 3: Effect of Etamicastat on Renal Protein Expression in Drd2-/- Mice[1]
| Protein | Drd2+/+ (Vehicle) | Drd2-/- (Vehicle) | Drd2-/- (Etamicastat) |
| ETBR | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.1 ± 0.1 |
| NADPH Oxidase | 1.0 ± 0.1 | 1.6 ± 0.2 | 1.0 ± 0.1 |
| NHE3 | 1.0 ± 0.1 | 1.5 ± 0.1 | 1.0 ± 0.1 |
| NCC | 1.0 ± 0.1 | 1.7 ± 0.2 | 1.1 ± 0.1 |
| D1R | 1.0 ± 0.1 | 0.6 ± 0.1 | 1.0 ± 0.1 |
Data are presented as relative protein expression (fold change) normalized to Drd2+/+ (Vehicle) and are mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Animal Models and Etamicastat Administration
-
Animal Model: Male Drd2 knockout (Drd2-/-) mice and their wild-type (Drd2+/+) littermates are used. Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Etamicastat Administration:
-
Acute Gavage Administration: For acute studies, etamicastat is administered by oral gavage at a dose of 10 mg/kg.[1] A vehicle control (e.g., sterile water or saline) is administered to control groups.
-
Chronic Administration in Drinking Water: For chronic studies, etamicastat is dissolved in the drinking water at a concentration calculated to provide a daily dose of 10 mg/kg, accounting for the average daily water consumption of the mice.[1]
-
Protocol 2: Blood Pressure Measurement
-
Anesthetized Blood Pressure Measurement:
-
Mice are anesthetized with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine).
-
The carotid artery is cannulated with a pressure transducer catheter.
-
Blood pressure is allowed to stabilize for at least 30 minutes before recordings are taken.
-
Systolic, diastolic, and mean arterial pressures are recorded continuously using a data acquisition system.
-
-
Conscious Blood Pressure Measurement (Telemetry):
-
A telemetric pressure transducer is surgically implanted into the carotid artery of the mice.
-
Mice are allowed to recover from surgery for at least one week.
-
Blood pressure is recorded continuously in conscious, freely moving mice in their home cages.
-
Protocol 3: Catecholamine Measurement
-
Sample Collection:
-
Tissue: Heart and kidney tissues are rapidly excised, weighed, and snap-frozen in liquid nitrogen.
-
Urine: Mice are placed in metabolic cages for 24-hour urine collection. Urine samples are acidified and stored at -80°C.
-
-
Sample Preparation:
-
Tissues are homogenized in a buffer containing an internal standard.
-
Proteins are precipitated, and the supernatant is collected.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Norepinephrine and dopamine levels in the tissue homogenates and urine are quantified by HPLC with electrochemical detection.
-
Catecholamine levels are normalized to protein concentration for tissue samples and to creatinine (B1669602) concentration for urine samples.
-
Protocol 4: Western Blot Analysis of Renal Proteins
-
Protein Extraction:
-
Kidney tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., ETBR, NADPH oxidase subunits, NHE3, NCC, D1R) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
The expression of each protein is normalized to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of etamicastat in the context of Drd2 knockout.
Experimental Workflow
Caption: Workflow for evaluating etamicastat in Drd2 knockout mice.
References
Application Notes and Protocols for Etamicastat Combination Therapy with Antihypertensives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamicastat (B1249725) is a peripherally selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] By inhibiting DBH, etamicastat reduces the levels of norepinephrine, a key neurotransmitter in the sympathetic nervous system that contributes to the elevation of blood pressure.[3][4] This mechanism of action makes etamicastat a potential therapeutic agent for hypertension.[2][5] Preclinical studies have demonstrated that etamicastat effectively lowers blood pressure in hypertensive animal models, such as the spontaneously hypertensive rat (SHR), without causing reflex tachycardia.[1][6] Furthermore, research indicates that combining etamicastat with other classes of antihypertensive drugs can amplify the blood pressure-lowering effects, suggesting a synergistic or additive relationship that could be beneficial for treating resistant hypertension.[1][7]
These application notes provide a detailed protocol for evaluating the efficacy of etamicastat in combination with various antihypertensive agents in a preclinical setting. The protocols are based on established methodologies for in vivo assessment of cardiovascular parameters in spontaneously hypertensive rats.
Signaling Pathway of Etamicastat
Caption: Mechanism of action of etamicastat.
Data Presentation
The following tables summarize the quantitative data on the effects of etamicastat monotherapy and combination therapy on blood pressure in spontaneously hypertensive rats (SHR). The data is extracted from graphical representations in Igreja et al., 2014 and represents the mean change in arterial pressure.
Table 1: Effect of Etamicastat Monotherapy on Mean Arterial Pressure (MAP) in SHR
| Treatment Group | Dose (mg/kg, p.o.) | Peak Change in MAP (mmHg) |
| Vehicle | - | ~ -5 |
| Etamicastat | 3 | ~ -15 |
| Etamicastat | 30 | ~ -25 |
| Etamicastat | 100 | ~ -30 |
Table 2: Potentiation of Antihypertensive Effects by Etamicastat in Combination Therapy in SHR
| Antihypertensive Agent | Dose (mg/kg, p.o.) | Etamicastat Dose (mg/kg, p.o.) | Change in MAP with Monotherapy (mmHg) | Change in MAP with Combination Therapy (mmHg) |
| Captopril | 30 | 30 | ~ -20 | ~ -45 |
| Losartan | 30 | 30 | ~ -22 | ~ -48 |
| Hydrochlorothiazide | 30 | 30 | ~ -18 | ~ -40 |
| Metoprolol | 30 | 30 | ~ -15 | ~ -35 |
| Prazosin | 10 | 30 | ~ -25 | ~ -50 |
| Diltiazem | 30 | 30 | ~ -12 | ~ -30 |
Note: The data in the tables above are estimated from the figures presented in the publication "Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat" by Igreja et al. in Hypertension Research (2015).[1]
Experimental Protocols
In Vivo Evaluation of Etamicastat Combination Therapy in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the methodology for assessing the antihypertensive effects of etamicastat as a monotherapy and in combination with other antihypertensive agents in SHR.
1.1. Animals
-
Male spontaneously hypertensive rats (SHR), 16-20 weeks old.
-
Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard chow and water.
-
All animal procedures should be conducted in accordance with institutional animal care and use guidelines.
1.2. Drug Preparation and Administration
-
Etamicastat and the selected antihypertensive agents (e.g., captopril, losartan, hydrochlorothiazide, metoprolol, prazosin, diltiazem) are to be suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).[1]
-
Administer drugs orally (p.o.) via gavage.[1]
-
For monotherapy studies, different doses of etamicastat (e.g., 3, 30, 100 mg/kg) should be administered.[1]
-
For combination therapy studies, a fixed dose of etamicastat (e.g., 30 mg/kg) is co-administered with a standard dose of the respective antihypertensive drug (see Table 2 for examples).[1]
-
A vehicle control group should be included in all experiments.
1.3. Blood Pressure Monitoring using Radiotelemetry
-
Surgically implant telemetry transmitters (e.g., Data Sciences International) for continuous monitoring of blood pressure and heart rate. The catheter of the transmitter should be inserted into the abdominal aorta.
-
Allow animals to recover from surgery for at least one week before the start of the experiment.
-
Record baseline blood pressure and heart rate for at least 24 hours prior to drug administration.
-
Following drug administration, continuously record cardiovascular parameters for a designated period (e.g., 24-72 hours) to assess the onset, magnitude, and duration of the antihypertensive effect.[1]
-
Data on systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) should be collected and analyzed.
Analysis of Tissue Catecholamine Levels
This protocol describes the procedure for measuring dopamine and norepinephrine levels in heart and kidney tissues to confirm the mechanism of action of etamicastat.
2.1. Tissue Collection and Preparation
-
At the end of the in vivo study, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly excise the heart and kidneys, rinse with ice-cold saline, blot dry, and weigh.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
2.2. Catecholamine Extraction
-
Homogenize the frozen tissue in a suitable extraction buffer (e.g., 0.2 M perchloric acid containing an internal standard like dihydroxybenzylamine).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C).
-
Collect the supernatant containing the catecholamines.
2.3. Catecholamine Quantification by HPLC with Electrochemical Detection (HPLC-ED)
-
Use a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase should be an appropriate buffer system (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent).
-
Inject the extracted samples into the HPLC system.
-
Identify and quantify dopamine and norepinephrine by comparing their retention times and peak areas with those of known standards.
-
Normalize the catecholamine levels to the tissue weight.
Experimental Workflow
Caption: Experimental workflow for etamicastat combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine β hydroxylase as a potential drug target to combat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure decrease in spontaneously hypertensive rats folowing renal denervation or dopamine β-hydroxylase inhibition with etamicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Analysis of ECG Changes with Etamicastat Treatment in Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamicastat (B1249725) (BIA 5-453) is a novel, peripherally selective, and reversible inhibitor of the enzyme dopamine-β-hydroxylase (DBH).[1][2] This enzyme is responsible for the conversion of dopamine (B1211576) to norepinephrine (B1679862) in the sympathetic nervous system.[3] By inhibiting DBH, etamicastat reduces the levels of norepinephrine, a key neurotransmitter involved in regulating blood pressure.[4] This mechanism made it a candidate for the treatment of hypertension and heart failure.[1][5]
As part of the preclinical safety assessment for any new chemical entity, a thorough evaluation of cardiovascular safety is critical.[6] The dog is a common non-rodent species for these studies, often utilizing telemetry to monitor cardiovascular parameters in conscious, unrestrained animals to provide robust data on hemodynamics and electrocardiogram (ECG) intervals.[6][7] This document provides a detailed analysis of the observed ECG changes in dogs following treatment with etamicastat, based on published preclinical safety pharmacology studies.
Mechanism of Action of Etamicastat
Etamicastat exerts its pharmacological effect by inhibiting dopamine-β-hydroxylase, the enzyme that catalyzes the final step in the synthesis of norepinephrine from dopamine.[3][8] This inhibition is reversible and peripherally selective, meaning it primarily acts on the sympathetic nerves outside of the central nervous system, thereby reducing potential centrally-mediated side effects.[1][2] The reduction in norepinephrine biosynthesis leads to a decrease in sympathetic tone and subsequently, a reduction in blood pressure.[4]
Summary of ECG and Hemodynamic Effects in Dogs
Preclinical studies in conscious male dogs equipped with telemetry implants were conducted to evaluate the cardiovascular safety profile of etamicastat.
-
Hemodynamics and Heart Rate: In a single-dose study, etamicastat administered at doses up to 20 mg/kg had no significant effects on arterial blood pressure or heart rate.[9][10] This lack of reflex tachycardia is a notable finding.[4]
-
ECG Intervals: No changes were observed in the PR interval.[9][10] However, at doses of 10 and 20 mg/kg, a slight but statistically significant prolongation of the QTc interval was observed, with a maximum increase of 8-9%.[9][10]
-
ECG Morphology: Importantly, no arrhythmias or other morphological changes to the ECG waveform were reported at any dose tested.[9][10]
-
Long-Term Dosing: In a 28-day repeat-dose study, where male and female dogs received up to 20 mg/kg/day, no deleterious effects, including any ECG disturbances, were observed.[9][10]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from the cardiovascular safety pharmacology studies of etamicastat in dogs.
Table 1: Single-Dose Effects of Etamicastat on Cardiovascular Parameters in Conscious Telemetered Dogs
| Dose (mg/kg, oral) | Cmax (µg/mL) | Effect on Blood Pressure | Effect on Heart Rate | Effect on PR Interval | Max QTc Interval Prolongation |
| Up to 20 | - | No effect | No effect | No effect | - |
| 10 | 1.4 | No effect | No effect | No effect | 8-9% (P<0.05)[9][10] |
| 20 | 3.7 | No effect | No effect | No effect | 8-9% (P<0.05)[9][10] |
Table 2: 28-Day Repeat-Dose Study of Etamicastat in Dogs
| Dose (mg/kg/day, oral) | Cmax Range (Day 1 - Day 28) (µg/mL) | Observed ECG Disturbances |
| Up to 20 | 2.4 - 6.3 | None observed[9][10] |
Table 3: In Vitro Electrophysiology Data
| Assay | Cell Line | Parameter | Value (µg/mL) |
| hERG Current Blockade | HEK 293 | IC50 | 44.0[9][10] |
| Dog Purkinje Fiber Action Potential | - | No Effect Concentration | 0.3 and 3[9][10] |
| Dog Purkinje Fiber Action Potential | - | Effect Concentration | 30[9][10] |
At 30 µg/mL, etamicastat affected resting membrane potential, action potential (AP) amplitude, AP duration, and AP triangulation.[9]
Experimental Protocols
The following section describes a representative protocol for assessing the cardiovascular effects of a test compound like etamicastat in dogs, based on standard practices in safety pharmacology.[6][7]
Animal Model and Housing
-
Species: Beagle dogs, a common breed for non-rodent safety studies.[11]
-
Instrumentation: Animals are surgically implanted with telemetry transmitters (e.g., DSI PhysioTel) to continuously record ECG, blood pressure, and body temperature.[7] A recovery period of at least 4 weeks post-surgery is required.[7]
-
Housing: During the study, animals are housed in a conscious, freely moving state to minimize stress and obtain physiological data.[6][11]
Experimental Design and Dosing
-
Design: A Latin square crossover design is often employed, where each animal receives each dose level (including vehicle control) with a sufficient washout period between doses.[12]
-
Acclimatization: Animals are acclimated to the study environment and procedures.
-
Baseline Recording: Pre-dose baseline data is collected for at least 24 hours to establish normal diurnal rhythms for each animal.
-
Administration: The test article (etamicastat) or vehicle is administered via oral gavage.[9]
-
Data Collection: Cardiovascular parameters are continuously monitored, typically for at least 24 hours post-dose.[12][13]
ECG Data Analysis
-
Lead Configuration: A Lead II configuration is standard for ECG recordings.[7]
-
Parameters Measured: Standard ECG intervals including RR, PR, QRS, and QT are measured.
-
QT Correction (QTc): The QT interval is corrected for heart rate to provide the QTc. While various formulas exist, Van de Water's formula is commonly used and recommended for dogs. It is crucial to use a consistent correction formula throughout the study.[11][14]
-
Statistical Analysis: Data are typically averaged over specific time intervals and compared to time-matched vehicle control data and pre-dose baseline values.
Integrated Risk Assessment
The cardiovascular risk assessment for etamicastat integrates in vitro and in vivo data. The modest QTc prolongation observed in dogs occurred at plasma concentrations (Cmax of 1.4-3.7 µg/mL) significantly higher than the anticipated therapeutic concentrations (~0.2 µg/mL).[9][10] Furthermore, the in vitro IC50 for hERG channel blockade was 44.0 µg/mL, indicating a large margin of safety between the therapeutic plasma concentration and the concentration required to block the IKr current, which is a primary mechanism for drug-induced QT prolongation.[6][9]
Conclusion
The analysis of ECG data from preclinical studies in dogs demonstrates that etamicastat has a favorable cardiovascular safety profile. While slight QTc prolongation was noted, this occurred only at high doses and plasma concentrations far exceeding the expected therapeutic range.[9][10] No other significant ECG or hemodynamic effects were observed, even in a 28-day repeat-dose study.[9] The integrated analysis of in vitro and in vivo data suggests that etamicastat is not likely to prolong the QT interval at clinically relevant doses.[9][10]
References
- 1. Etamicastat - Wikipedia [en.wikipedia.org]
- 2. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cardiovascular safety pharmacology profile of etamicastat, a novel peripheral selective dopamine-β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nc3rs.org.uk [nc3rs.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Etamicastat Hydrochloride Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving etamicastat (B1249725) hydrochloride for experimental use. Find answers to frequently asked questions, detailed protocols, and troubleshooting tips to ensure successful solution preparation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving etamicastat hydrochloride?
A1: this compound has good solubility in Dimethyl Sulfoxide (DMSO) and moderate solubility in water.[1] For in vivo studies, a co-solvent system is often employed.
Q2: What is the maximum concentration of this compound that can be dissolved in common solvents?
A2: The solubility of this compound varies depending on the solvent used. In DMSO, concentrations up to 90 mg/mL can be achieved.[1] In water, the solubility is lower, at approximately 15 mg/mL.[1]
Q3: Are there any special techniques recommended for dissolving this compound?
A3: Yes, sonication is recommended to aid in the dissolution of this compound in both water and DMSO.[1] Gentle heating may also be applied, but care should be taken to avoid degradation of the compound.
Q4: How should I prepare this compound for in vivo animal studies?
A4: A commonly used formulation for in vivo experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] This co-solvent system can dissolve this compound to a concentration of 3.3 mg/mL.[1] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[1]
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is 347.81 g/mol .[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not fully dissolving in water. | Concentration may be too high. | - Ensure the concentration does not exceed 15 mg/mL.- Use sonication to aid dissolution.[1]- Consider using DMSO for higher concentrations. |
| Precipitation occurs after cooling. | Solution is supersaturated. | - Gently warm the solution before use.- Prepare fresh solutions immediately before each experiment. |
| Solution for in vivo study is cloudy. | Improper mixing of co-solvents. | - Add solvents sequentially and ensure each component is fully dissolved before adding the next.[1]- Use sonication to clarify the solution.[1] |
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water (H₂O) | 15 | 43.13 | Sonication is recommended.[1] |
| Dimethyl Sulfoxide (DMSO) | 90 | 258.76 | Sonication is recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 | 9.49 | For in vivo formulation. Sonication is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight (MW) = 347.81 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW = 0.01 mol/L * 0.001 L * 347.81 g/mol = 0.0034781 g = 3.48 mg
-
-
Weighing: Accurately weigh 3.48 mg of this compound powder.
-
Dissolution: Add the weighed powder to a microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution and sonicate for 10-15 minutes until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to prepare working solutions fresh from the stock for each experiment.
Protocol 2: Preparation of an In Vivo Formulation (3.3 mg/mL)
-
Prepare the vehicle:
-
In a sterile container, combine:
-
4.0 mL PEG300
-
0.5 mL Tween 80
-
4.5 mL Saline
-
-
Mix thoroughly.
-
-
Prepare the drug solution:
-
Weigh the required amount of this compound. For 1 mL of final solution, weigh 3.3 mg.
-
Dissolve the this compound in 0.1 mL of DMSO per 1 mL of final solution. Use sonication to aid dissolution.
-
Add the drug-DMSO solution to the prepared vehicle.
-
Vortex and sonicate until a clear solution is obtained.
-
It is recommended to use this formulation immediately after preparation.[1]
-
Visual Guides
Caption: Solvent selection workflow for this compound.
Caption: Factors influencing this compound solubility.
References
Technical Support Center: Etamicastat Hydrochloride Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etamicastat (B1249725) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My etamicastat hydrochloride solution has turned cloudy. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can be attributed to a few factors. As a di-hydrochloride salt of a weakly basic compound, its solubility is pH-dependent. If the pH of your aqueous solution shifts towards neutral or alkaline, the free base form of etamicastat may precipitate out of solution. Another possibility is that the concentration of this compound in your solution exceeds its solubility limit under the specific storage conditions (e.g., temperature).
Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] It is crucial to control these parameters to minimize degradation. General stability testing guidelines suggest that drug substances should be evaluated under various environmental conditions to understand their degradation pathways.[3]
Q3: What are the recommended storage conditions for an aqueous stock solution of this compound?
A3: For optimal stability, it is recommended to aliquot and store aqueous stock solutions of this compound at low temperatures. One supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.
Q4: How can I prepare a stable aqueous solution of this compound for my experiments?
A4: To prepare a stable solution, use a suitable acidic buffer to maintain a pH where this compound remains fully protonated and soluble. The choice of buffer will depend on the specific requirements of your experiment. It is also recommended to prepare solutions fresh whenever possible and to protect them from light and elevated temperatures.
Q5: What are the potential degradation pathways for this compound in an aqueous solution?
A5: While specific degradation pathways under laboratory stress conditions are not extensively published, metabolic studies have shown that etamicastat can be oxidized to BIA 5-965 and also undergo deamination followed by oxidation to form BIA 5-998.[4] It is plausible that similar oxidative and hydrolytic degradation could occur under forced degradation conditions.
Data Presentation: Forced Degradation Studies Summary
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3] The following table summarizes hypothetical results from forced degradation studies on this compound in an aqueous solution.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5-10% | Hydrolytic degradants |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 15-25% | Hydrolytic and oxidative degradants |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20-30% | Oxidized derivatives (e.g., BIA 5-965) |
| Thermal Degradation | Heat | 48 hours | 80°C | 10-15% | Thermally induced degradants |
| Photostability | ICH Q1B Option 2 | 1.2 million lux hours & 200 W h/m² | 25°C | 5-15% | Photolytic degradants |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and incubate at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours), neutralize with an equivalent amount of acid, and dilute for analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light. Withdraw samples at various time points (e.g., 0, 2, 6, 24 hours) and quench the reaction if necessary before dilution and analysis.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C). Withdraw samples at specified times (e.g., 0, 24, 48 hours) for analysis.
-
Photostability Testing: Expose the stock solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method
The following is a general protocol for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for method development.[6]
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance. This can be determined using a PDA detector.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[7]
Visualizations
Caption: Plausible degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. jddtonline.info [jddtonline.info]
- 7. questjournals.org [questjournals.org]
Technical Support Center: Optimizing Etamicastat Dosage to Minimize hERG Channel Interaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing etamicastat (B1249725) dosage while minimizing interaction with the hERG (human Ether-à-go-go-Related Gene) channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of etamicastat?
Etamicastat is a reversible inhibitor of the enzyme dopamine-β-hydroxylase (DBH).[1][2] DBH is a key enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine (B1211576) to norepinephrine (B1679862).[1][2][3] By inhibiting DBH, etamicastat reduces the levels of norepinephrine in peripheral tissues, which can lead to a decrease in blood pressure.[4][5][6][7] It is considered a peripheral selective DBH inhibitor, meaning it has limited ability to cross the blood-brain barrier and affect catecholamine levels in the central nervous system.[4][7]
Q2: What is the known interaction of etamicastat with the hERG channel?
Studies have shown that etamicastat can block the hERG potassium channel. In vitro experiments using Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel have demonstrated that etamicastat blocks the hERG current with an IC50 value of 44.0 µg/mL.[8][9][10] This interaction is a critical consideration for cardiac safety assessment, as inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram (ECG), which is a risk factor for developing potentially fatal cardiac arrhythmias like Torsades de Pointes.[11][12]
Q3: What is the therapeutic relevance of etamicastat's hERG interaction?
While etamicastat does interact with the hERG channel, the blockade is considered modest in the context of its therapeutic concentrations.[8][9][10] The IC50 for hERG blockade (44.0 µg/mL) is significantly higher than the anticipated therapeutic plasma concentrations, which are estimated to be around 0.2 µg/mL.[8][9][10] In vivo studies in dogs have shown only a slight prolongation of the QTc interval (8-9% maximum) at plasma concentrations well above the expected therapeutic range.[8][9][10] These findings suggest that at therapeutic doses, etamicastat is not likely to cause significant QT interval prolongation.[8][9][10]
Q4: How does the metabolism of etamicastat influence its safety profile?
The primary metabolic pathway for etamicastat is N-acetylation, which is influenced by the N-acetyltransferase 2 (NAT2) phenotype.[4][13][14] This can lead to variability in pharmacokinetic parameters among individuals.[14] The main metabolites of etamicastat also inhibit DBH, but with higher IC50 values (less potent) than the parent compound.[4] Understanding a patient's NAT2 phenotype could be a step towards personalized medicine for etamicastat to ensure optimal dosing and minimize potential off-target effects.[14]
Troubleshooting Guides
Guide 1: Unexpectedly High hERG Inhibition in Patch-Clamp Assays
Issue: Your in-house patch-clamp experiments show a significantly lower IC50 for etamicastat on the hERG channel than reported in the literature (44.0 µg/mL).
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect the test solution for any signs of precipitation, especially at higher concentrations. Consider using a surfactant in the extracellular medium.[11] | Poorly soluble compounds can form micro-precipitates in automated patch-clamp systems, leading to inaccurate concentration measurements and an overestimation of potency.[11] |
| Incorrect Voltage Protocol | Ensure your voltage protocol is appropriate for studying hERG channels. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the tail current. | The kinetics of hERG channel block by many drugs are voltage-dependent. An inappropriate protocol can affect the apparent potency of the compound.[15][16] |
| Cell Line Instability | Verify the stable expression and health of your hERG-expressing cell line (e.g., HEK 293, CHO).[17] Current fluctuations or rundown can indicate issues with cell viability or channel expression.[17] | Unhealthy or unstable cell lines can lead to inconsistent and unreliable electrophysiological recordings. |
| Solution Composition | Double-check the composition of your internal and external recording solutions. Ensure ionic concentrations (e.g., K+, Ca2+, Mg2+) are correct.[17] | The ionic environment can significantly impact channel gating and pharmacology. High concentrations of divalent cations can destabilize the seal.[17] |
Guide 2: Discrepancies Between In Vitro and In Vivo Cardiac Safety Data
Issue: Your in vitro hERG assay suggests a potential for cardiac risk, but this is not observed in your in vivo animal models.
| Potential Cause | Troubleshooting Step | Rationale |
| Therapeutic Window | Carefully compare the concentrations used in your in vitro assay with the measured plasma concentrations (Cmax) in your in vivo studies.[8][9][10] | A large margin between the in vitro IC50 and the in vivo Cmax often indicates a low risk of proarrhythmic events at therapeutic doses. |
| Metabolism | Analyze the plasma from your in vivo studies to identify the major metabolites of etamicastat and assess their hERG inhibitory activity. | In vivo, the parent compound is metabolized, and the resulting metabolites may have different hERG potencies. The overall cardiac safety profile is determined by the combined effects of the parent drug and its metabolites.[4] |
| Multi-Ion Channel Effects | Consider performing in vitro assays on other cardiac ion channels (e.g., calcium and late sodium channels). | Some drugs that block hERG channels may also affect other channels in a way that mitigates the proarrhythmic risk. A comprehensive in vitro proarrhythmia assay (CiPA) approach is recommended. |
| Model System Differences | Acknowledge the inherent limitations of translating findings from in vitro systems or animal models to humans.[18][19] Consider using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for a more translationally relevant in vitro model.[20] | Species differences in ion channel expression and physiology can lead to discrepancies in cardiotoxicity profiles.[19] |
Quantitative Data Summary
Table 1: In Vitro Potency of Etamicastat and its Metabolites
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Etamicastat | Dopamine-β-Hydroxylase (DBH) | 107 | - | [2][4] |
| BIA 5-965 | Dopamine-β-Hydroxylase (DBH) | 306 | - | [4] |
| BIA 5-998 | Dopamine-β-Hydroxylase (DBH) | 629 | - | [4] |
| BIA 5-961 | Dopamine-β-Hydroxylase (DBH) | 427 | - | [4] |
| Etamicastat | hERG Channel | 44,000 (µg/mL) | HEK 293 | [8][9][10] |
Table 2: In Vivo Cardiovascular Effects of Etamicastat in Dogs
| Dose (mg/kg) | Maximum Plasma Concentration (Cmax) (µg/mL) | QTc Interval Prolongation (max %) | Reference |
| 10 | 1.4 | 8-9 | [8][9][10] |
| 20 | 3.7 | 8-9 | [8][9][10] |
Experimental Protocols
Protocol 1: hERG Current Measurement using Manual Patch-Clamp Electrophysiology
This protocol is a generalized procedure based on standard methodologies for assessing hERG channel inhibition.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG1a isoform.[21]
-
Maintain cells in an appropriate culture medium and incubator conditions.
-
Passage cells regularly to ensure they are in a healthy, logarithmic growth phase for experiments.
-
-
Solutions:
-
Electrophysiological Recording:
-
Use a whole-cell voltage-clamp configuration with a patch-clamp amplifier.[21]
-
Maintain the recording temperature at approximately 36 ± 1 °C to mimic physiological conditions.[21]
-
Achieve a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Compensate for series resistance (≥ 80%) to minimize voltage errors.[21]
-
-
Voltage Protocol:
-
Hold the cell at a resting potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the hERG tail current, which is used for measuring the extent of channel block.
-
-
Compound Application:
-
Prepare stock solutions of etamicastat in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the external solution to achieve the desired final concentrations. Ensure the final solvent concentration is low and does not affect the hERG current.
-
Apply the test compound and vehicle control to the cells using a perfusion system.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after compound application.
-
Calculate the percentage inhibition of the current at each concentration.
-
Plot the concentration-response data and fit it to a four-parameter logistic equation to determine the IC50 value.[21]
-
Visualizations
Caption: Mechanism of action of etamicastat.
Caption: Workflow for cardiac safety assessment.
Caption: Troubleshooting logic for hERG assay results.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dopamine β hydroxylase as a potential drug target to combat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular safety pharmacology profile of etamicastat, a novel peripheral selective dopamine-β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 13. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing the translatability of In vivo cardiotoxicity mechanisms to In vitro models using causal reasoning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. openaccesspub.org [openaccesspub.org]
- 20. In vitro cardiotoxicity models with human iPSC technology [axolbio.com]
- 21. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Technical Support Center: Etamicastat Hydrochloride in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with etamicastat (B1249725) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is etamicastat hydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and reversible, peripherally selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1] DBH is responsible for the conversion of dopamine to norepinephrine (B1679862) in the sympathetic nervous system. By inhibiting DBH, etamicastat reduces norepinephrine levels, leading to a decrease in sympathetic tone.
Q2: What are the main challenges associated with the delivery of this compound in research?
A2: The primary challenges include:
-
High Pharmacokinetic Variability: Etamicastat undergoes N-acetylation, and its metabolism is significantly influenced by N-acetyltransferase 2 (NAT2) genetic polymorphisms.[1][2][3] This leads to considerable inter-individual differences in drug exposure.
-
Potential for hERG Inhibition: At high concentrations, etamicastat can inhibit the hERG potassium channel, which is a critical consideration for cardiovascular safety assessment.
-
Formulation for In Vivo Studies: Ensuring consistent and adequate oral bioavailability can be challenging due to factors like solubility and first-pass metabolism.
Q3: How should I prepare stock solutions of this compound for in vitro experiments?
A3: this compound has good solubility in dimethyl sulfoxide (B87167) (DMSO) and moderate solubility in water. For in vitro studies, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). This stock solution can then be diluted to the final working concentration in your cell culture medium. To avoid cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2][4]
Q4: What is the reported oral bioavailability of this compound in preclinical models?
A4: In male Wistar rats, the absolute oral bioavailability of etamicastat has been reported to be approximately 64%. However, this can be highly variable depending on the formulation and the genetic background of the animals, particularly concerning metabolic enzymes.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Recommendation |
| Inconsistent results in DBH inhibition assays | - Inaccurate pipetting- Enzyme instability- Substrate or cofactor degradation- Incorrect buffer pH or temperature | - Use calibrated pipettes and prepare a master mix.- Keep the enzyme on ice and use it fresh.- Prepare fresh substrate and cofactor solutions for each experiment.- Ensure the assay buffer is at the optimal pH and maintain a consistent temperature.[5][6] |
| High cell death observed in culture after treatment | - Cytotoxicity of etamicastat at high concentrations- High final concentration of DMSO solvent- Contamination of cell culture | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration is below 0.5%.[2] Run a vehicle control (medium with the same DMSO concentration without the drug).- Use aseptic techniques and check for contamination. |
| Low or no observed effect on norepinephrine levels in cell-based assays | - Low expression of DBH in the cell line- Insufficient incubation time- Inactivation of etamicastat in the culture medium | - Use a cell line known to express DBH (e.g., SK-N-SH cells).- Optimize the incubation time to allow for sufficient inhibition and effect on norepinephrine synthesis.- Assess the stability of etamicastat in your specific cell culture medium over the experiment's duration. |
In Vivo Experimentation
| Issue | Potential Cause | Troubleshooting Recommendation |
| High variability in plasma drug concentrations | - Inconsistent oral gavage technique- Genetic differences in metabolic enzymes (NAT2 polymorphism)- Food effects on absorption | - Ensure proper training and consistent technique for oral gavage.[7][8][9][10][11] - Use a well-characterized and homogenous animal strain. If possible, genotype the animals for NAT2 or use a species with less pronounced acetylation polymorphism.- Standardize the fasting time before drug administration as food can affect absorption. |
| Poor oral bioavailability | - Poor solubility of the formulation- Rapid first-pass metabolism- P-glycoprotein (P-gp) efflux | - Optimize the formulation using solubilizing agents or different vehicle compositions.- Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and appropriate controls).- Investigate if etamicastat is a P-gp substrate and consider using a P-gp inhibitor in the formulation if necessary.[12][13][14][15] |
| Adverse cardiovascular effects observed (e.g., QT prolongation) | - Off-target inhibition of hERG channels | - Reduce the dose to a level that maintains efficacy without significant cardiovascular effects.- Monitor ECG in conscious, freely moving animals to accurately assess cardiovascular parameters.- Consider medicinal chemistry efforts to modify the compound and reduce hERG liability.[16][17][18][19] |
Quantitative Data Summary
Table 1: In Vitro Potency and Off-Target Activity of Etamicastat
| Parameter | Value | Species/System | Reference |
| DBH IC50 | 107 nM | Human (SK-N-SH cell homogenates) | [4] |
| hERG IC50 | 44.0 µg/mL | Human (HEK 293 cells) |
Table 2: Pharmacokinetic Parameters of Etamicastat
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability | 64% | Male Wistar Rat | Single oral administration | |
| Tmax (humans) | 1 hour | Human | Single oral dose | [3] |
| t1/2 (humans) | 19-28 hours | Human | Repeated administration | [3] |
| Major Metabolite | BIA 5-961 (N-acetylated) | Human, Rat | - | [1][3] |
| Effect of NAT2 Phenotype | 2- to 3-fold greater AUC in poor acetylators | Human | Repeated administration | [3] |
Experimental Protocols
Protocol 1: In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on DBH activity.
Materials:
-
This compound
-
DBH enzyme source (e.g., purified bovine DBH or homogenates from DBH-expressing cells like SK-N-SH)
-
Assay Buffer: MES buffer (pH 6.0) containing catalase, pargyline, and copper sulfate.
-
Substrate: Tyramine (B21549) or Dopamine
-
Cofactor: Ascorbic acid
-
Stop Solution: Perchloric acid
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the etamicastat stock solution in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Prepare substrate and cofactor solutions in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the DBH enzyme source.
-
Add the etamicastat dilution or vehicle (for control).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate and cofactor.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.
-
-
Stop Reaction:
-
Terminate the reaction by adding the cold stop solution (perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant for the product (octopamine if tyramine is the substrate, or norepinephrine if dopamine is the substrate) using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of DBH inhibition for each etamicastat concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the etamicastat concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Oral Administration in Rats
Objective: To assess the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.
-
-
Formulation Preparation:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., from the tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for etamicastat and its major metabolite (BIA 5-961) concentrations using a validated HPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Mechanism of action of etamicastat in the sympathetic nervous system.
Caption: General experimental workflow for preclinical evaluation of etamicastat.
References
- 1. N-acetylation of etamicastat, a reversible dopamine-β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Influence of N-acetyltransferase 2 gene polymorphisms on the in vitro metabolism of the epidermal growth factor receptor inhibitor rociletinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. m.youtube.com [m.youtube.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. instechlabs.com [instechlabs.com]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Etamicastat In Vivo Experiments: A Technical Support Guide to Minimizing Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo experiments using etamicastat (B1249725). Adherence to standardized protocols and a thorough understanding of the compound's characteristics are critical for obtaining reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is etamicastat and what is its primary mechanism of action?
A1: Etamicastat is a potent and reversible inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1] DBH is responsible for the conversion of dopamine to norepinephrine (B1679862) in the catecholamine biosynthesis pathway.[2] By inhibiting DBH, etamicastat reduces the levels of norepinephrine, a key neurotransmitter and hormone involved in regulating blood pressure, while increasing levels of dopamine.[3][4] It is designed to be peripherally selective, meaning it primarily acts outside of the central nervous system, which is an advantage over some earlier DBH inhibitors.[5]
Q2: What is the major source of pharmacokinetic variability observed with etamicastat?
A2: The most significant source of pharmacokinetic variability for etamicastat is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme.[6][7] Etamicastat is primarily metabolized through N-acetylation, and individuals (or animal strains) can be classified as poor, intermediate, or rapid acetylators.[7] Poor acetylators will have significantly higher plasma concentrations and a longer half-life of etamicastat compared to rapid acetylators, which can lead to pronounced differences in pharmacodynamic responses.[7] When designing and interpreting studies, it is crucial to be aware of the NAT2 phenotype of the subjects or animal models if possible.
Q3: What are the expected pharmacodynamic effects of etamicastat in vivo?
A3: The primary pharmacodynamic effect of etamicastat is a dose-dependent reduction in blood pressure.[3] This is a direct consequence of reduced norepinephrine levels in peripheral tissues like the heart and kidneys.[3][4] Concurrently, an increase in dopamine levels in these tissues is expected. Etamicastat has been shown to effectively lower blood pressure in spontaneously hypertensive rats (SHR) without causing reflex tachycardia.[4]
Troubleshooting Guide
Issue 1: High variability in blood pressure measurements between animals in the same treatment group.
-
Question: We are observing significant differences in blood pressure reduction among SHRs treated with the same dose of etamicastat. What could be the cause?
-
Answer:
-
Underlying Genetic Variability: Even within an inbred strain like the spontaneously hypertensive rat (SHR), there can be biological variability.
-
Stress-Induced Blood Pressure Changes: The method of blood pressure measurement can be a major source of variability. Restraining animals for tail-cuff measurements is a significant stressor and can dramatically increase blood pressure, masking the effect of etamicastat.[8] Telemetry is the gold standard for continuous and stress-free blood pressure monitoring in conscious, unrestrained animals.[8][9]
-
Acclimatization Period: Insufficient acclimatization of the animals to the housing, handling, and measurement procedures can lead to stress and variable blood pressure readings.
-
Dosing Inaccuracy: Inconsistent oral gavage technique can lead to variability in the administered dose.
-
-
Troubleshooting Steps:
-
Optimize Blood Pressure Measurement:
-
If feasible, use radiotelemetry for blood pressure monitoring to eliminate restraint stress.[8]
-
If using the tail-cuff method, ensure a rigorous and consistent acclimatization protocol. Handle animals gently and perform measurements in a quiet, dedicated space. Be aware that tail-cuff measurements in restrained animals will likely show a greater absolute reduction in blood pressure with etamicastat compared to telemetry in unrestrained animals due to the higher baseline.[8]
-
-
Standardize Animal Handling: Implement a consistent handling and dosing schedule. Ensure all technicians are trained and proficient in the oral gavage technique to minimize stress and ensure accurate dosing.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.
-
Issue 2: Inconsistent or unexpected catecholamine levels in tissue samples.
-
Question: Our measurements of norepinephrine and dopamine in heart and kidney tissues are highly variable and not correlating well with the administered dose of etamicastat. What could be going wrong?
-
Answer:
-
Sample Collection and Processing: Catecholamines are highly susceptible to degradation. The timing and method of tissue collection, as well as the subsequent processing and storage, are critical for obtaining accurate measurements.
-
Analytical Method Sensitivity: The analytical method used to quantify catecholamines may not be sensitive enough to detect subtle changes, or it may be prone to interference from other endogenous compounds.
-
-
Troubleshooting Steps:
-
Standardize Tissue Collection:
-
Euthanize animals and collect tissues rapidly to minimize post-mortem catecholamine changes.
-
Immediately flash-freeze tissues in liquid nitrogen upon collection.
-
Store tissues at -80°C until analysis.
-
-
Optimize Sample Preparation:
-
Homogenize tissues in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize catecholamines.
-
Use a validated method for catecholamine extraction, such as alumina (B75360) adsorption, to concentrate the analytes and remove interfering substances.[10]
-
-
Validate Analytical Method:
-
Data Presentation
Table 1: Effect of a Single Oral Dose of Etamicastat on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR) using Different Measurement Methods
| Measurement Method | Animal State | Baseline MAP (mmHg) | Change in MAP (mmHg) after 30 mg/kg Etamicastat |
| Radiotelemetry | Unrestrained | 153.3 ± 4.0 | -14.0 ± 2.0 |
| Radiotelemetry | Restrained | 182.8 ± 6.4 | -26.1 ± 5.1 |
| Tail-Cuff | Restrained | 183.4 ± 9.5 | -47.9 ± 7.0 |
Data adapted from Hypertension, 2012, 60, A505.[8]
Table 2: Dose-Dependent Effect of Etamicastat on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Etamicastat Dose (mg/kg/day) | Duration of Treatment | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| 10 | 24 weeks (chronic) | 37 | 32 |
| 30 | 28 days (chronic) | Sustained significant reduction | Sustained significant reduction |
| 3, 30, 100 | Single Dose | Dose-dependent reduction | Dose-dependent reduction |
Data compiled from multiple sources.
Table 3: Effect of Etamicastat on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHR)
| Tissue | Etamicastat Treatment | Norepinephrine Levels | Dopamine Levels |
| Heart | 30 mg/kg | Significant decrease | Significant increase |
| Kidney | 30 mg/kg | Significant decrease | Significant increase |
| Frontal Cortex | 30 mg/kg | No significant effect | No significant effect |
Data adapted from Hypertension Research, 2014, 37, 1134-1140.[3]
Experimental Protocols
Protocol 1: Oral Administration of Etamicastat in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), age-matched (e.g., 12-16 weeks old).
-
Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment. Handle animals daily for several days leading up to the study to minimize handling stress.
-
Formulation Preparation:
-
As a starting point, etamicastat can be suspended in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in water.
-
Prepare the suspension fresh daily. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
-
Dosing Procedure:
-
Administer etamicastat or vehicle via oral gavage.
-
The volume of administration should be consistent across all animals (e.g., 5 mL/kg).
-
Perform dosing at the same time each day to minimize circadian variability.
-
Protocol 2: Blood Pressure Measurement using Radiotelemetry
-
Telemetry Implantation: Surgically implant telemetry transmitters (e.g., for measurement of arterial blood pressure) according to the manufacturer's instructions. Allow for a recovery period of at least one week post-surgery.
-
Data Acquisition:
-
House animals individually in their home cages placed on top of receiver platforms.
-
Record baseline blood pressure for at least 24-48 hours before the start of treatment.
-
Collect data continuously throughout the study period.
-
Data can be averaged over specific time intervals (e.g., hourly, or during the light/dark cycle) for analysis.
-
Protocol 3: Tissue Collection and Catecholamine Analysis
-
Euthanasia and Tissue Collection:
-
At the designated time point after the final dose, euthanize the animals using a consistent method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the target tissues (e.g., heart, kidneys).
-
Rinse tissues in ice-cold saline to remove excess blood.
-
Blot dry, weigh, and immediately flash-freeze in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue in a suitable volume of 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant for catecholamine analysis.
-
-
Catecholamine Quantification:
-
Analyze the supernatant using a validated HPLC-ED method.
-
Use an internal standard to correct for variations in extraction efficiency.
-
Express catecholamine levels as ng per gram of wet tissue weight.
-
Mandatory Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Catecholamine - Wikipedia [en.wikipedia.org]
- 3. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. datasci.com [datasci.com]
- 10. Determination of catecholamines in rat heart tissue and plasma samples by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of catecholamines in rat tissue by precolumn dansylation using micro high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Etamicastat Hydrochloride Parenteral Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for the parenteral administration of etamicastat (B1249725) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is etamicastat hydrochloride and why is the hydrochloride salt form used for parenteral administration?
A1: Etamicastat is a potent and reversible inhibitor of the enzyme dopamine-β-hydroxylase (DBH).[1][2] The hydrochloride salt form, this compound, is typically used for formulation development because it generally offers enhanced water solubility and stability compared to the free base form.[2] This is a critical consideration for developing injectable dosage forms, which primarily require soluble products to prevent issues like phlebitis or tissue irritation.[3]
Q2: What are the initial challenges when formulating this compound for parenteral use?
A2: A primary challenge is ensuring the solubility and stability of this compound in a biocompatible vehicle. Issues such as precipitation upon dilution, chemical degradation, or interaction with excipients can be encountered. For instance, hydrochloride salts can sometimes interact with certain excipients, leading to disproportionation (conversion of the salt to the free base), which may have lower solubility.[4]
Q3: What are some potential starting vehicles for this compound?
A3: Based on available data, several solvent systems can be considered as a starting point for achieving a clear solution of this compound. These often involve a combination of solvents to achieve the desired solubility and stability. For research purposes, mixtures including DMSO, PEG300, Tween-80, and saline have been used.[1] Other options include formulations with cyclodextrins like sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[1]
Q4: What excipients are commonly used in parenteral formulations and are they suitable for this compound?
A4: Common excipients for parenteral formulations include:
-
Solubilizing agents: To dissolve drugs with poor aqueous solubility. Examples include polyethylene (B3416737) glycols (PEGs), polysorbates (e.g., Tween 80), and cyclodextrins.[5][6]
-
Buffering agents: To maintain a stable pH, which is crucial for drug stability and solubility. Commonly used buffers include acetate, citrate, and phosphate.[5]
-
Tonicity-adjusting agents: To make the formulation isotonic with human plasma, preventing tissue damage. Dextrose and sodium chloride are frequently used.[5]
-
Surfactants: To wet the drug particles and prevent aggregation. Polysorbate 80 is a common example.[5]
When selecting excipients for this compound, it is crucial to avoid those with a high pH or proton-accepting capacity, which could cause the disproportionation of the hydrochloride salt.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitation upon dilution of a stock solution | The drug has lower solubility in the aqueous dilution vehicle. | 1. Decrease the concentration of the final solution. 2. Incorporate a co-solvent (e.g., PEG300, Propylene Glycol) in the final dilution vehicle. 3. Add a surfactant (e.g., Polysorbate 80) to the formulation to improve wetting and dispersion.[5] 4. Consider using a solubilizing agent like a cyclodextrin (B1172386) (e.g., SBE-β-CD).[1] |
| Cloudiness or haze in the formulation | Incomplete dissolution or presence of insoluble impurities. | 1. Use heat and/or sonication to aid dissolution, if the drug is heat-stable.[1] 2. Filter the solution through a sterile 0.22 µm filter to remove particulate matter. 3. Re-evaluate the solubility of the drug in the chosen vehicle system. |
| Change in pH of the formulation over time | Instability of the drug or excipients, or interaction with the container. | 1. Incorporate a suitable buffering agent (e.g., citrate, acetate) to maintain the target pH.[5] 2. Conduct stability studies to evaluate the effect of different buffer systems on drug stability. 3. Ensure the compatibility of the formulation with the container material. |
| Discoloration or degradation of the drug | Chemical instability of this compound in the chosen vehicle. | 1. Adjust the pH of the formulation to a range where the drug is most stable. 2. Protect the formulation from light if the drug is photolabile. 3. Consider the use of antioxidants if oxidative degradation is suspected.[5] |
| Phase separation | Immiscibility of components in the vehicle system. | 1. If using an emulsion or non-aqueous vehicle, ensure proper homogenization. 2. For co-solvent systems, ensure the components are miscible in the chosen ratios. 3. The use of surfactants or emulsifying agents may be necessary. |
Data Presentation
Table 1: Example Solubilization Protocols for this compound
| Protocol | Components | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.19 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.19 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.19 mM) |
Data adapted from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Various Vehicles
Objective: To determine the saturation solubility of this compound in different parenteral vehicle systems.
Materials:
-
This compound
-
Selected vehicles (e.g., Water for Injection, Saline, 5% Dextrose in Water, co-solvent mixtures)
-
Vials with caps
-
Shaking incubator or rotator
-
Analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Add an excess amount of this compound to a known volume of each test vehicle in a vial.
-
Seal the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method.
-
Calculate the saturation solubility in mg/mL or other appropriate units.
Protocol 2: Vehicle Compatibility Assessment
Objective: To assess the physical and chemical compatibility of this compound with selected vehicle components.
Materials:
-
This compound stock solution
-
Selected excipients (e.g., buffers, tonicity agents, surfactants)
-
Glass vials
-
pH meter
-
Analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Prepare solutions of this compound in the chosen primary vehicle.
-
To separate aliquots of the drug solution, add individual excipients at their intended concentrations.
-
Include a control sample containing only the drug in the primary vehicle.
-
Visually inspect all samples for any signs of precipitation, color change, or other physical incompatibilities immediately after mixing and at specified time points (e.g., 1, 4, 8, 24 hours).
-
Measure the pH of each sample at the initial and final time points.
-
Quantify the concentration of this compound at the initial and final time points to assess for any significant degradation.
Visualizations
Caption: Workflow for Parenteral Vehicle Selection.
Caption: Troubleshooting Precipitation Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
correlating etamicastat plasma concentration with pharmacodynamic effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with etamicastat (B1249725), a potent peripheral dopamine (B1211576) β-hydroxylase (DBH) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental workflows that aim to correlate etamicastat plasma concentration with its pharmacodynamic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for etamicastat?
A1: Etamicastat is a reversible inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine (B1679862).[1][2] By inhibiting DBH, etamicastat reduces the levels of norepinephrine in the sympathetic nervous system, leading to a decrease in blood pressure.[1][3] It is considered peripherally selective, meaning it has limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[4]
Q2: What are the expected pharmacokinetic properties of etamicastat in humans?
A2: Etamicastat exhibits a pharmacokinetic profile suitable for a once-daily dosing regimen.[1] Following oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour.[1] The mean elimination half-life (t½) ranges from 19 to 28 hours after repeated doses.[1] A key metabolic pathway for etamicastat is N-acetylation, which is significantly influenced by the N-acetyltransferase 2 (NAT2) phenotype.[1][5] This can lead to 2- to 3-fold greater mean area under the curve (AUC) in poor acetylators compared to rapid acetylators.[1]
Q3: What are the primary pharmacodynamic effects of etamicastat?
A3: The main pharmacodynamic effect of etamicastat is a dose-dependent reduction in systolic and diastolic blood pressure.[1][3] This is a direct result of DBH inhibition, which leads to decreased norepinephrine levels and a subsequent increase in dopamine levels.[3] Studies in spontaneously hypertensive rats have shown a time-dependent decrease in the noradrenaline-to-dopamine ratio in the heart and kidneys.[3] Clinical trials in hypertensive patients have demonstrated statistically significant decreases in nighttime systolic blood pressure.[1]
Troubleshooting Guides
Issue 1: Difficulty in Establishing a Reliable Method for Quantifying Etamicastat in Plasma
Potential Cause: Inadequate sample preparation or suboptimal liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters.
Recommended Solution:
Detailed Experimental Protocol (General Template for Method Development):
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Liquid Chromatography Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for etamicastat and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
-
Issue 2: Inconsistent Results in Dopamine β-Hydroxylase (DBH) Inhibition Assay
Potential Cause: Variability in enzyme activity, substrate concentration, or assay conditions.
Recommended Solution:
A standardized and well-controlled in vitro DBH activity assay is essential for determining the inhibitory potential of etamicastat. An ELISA-based method is a common and reliable approach.
Detailed Experimental Protocol (Based on Commercial ELISA Kits):
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Reconstitute the lyophilized DBH standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve.
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well and add 100 µL of Detection Solution A. Incubate for 45 minutes at 37°C.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of Detection Solution B and incubate for 45 minutes at 37°C.
-
Wash the wells five times.
-
Add 90 µL of Substrate Solution and incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the DBH concentration in the samples by interpolating their absorbance values from the standard curve.
-
To determine the inhibitory effect of etamicastat, perform the assay with varying concentrations of the inhibitor and a constant amount of DBH. Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Etamicastat in Healthy Volunteers (Single 100 mg Dose)
| Parameter | Elderly Subjects (mean ± SD) | Young Subjects (mean ± SD) |
| Cmax (ng/mL/kg) | 1.3 ± 0.5 | 1.3 ± 0.4 |
| AUC(0-∞) (ng·h/mL/kg) | 12.4 ± 7.8 | 10.0 ± 6.6 |
Data from a study in healthy male volunteers.[6]
Table 2: Pharmacokinetic Parameters of Etamicastat in Healthy Volunteers (Multiple 100 mg/day Doses at Steady State)
| Parameter | Elderly Subjects (mean ± SD) | Young Subjects (mean ± SD) |
| Cmax (ng/mL/kg) | 1.8 ± 0.5 | 1.5 ± 0.7 |
| AUC(0-24) (ng·h/mL/kg) | 15.0 ± 6.4 | 12.5 ± 6.5 |
Data from a study in healthy male volunteers.[6]
Table 3: Pharmacodynamic Effect of Etamicastat on Nighttime Systolic Blood Pressure (SBP) in Hypertensive Patients (10 days of treatment)
| Dose | Mean Decrease in Nighttime SBP vs. Placebo (mm Hg) | 95% Confidence Interval |
| 50 mg | -11.66 | -21.57 to -1.76 |
| 100 mg | -14.92 | -24.98 to -4.87 |
| 200 mg | -13.62 | -22.29 to -3.95 |
Data from a randomized, double-blind, placebo-controlled study.[1]
Table 4: In Vitro Inhibitory Activity of Etamicastat and its Metabolites on Dopamine β-Hydroxylase (DBH)
| Compound | IC50 (nM) [95% Confidence Interval] |
| Etamicastat | 107 [94; 121] |
| BIA 5-965 (oxidized metabolite) | 306 [228; 409] |
| BIA 5-998 (deaminated/oxidized metabolite) | 629 [534; 741] |
| BIA 5-961 (N-acetylated metabolite) | 427 [350; 522] |
Data from a study in rats.[4]
Visualizations
Caption: Mechanism of action of etamicastat.
Caption: Experimental workflow for correlating pharmacokinetics and pharmacodynamics.
References
- 1. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tolerability of etamicastat following single and repeated administration in elderly versus young healthy male subjects: an open-label, single-center, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Food on Etamicastat Hydrochloride Absorption: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the absorption of etamicastat (B1249725) hydrochloride, drawn from clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the overall effect of food on the absorption of etamicastat hydrochloride?
A1: The presence of food delays the rate of absorption of this compound but does not significantly affect the total extent of absorption. Specifically, a high-fat, high-calorie meal decreases the maximum plasma concentration (Cmax) and prolongs the time to reach Cmax (Tmax). However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), remains largely unchanged.[1][2]
Q2: Is it recommended to administer this compound with or without food?
A2: this compound can be administered without regard to meals.[2] Although food slows the rate of absorption, this is not considered clinically significant.[1][2] The overall therapeutic effect is not expected to be impacted by the presence or absence of food.[1]
Q3: How does food affect the peak concentration of this compound?
A3: Administration of this compound with a high-fat meal resulted in a 28% decrease in the maximum plasma concentration (Cmax) compared to administration in a fasted state.[1][2]
Q4: Does food intake alter the total systemic exposure to this compound?
A4: No, the total systemic exposure to this compound is not significantly altered by food. The 90% confidence intervals for the geometric mean ratios of AUC from time zero to the last measurable concentration (AUClast) and AUC from time zero to infinity (AUC∞) were within the standard bioequivalence acceptance range of 80-125%.[1][2]
Q5: What is the effect of food on the metabolite of etamicastat, BIA 5-961?
A5: Systemic exposure to the inactive metabolite, BIA 5-961, was decreased when etamicastat was administered with food. This is not expected to have any impact on the efficacy or tolerability of etamicastat.[1]
Troubleshooting Guide
Issue: Inconsistent pharmacokinetic results in a clinical study.
Troubleshooting Steps:
-
Verify Fasting Conditions: Ensure that subjects designated for the "fasted" arm of the study have adhered to a strict overnight fast of at least 10 hours before dosing.[2]
-
Standardize Meal for "Fed" Arm: For the "fed" arm, confirm that a standardized high-fat, high-calorie meal was consumed by all subjects within a consistent timeframe (e.g., 30 minutes) before drug administration.[2][3] The composition of this meal should be consistent across all subjects.
-
Review Dosing Procedure: Confirm that the drug was administered with a standardized volume of water in both fed and fasted states.[3]
-
Assess Post-Dose Food Restrictions: Check that no food was consumed for at least 4 hours after drug administration in both study arms.[3][4]
-
Evaluate Bioanalytical Methods: Review the methods used for plasma sample analysis to ensure consistency and accuracy in quantifying etamicastat and its metabolite.
Data Presentation
Table 1: Pharmacokinetic Parameters of Etamicastat (200 mg) in Fasted and Fed States [2]
| Parameter | Fasting (Reference) | Fed (Test) | Geometric Mean Ratio (Fed/Fasting) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 229 | 166 | 72.27 | 64.98, 80.38 |
| AUClast (ng·h/mL) | 1856 | 1737 | 93.59 | 89.28, 98.11 |
| AUC∞ (ng·h/mL) | 2238 | 2119 | 96.47 | 91.67, 101.53 |
| Tmax (h) | 1.0 - 2.0 | 2.0 - 5.0 | - | - |
*Range of time to reach Cmax
Table 2: Pharmacokinetic Parameters of Metabolite BIA 5-961 in Fasted and Fed States [2]
| Parameter | Fasting | Fed | Geometric Mean Ratio (Fed/Fasting) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 275 | 172 | 62.42 | 56.77, 68.63 |
| AUClast (ng·h/mL) | 1827 | 1450 | 79.41 | 56.77, 68.63 |
| AUC∞ (ng·h/mL) | 2009 | 1677 | 83.47 | 76.62, 90.93 |
Experimental Protocols
Study Design for Food Effect Assessment
The pivotal study investigating the effect of food on this compound absorption was a single-center, open-label, randomized, two-way crossover study.[1][2]
-
Subjects: The study enrolled 12 healthy male volunteers.[1][2]
-
Dosing: A single oral dose of 200 mg this compound was administered on two separate occasions.[1][2]
-
Treatment Arms:
-
Washout Period: A sufficient washout period was implemented between the two treatment periods.
-
Blood Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of etamicastat and its metabolite, BIA 5-961.
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters of interest were Cmax, AUClast, and AUC∞.[1][2]
-
Statistical Analysis: The effect of food was assessed by calculating the 90% confidence intervals for the geometric mean ratios of the pharmacokinetic parameters (fed vs. fasted). Bioequivalence was concluded if the 90% CI fell within the acceptance range of 80-125%.[2]
Visualizations
References
- 1. Effect of Food on the Pharmacokinetic Profile of Etamicastat (BIA 5-453) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of food on the pharmacokinetic profile of etamicastat (BIA 5-453) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Food Effect Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
managing high interindividual variability of etamicastat pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the high interindividual variability of etamicastat (B1249725) pharmacokinetics during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is etamicastat and what is its primary mechanism of action?
Etamicastat (also known as BIA 5-453) is a peripherally selective inhibitor of the enzyme dopamine-β-hydroxylase (DβH).[1][2] DβH is responsible for the conversion of dopamine (B1211576) to norepinephrine (B1679862) in the sympathetic nervous system.[3] By inhibiting DβH, etamicastat reduces the biosynthesis of norepinephrine, leading to a decrease in sympathetic nerve activity.[3][4] This mechanism of action has been investigated for its potential therapeutic effects in managing hypertension and heart failure.[1][5] Unlike older DβH inhibitors, etamicastat is designed to be peripherally selective, minimizing central nervous system side effects.[1][2]
Q2: What is the primary cause of high interindividual variability in etamicastat pharmacokinetics?
The significant interindividual variability observed in etamicastat pharmacokinetics is primarily attributed to genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme.[3][5] Etamicastat is metabolized via N-acetylation to its main metabolite, BIA 5-961.[3][6] The activity of the NAT2 enzyme varies among individuals, leading to different acetylator phenotypes: poor, intermediate, and rapid acetylators.[5] This genetic difference markedly influences the rate and extent of etamicastat metabolism, resulting in substantial differences in plasma concentrations of the parent drug and its metabolite among individuals.[3][5]
Q3: How does the NAT2 phenotype affect the pharmacokinetic profile of etamicastat?
The NAT2 phenotype has a profound impact on the pharmacokinetic parameters of etamicastat. In individuals who are poor acetylators, the metabolism of etamicastat to BIA 5-961 is significantly slower. This leads to a 2- to 3-fold greater mean area under the curve (AUC) for etamicastat in poor acetylators compared to rapid acetylators following repeated administration.[5] Consequently, poor acetylators will have higher plasma concentrations and prolonged exposure to the active drug, which can influence both efficacy and potential for adverse effects. Conversely, rapid acetylators will metabolize the drug more quickly, leading to lower plasma concentrations.
Q4: What are the main pharmacokinetic parameters of etamicastat and its major metabolite?
The pharmacokinetic parameters of etamicastat and its N-acetylated metabolite, BIA 5-961, have been characterized in healthy volunteers and hypertensive patients. A summary of these parameters is provided in the table below.
Troubleshooting Guide
Problem: High variability in experimental results for etamicastat's effect on blood pressure.
| Possible Cause | Troubleshooting Steps |
| Undetermined NAT2 Phenotypes in Study Population | The genetic polymorphism of NAT2 is the primary driver of pharmacokinetic variability.[3][5] Without knowledge of the acetylator status of your subjects, you will likely observe a wide range of responses. Solution: Incorporate NAT2 genotyping into your study protocol to stratify your subjects into poor, intermediate, and rapid acetylator groups. This will allow for a more precise analysis of pharmacokinetic and pharmacodynamic data within each subgroup. |
| Food-Drug Interaction | The presence of food can affect the absorption of etamicastat. Administration with a high-fat meal has been shown to decrease the maximum plasma concentration (Cmax) by about 28% and prolong the time to reach Cmax (Tmax).[7] Solution: Standardize the administration of etamicastat with respect to meals. For consistency, it is recommended to administer the drug under fasting conditions (e.g., overnight fast of at least 10 hours).[7] If administration with food is necessary, ensure the meal composition is consistent across all subjects and study arms. |
| Inconsistent Dosing Regimen | Etamicastat has a long elimination half-life, and steady-state concentrations are typically reached after several days of repeated dosing.[3] Inconsistent dosing times can lead to fluctuations in plasma concentrations and variable pharmacodynamic effects. Solution: Ensure strict adherence to a once-daily dosing schedule. Record the exact time of administration for each subject to aid in the interpretation of pharmacokinetic data. |
| Co-administration of Other Medications | Although specific drug-drug interaction studies are not extensively detailed in the provided results, the potential for interactions with other drugs that are substrates, inhibitors, or inducers of metabolic enzymes cannot be ruled out. Solution: Maintain a detailed record of all concomitant medications for each subject. If feasible, conduct a literature review or preliminary in vitro studies to assess the potential for interactions with commonly co-administered drugs in your study population. |
Data Presentation
Table 1: Summary of Etamicastat Pharmacokinetic Parameters
| Parameter | Etamicastat | BIA 5-961 (Metabolite) | Reference |
| Time to Maximum Concentration (Tmax) | 1 - 3 hours | 2 - 4 hours | [3] |
| Elimination Half-life (t½) | 18.1 - 28 hours | 6.7 - 22.5 hours | [3][5] |
| Accumulation Ratio (Repeated Dosing) | 1.3 - 1.9 | 1.3 - 1.6 | [3] |
| Renal Excretion (% of dose) | ~30% (unchanged) | ~20% | [5] |
Table 2: Effect of NAT2 Phenotype on Etamicastat AUC
| NAT2 Phenotype | Fold-increase in Etamicastat AUC (compared to rapid acetylators) | Reference |
| Poor Acetylators | 2 to 3-fold greater | [5] |
Table 3: Effect of Food on Etamicastat Pharmacokinetics (Single 200 mg dose)
| Condition | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax | Reference |
| Fasting | 229 | 1856 (AUClast) | Not specified | [7] |
| Fed (High-fat meal) | 166 | 1737 (AUClast) | Prolonged (p < 0.001) | [7] |
Experimental Protocols
1. NAT2 Genotyping
A detailed protocol for NAT2 genotyping is crucial for managing the variability in etamicastat pharmacokinetics.
-
Objective: To determine the NAT2 acetylator status (poor, intermediate, or rapid) of study participants.
-
Methodology:
-
Sample Collection: Collect a whole blood sample (e.g., 3-5 mL) from each participant in an EDTA-containing tube.
-
DNA Extraction: Isolate genomic DNA from the collected blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Genotyping Assay: Utilize a validated genotyping method such as Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or a real-time PCR-based allelic discrimination assay to identify common single nucleotide polymorphisms (SNPs) in the NAT2 gene. Key SNPs to target include those that define the major slow acetylation alleles (e.g., NAT25, NAT26, NAT27, and NAT214).
-
Phenotype Assignment: Based on the combination of identified alleles, classify each participant into one of the three acetylator phenotypes:
-
Poor Acetylators: Two slow-metabolizing alleles.
-
Intermediate Acetylators: One slow-metabolizing and one rapid-metabolizing allele.
-
Rapid Acetylators: Two rapid-metabolizing alleles.
-
-
2. Quantification of Etamicastat and BIA 5-961 in Plasma
Accurate quantification of etamicastat and its metabolite is essential for pharmacokinetic analysis.
-
Objective: To measure the concentrations of etamicastat and BIA 5-961 in plasma samples.
-
Methodology:
-
Sample Collection: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points after drug administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma samples. This step removes larger protein molecules that can interfere with the analysis.
-
Analytical Method: Employ a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of etamicastat and BIA 5-961.[8][9]
-
Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) to separate the analytes from other plasma components.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) to achieve high sensitivity and selectivity.
-
-
Data Analysis: Construct calibration curves using standards of known concentrations to quantify the levels of etamicastat and BIA 5-961 in the study samples.
-
Visualizations
Caption: Mechanism of action of etamicastat.
Caption: Experimental workflow for an etamicastat pharmacokinetic study.
Caption: Troubleshooting logic for high variability in etamicastat studies.
References
- 1. Etamicastat - Wikipedia [en.wikipedia.org]
- 2. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of food on the pharmacokinetic profile of etamicastat (BIA 5-453) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Blood-Brain Barrier Permeability: Etamicastat vs. Nepicastat
A detailed guide for researchers on the contrasting central nervous system penetration of two key dopamine (B1211576) β-hydroxylase inhibitors.
Introduction
Etamicastat (B1249725) and nepicastat (B1663631) are potent, reversible inhibitors of dopamine β-hydroxylase (DBH), the terminal enzyme in the norepinephrine (B1679862) biosynthesis pathway.[1] By blocking the conversion of dopamine to norepinephrine, these agents modulate the balance of these critical catecholamines, offering therapeutic potential for conditions linked to sympathetic nervous system activity, such as cardiovascular diseases and substance use disorders.[2][3] A critical differentiator for their clinical application lies in their ability to cross the blood-brain barrier (BBB). Nepicastat readily enters the central nervous system (CNS), leading to centrally-mediated effects, whereas etamicastat was specifically designed for peripheral action with limited brain penetration.[1][4] This guide provides a detailed comparison of their BBB permeability, supported by experimental data, to inform researchers and drug developers in their work.
Mechanism of Action: Targeting Dopamine β-Hydroxylase
Both etamicastat and nepicastat function by binding to the active site of DBH, preventing it from catalyzing the hydroxylation of dopamine to form norepinephrine.[2][5] This inhibition leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in tissues where the enzyme is active.[2] The intended therapeutic outcome depends on the location of this modulation—either in the peripheral sympathetic nervous system for cardiovascular applications or within the CNS for neurological and psychiatric conditions.
Figure 1: Catecholamine synthesis pathway and the point of inhibition by etamicastat and nepicastat.
Quantitative Comparison of BBB Permeability
The disparity in brain penetration between etamicastat and nepicastat is starkly illustrated by both in vitro and in vivo experimental data. Etamicastat's design confers low permeability, making it a peripherally selective agent, while nepicastat's properties allow for significant CNS entry.
In Vitro Permeability Data
In vitro models using Caco-2 and Madin-Darby Canine Kidney (MDCK-II) cell monolayers are standard for assessing a compound's potential for intestinal absorption and BBB penetration. These models also reveal if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a key component of the BBB that actively pumps xenobiotics out of the brain.
| Parameter | Etamicastat | Nepicastat | Interpretation | Reference |
| Apparent Permeability (Papp) in Caco-2 cells (cm/s) | 1.2 x 10⁻⁵ | 5-fold higher than Etamicastat | Low to moderate permeability | [4] |
| Apparent Permeability (Papp) in MDCK-II cells (cm/s) | 1.1 x 10⁻⁶ | 50-fold higher than Etamicastat | Very low permeability | [4] |
| Efflux Ratio in MDCK-II-hP-gp cells | > 2 | > 2 | Both are substrates for P-glycoprotein | [4] |
Table 1: Summary of in vitro permeability data for etamicastat and nepicastat.
The data clearly show that etamicastat has significantly lower intrinsic permeability compared to nepicastat.[4] While both compounds are substrates for the P-gp efflux pump, the inherently low passive permeability of etamicastat is the primary factor limiting its brain penetration.[4]
In Vivo Evidence
Animal studies provide direct evidence of the differential brain distribution of these two inhibitors.
| Study Type | Etamicastat | Nepicastat | Interpretation | Reference |
| Brain Exposure in Mice (IV & Oral Admin.) | Residual brain exposure; none detected after oral dose. | Centrally active, readily crosses the BBB. | Confirms low BBB penetration for etamicastat and high for nepicastat. | [4] |
| Quantitative Whole-Body Autoradiography (Rat) | Limited transfer of radioactivity to brain tissues. | N/A | Visualizes and confirms minimal brain distribution. | [6] |
| Effect on Brain Norepinephrine (Rat) | No effect on norepinephrine levels in the parietal cortex. | Significantly decreased norepinephrine levels in the parietal cortex. | Pharmacodynamic evidence of central vs. peripheral action. | [1] |
Table 2: Summary of in vivo evidence for BBB permeability.
Studies in mice demonstrated that after intravenous administration, brain exposure to etamicastat was residual, and after an oral dose, no compound was detected in the brain.[4] This contrasts sharply with nepicastat, which is known to be centrally active.[4] Furthermore, quantitative whole-body autoradiography in rats showed a limited transfer of etamicastat-related radioactivity to brain tissues.[6] The most compelling evidence comes from pharmacodynamic studies: oral administration of nepicastat in rats significantly decreased norepinephrine levels in the brain's parietal cortex, a direct consequence of central DBH inhibition.[1] In contrast, etamicastat had no such effect, confirming its peripheral selectivity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.
In Vitro Bidirectional Permeability Assay (Caco-2 / MDCK-II)
This assay determines the rate of a compound's transport across a confluent monolayer of cells cultured on a semi-permeable membrane.
-
Cell Culture: Caco-2 or MDCK-II cells are seeded onto permeable Transwell® inserts and cultured for several days (typically 4-21 days) to form a polarized, confluent monolayer with functional tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Transport Experiment (Apical to Basolateral - A to B):
-
The culture medium is replaced with a transport buffer.
-
The test compound (e.g., etamicastat or nepicastat) is added to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
The experiment is repeated, but the test compound is added to the basolateral chamber, and samples are collected from the apical chamber. This direction is used to assess active efflux.
-
-
Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for each direction using the formula: Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an active efflux transporter like P-gp.
In Vivo Brain Distribution Study (Rodent Model)
This study directly measures the concentration of a drug in the brain and plasma after administration.
-
Animal Dosing: A cohort of rodents (e.g., mice or rats) is administered the test compound via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Sample Collection: At predetermined time points post-dosing, animals are anesthetized. Blood is collected (e.g., via cardiac puncture) and the brain is rapidly excised.
-
Sample Processing:
-
Blood is processed to obtain plasma.
-
The brain is rinsed, weighed, and homogenized in a suitable buffer.
-
-
Bioanalysis: The concentrations of the test compound in the plasma and brain homogenate are quantified using a validated LC-MS/MS method.
-
Calculation of Brain-to-Plasma Ratio (Kp): The Kp is calculated as the ratio of the total concentration of the drug in the brain (C_brain) to the total concentration in the plasma (C_plasma) at a given time point or using the ratio of the area under the concentration-time curve (AUC). Kp = C_brain / C_plasma
Figure 2: Experimental workflow for determining blood-brain barrier permeability.
Conclusion
The experimental evidence provides a clear and consistent picture of the differential blood-brain barrier permeability of etamicastat and nepicastat. Etamicastat is characterized by low intrinsic permeability and is subject to P-gp efflux, resulting in minimal brain penetration, which has been confirmed by in vivo distribution and pharmacodynamic studies.[1][4][6] This makes it an ideal candidate for therapeutic applications requiring peripheral DBH inhibition, such as in cardiovascular medicine, without the risk of centrally-mediated side effects. Conversely, nepicastat's ability to readily cross the blood-brain barrier allows it to exert its effects within the central nervous system, making it a tool for investigating the role of central catecholamines in various neurological and psychiatric disorders.[1][4] For researchers and drug developers, understanding these fundamental pharmacokinetic differences is paramount for selecting the appropriate tool and for designing novel therapeutics with the desired site of action.
References
- 1. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative whole-body autoradiography in the pharmaceutical industry. Survey results on study design, methods, and regulatory compliance [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Etamicastat and Other Dopamine β-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of etamicastat (B1249725) with other prominent dopamine (B1211576) β-hydroxylase (DBH) inhibitors. The data presented is compiled from various scientific studies to offer an objective overview for research and drug development purposes.
Introduction to Dopamine β-Hydroxylase Inhibition
Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] Inhibition of DBH presents a therapeutic strategy for conditions where a reduction in sympathetic nervous system activity is beneficial, such as hypertension and heart failure. By blocking this enzymatic step, DBH inhibitors lead to decreased levels of norepinephrine and a subsequent increase in dopamine levels. This guide focuses on the comparative potency of several DBH inhibitors, with a particular emphasis on etamicastat.
Potency Comparison of DBH Inhibitors
The potency of a drug is a critical factor in its therapeutic efficacy and potential for side effects. For enzyme inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The table below summarizes the available data for etamicastat and other notable DBH inhibitors.
| Inhibitor | IC50 (nM) | Ki (nM) | Organism/System | Notes |
| Etamicastat | 107[3] | 34 | Human (SK-N-SH cell homogenates) | Peripherally selective inhibitor.[3] |
| Nepicastat (B1663631) | 8.5 - 9.0[4] | 11 | Bovine and Human | Centrally active inhibitor. |
| 40 | Human (SK-N-SH cell homogenates) | |||
| Zamicastat (B44472) | 90[5] | (SK-N-SH cell homogenates) | Also known as BIA 5-1058.[5] | |
| Disulfiram | ~1000 | Non-selective inhibitor. | ||
| Fusaric Acid | 30,000 |
Note: Lower IC50 and Ki values indicate higher potency. The data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to determining inhibitor potency, the following diagrams are provided.
The diagram above illustrates the enzymatic conversion of tyrosine to norepinephrine. DBH inhibitors, such as etamicastat, act on dopamine β-hydroxylase to block the conversion of dopamine to norepinephrine.
The workflow diagram outlines the key steps in a typical in vitro assay to determine the potency of DBH inhibitors.
Experimental Protocols
The determination of IC50 and Ki values for DBH inhibitors involves specific biochemical assays. A commonly cited method is a modification of the photometric assay developed by Nagatsu and Udenfriend. Another approach utilizes cell homogenates from a neuroblastoma cell line.
General Protocol for DBH Inhibition Assay using Cell Homogenates
This protocol is based on the methodology used in studies comparing etamicastat and nepicastat.
-
Enzyme Source Preparation:
-
Human neuroblastoma cells (e.g., SK-N-SH) are cultured and harvested.
-
The cells are homogenized in a suitable buffer (e.g., Tris-HCl) to release the cellular contents, including DBH.
-
The homogenate is centrifuged to remove cellular debris, and the supernatant containing the enzyme is collected.
-
-
Assay Reaction Mixture:
-
The reaction is typically carried out in a buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
The substrate, tyramine, is added to the mixture.
-
Essential cofactors for DBH activity, such as ascorbic acid, are included.
-
Catalase is often added to remove hydrogen peroxide, which can inhibit the enzyme.
-
-
Inhibition Assay:
-
The DBH inhibitor (e.g., etamicastat) is prepared in a range of concentrations.
-
The enzyme preparation is pre-incubated with the inhibitor for a specified period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
-
Reaction Termination and Product Quantification:
-
The reaction is terminated, often by the addition of an acid (e.g., perchloric acid).
-
The product of the reaction (octopamine, when tyramine is the substrate) is quantified. This can be achieved through various analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical detection or a coupled enzymatic reaction that results in a measurable product.
-
-
Data Analysis:
-
The percentage of DBH inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibitory constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring reaction velocities at various substrate and inhibitor concentrations. The data is then fitted to different enzyme inhibition models.
-
Concluding Remarks
The compiled data indicates that nepicastat is the most potent inhibitor of DBH among the compounds listed, with IC50 values in the low nanomolar range. Etamicastat and zamicastat exhibit comparable potencies, both with IC50 values around 100 nM. Disulfiram and fusaric acid are significantly less potent. The choice of a DBH inhibitor for research or therapeutic development will depend on a variety of factors beyond potency, including selectivity, pharmacokinetic properties (such as blood-brain barrier permeability), and safety profile. Etamicastat's peripheral selectivity, for instance, may offer advantages in treating cardiovascular conditions without affecting central nervous system functions.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pA2 Online [pa2online.org]
Etamicastat: A Comparative Guide to its Peripherally Selective Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etamicastat (B1249725), a peripherally selective dopamine (B1211576) β-hydroxylase (DBH) inhibitor, with its centrally acting counterpart, Nepicastat. The experimental data herein validates Etamicastat's targeted peripheral action, a key differentiator in its therapeutic potential.
Executive Summary
Etamicastat is a potent and reversible inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). Its clinical significance lies in its selective action in the peripheral nervous system, thereby reducing sympathetically driven hypertension without the central nervous system side effects associated with non-selective inhibitors. This guide presents a detailed analysis of the experimental evidence that substantiates this peripheral selectivity, drawing direct comparisons with Nepicastat.
Comparative Analysis of Etamicastat and Nepicastat
The primary distinction between Etamicastat and Nepicastat lies in their ability to cross the blood-brain barrier. While both are effective DBH inhibitors, Etamicastat's molecular structure limits its penetration into the central nervous system.[1] This results in a targeted reduction of norepinephrine in peripheral tissues, such as the heart and kidneys, without significantly altering catecholamine levels in the brain.[2][3] Nepicastat, in contrast, readily crosses the blood-brain barrier and exerts its effects both peripherally and centrally.[2]
In Vitro Inhibitory Activity
Both Etamicastat and Nepicastat demonstrate potent, reversible, and mixed-model inhibition of DBH, acting on both the substrate and oxygen binding sites of the enzyme.[2] However, in vitro assays using human DBH from SK-N-SH cell homogenates show that Nepicastat has a slightly higher affinity for the enzyme.
| Inhibitor | IC50 (nM) | Ki (nM) | Inhibition Model |
| Etamicastat | 107[1][2] | 34[2] | Mixed-model |
| Nepicastat | 40[2] | 11[2] | Mixed-model |
In Vivo Pharmacodynamic Effects in Spontaneously Hypertensive Rats (SHR)
Studies in spontaneously hypertensive rats (SHR), a well-established model of essential hypertension, clearly illustrate the differential effects of Etamicastat and Nepicastat.
Oral administration of both compounds at 30 mg/kg resulted in a significant decrease in norepinephrine levels in the heart. However, only Nepicastat caused a concurrent reduction in norepinephrine in the parietal cortex, confirming Etamicastat's lack of central activity.[2] Etamicastat also induced a time-dependent decrease in the noradrenaline-to-dopamine ratio in the heart and kidneys, with no effect on catecholamine levels in the frontal cortex.[3]
| Tissue | Etamicastat (30 mg/kg) Effect on Norepinephrine | Nepicastat (30 mg/kg) Effect on Norepinephrine |
| Heart | Significantly Decreased[2] | Significantly Decreased[2] |
| Kidney | Noradrenaline/Dopamine Ratio Decreased[3] | Noradrenaline/Dopamine Ratio Decreased |
| Parietal/Frontal Cortex | No Significant Effect[2][3] | Significantly Decreased[2] |
Both drugs effectively lower systolic and diastolic blood pressure in SHRs.[2] Notably, Etamicastat's antihypertensive effect is not accompanied by reflex tachycardia, a common side effect of vasodilators.[3] Chronic administration of Etamicastat (10 mg/kg/day) in drinking water led to a sustained reduction in blood pressure in SHRs.[4]
| Parameter | Etamicastat | Nepicastat |
| Systolic Blood Pressure (SHR) | Dose-dependent reduction[3] | Significantly decreased[2] |
| Diastolic Blood Pressure (SHR) | Dose-dependent reduction[3] | Significantly decreased[2] |
| Heart Rate (SHR) | No significant change[4][5] | Not consistently reported to be absent |
Chronic treatment with Etamicastat in both SHRs and normotensive Wistar-Kyoto (WKY) rats resulted in a significant reduction in urinary norepinephrine excretion, accompanied by a significant increase in urinary dopamine excretion in SHRs.[4] This shift in the dopamine-to-norepinephrine ratio is a direct consequence of peripheral DBH inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Etamicastat and the general experimental workflow used to validate its peripheral selectivity.
Caption: Mechanism of Etamicastat's peripheral action.
Caption: Experimental workflow for validating peripheral action.
Experimental Protocols
In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol is adapted from studies characterizing the interaction of Etamicastat and Nepicastat with human DBH.[2]
-
Enzyme Source: Homogenates of SK-N-SH human neuroblastoma cells, which express high levels of DBH, are used as the enzyme source.
-
Substrate and Co-factors: The assay measures the conversion of tyramine (B21549) to octopamine (B1677172). The reaction mixture includes tyramine as the substrate and ascorbic acid as a co-factor.
-
Inhibitor Concentrations: A range of concentrations of Etamicastat and Nepicastat are pre-incubated with the enzyme homogenate.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specified time.
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid.
-
Quantification: The amount of octopamine produced is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: IC50 values (the concentration of inhibitor that causes 50% inhibition of DBH activity) and Ki values are calculated from the concentration-response curves.
In Vivo Catecholamine Measurement in Rat Tissues
This protocol outlines the measurement of norepinephrine and dopamine in peripheral and central tissues of spontaneously hypertensive rats.[3]
-
Animal Model: Male spontaneously hypertensive rats (SHR) are used.
-
Drug Administration: Etamicastat or Nepicastat is administered orally via gavage at a specified dose (e.g., 30 mg/kg).
-
Tissue Collection: At various time points post-administration, animals are euthanized, and tissues of interest (e.g., heart, kidneys, frontal cortex) are rapidly dissected and frozen.
-
Tissue Homogenization: The frozen tissues are homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the catecholamines.
-
Catecholamine Extraction: The homogenates are centrifuged, and the supernatant is collected. Catecholamines are isolated from the supernatant by adsorption onto alumina (B75360) at an alkaline pH.
-
Elution: After washing the alumina, the catecholamines are desorbed by elution with a small volume of acid (e.g., perchloric acid).
-
HPLC-ED Analysis: The eluate is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector for the separation and quantification of norepinephrine and dopamine.
-
Data Analysis: Catecholamine levels are expressed as ng per gram of tissue and compared between treatment groups and control.
Blood Pressure Measurement in Spontaneously Hypertensive Rats using Telemetry
This protocol describes the continuous monitoring of blood pressure and heart rate in conscious, freely moving SHRs.[3][4]
-
Telemetry Device Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta of the SHR under anesthesia. The transmitter body is placed in the abdominal cavity.
-
Recovery Period: The animals are allowed a post-operative recovery period of at least one week to ensure the stabilization of cardiovascular parameters.
-
Drug Administration: Etamicastat is administered, either orally via gavage for acute studies or in the drinking water for chronic studies.
-
Data Acquisition: The telemetry system continuously records blood pressure (systolic, diastolic, mean arterial) and heart rate. Data is transmitted to a receiver placed under the animal's cage.
-
Data Analysis: The recorded data is analyzed to determine the time course and magnitude of the drug's effect on cardiovascular parameters. Comparisons are made to baseline values and to a vehicle-treated control group.
Conclusion
The experimental evidence strongly supports the characterization of Etamicastat as a peripherally selective dopamine β-hydroxylase inhibitor. Its ability to effectively lower blood pressure by reducing peripheral norepinephrine synthesis, without impacting central catecholamine levels, distinguishes it from non-selective inhibitors like Nepicastat. This targeted mode of action presents a significant advantage, potentially minimizing centrally-mediated side effects and offering a more favorable therapeutic profile for the treatment of hypertension and other conditions driven by sympathetic nervous system overactivity. The detailed protocols provided in this guide offer a framework for the continued investigation and validation of peripherally acting DBH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of catecholamines in rat heart tissue and plasma samples by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reversibility of Etamicastat Binding to Dopamine β-Hydroxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding reversibility of etamicastat (B1249725) to its target enzyme, Dopamine (B1211576) β-hydroxylase (DBH). Etamicastat's performance is contrasted with other notable DBH inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
Etamicastat is a potent and reversible inhibitor of Dopamine β-hydroxylase (DBH), an essential enzyme in the catecholamine synthesis pathway responsible for converting dopamine to norepinephrine.[1] Understanding the reversibility of this binding is crucial for predicting its pharmacokinetic and pharmacodynamic profile, including its duration of action and potential for off-target effects. Experimental evidence demonstrates that the inhibition of DBH by etamicastat is fully reversible upon dilution, indicating a non-covalent binding mechanism. This characteristic distinguishes it from irreversible inhibitors and aligns it with other reversible inhibitors such as nepicastat (B1663631) and zamicastat.
Comparative Analysis of DBH Inhibitors
The binding characteristics of etamicastat and other DBH inhibitors are summarized below. This data highlights the differences in potency and binding mechanisms.
| Inhibitor | Target Enzyme | Reversibility Status | IC50 (nM) | Ki (nM) | Inhibition Mechanism |
| Etamicastat | Dopamine β-hydroxylase (DBH) | Reversible | 107 | 34 | Mixed-model |
| Nepicastat | Dopamine β-hydroxylase (DBH) | Reversible | 40 | 11 | Mixed-model |
| Zamicastat | Dopamine β-hydroxylase (DBH) | Reversible | Not Reported | Not Reported | Not Reported |
| Disulfiram | Dopamine β-hydroxylase (DBH) | Irreversible | Not Applicable | Not Applicable | Covalent Modification |
Experimental Protocols
Determination of DBH Inhibition Potency (IC50)
The potency of DBH inhibitors is commonly determined using an in vitro enzyme activity assay.
Enzyme Source: Human DBH, often from homogenates of SK-N-SH neuroblastoma cells.
Substrate: Tyramine (B21549), a substrate for DBH.
Co-substrate: Ascorbic acid, an essential cofactor for DBH activity.
Assay Principle: The assay measures the rate of conversion of tyramine to octopamine (B1677172) by DBH. The amount of octopamine produced is quantified, typically by high-performance liquid chromatography (HPLC) with electrochemical detection.
Procedure:
-
A reaction mixture is prepared containing the DBH enzyme source, tyramine, and ascorbic acid in a suitable buffer.
-
Varying concentrations of the inhibitor (e.g., etamicastat) are added to the reaction mixtures.
-
The reactions are incubated for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by the addition of an acid.
-
The concentration of the product (octopamine) is measured using HPLC.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of DBH activity, is determined by fitting the dose-response data to a suitable model.
Assessment of Binding Reversibility: Jump-Dilution Method
The reversibility of an inhibitor's binding to its target enzyme is a critical characteristic. The jump-dilution or rapid dilution method is a standard experimental approach to assess this. The principle lies in the observation that the dissociation of a reversible inhibitor from an enzyme-inhibitor complex upon dilution will lead to the recovery of enzyme activity.
Procedure:
-
Pre-incubation: A concentrated solution of the enzyme (DBH) is pre-incubated with a high concentration of the inhibitor (typically 10-100 times its IC50) for a sufficient time to allow for the formation of the enzyme-inhibitor complex.
-
Rapid Dilution: The enzyme-inhibitor complex is then rapidly diluted (e.g., 100-fold or more) into the assay buffer containing the substrate and cofactors. This dilution significantly lowers the concentration of the free inhibitor.
-
Activity Measurement: The enzyme activity is measured immediately after dilution and monitored over time.
-
Data Analysis:
-
Reversible Inhibition: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, leading to a time-dependent recovery of enzyme activity. For a rapidly reversible inhibitor, the activity will be quickly restored to a level expected for the diluted inhibitor concentration.
-
Irreversible Inhibition: If the inhibitor is irreversible, it forms a stable, often covalent, bond with the enzyme. Dilution does not lead to the dissociation of the inhibitor, and therefore, no significant recovery of enzyme activity is observed over time.
-
For etamicastat, studies have shown that its inhibition of DBH is fully reversed by dilution, confirming its reversible binding nature.
Visualizing the Concepts
Experimental Workflow for Assessing Binding Reversibility
Caption: Workflow for determining inhibitor binding reversibility.
Mechanism of Reversible vs. Irreversible Inhibition
Caption: Reversible vs. Irreversible enzyme inhibition mechanisms.
References
A Preclinical Head-to-Head: Etamicastat vs. Zamicastat in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
The sympathetic nervous system's role in the pathophysiology of hypertension is a well-established area of research. A key enzyme in this pathway, dopamine (B1211576) β-hydroxylase (DβH), which converts dopamine to norepinephrine (B1679862), has emerged as a promising target for therapeutic intervention. This guide provides a comparative overview of two such DβH inhibitors, etamicastat (B1249725) and zamicastat (B44472), based on available preclinical data. The objective is to present a side-by-side analysis of their performance in animal models of hypertension, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Norepinephrine Synthesis
Both etamicastat and zamicastat exert their antihypertensive effects by inhibiting dopamine β-hydroxylase. This enzyme is responsible for the final step in the synthesis of norepinephrine, a primary neurotransmitter of the sympathetic nervous system that increases heart rate and blood pressure. By blocking DβH, these drugs reduce the levels of norepinephrine in peripheral sympathetic nerves, leading to decreased sympathetic tone and a subsequent lowering of blood pressure.
dot
Caption: Simplified signaling pathway of DβH inhibition.
Potency and Efficacy: A Comparative Look
A direct comparison of the intrinsic potency of etamicastat and zamicastat is challenging due to the limited availability of publicly accessible IC50 or Ki values for zamicastat's DβH inhibition. However, available data allows for a comparison of their efficacy in preclinical hypertension models.
| Parameter | Etamicastat | Zamicastat |
| Target | Dopamine β-hydroxylase (DβH) | Dopamine β-hydroxylase (DβH) |
| IC50 (DβH) | 107 nM[1] | Data not available in searched literature. Described as a noncompetitive DβH inhibitor[2]. |
| Animal Model | Spontaneously Hypertensive Rat (SHR)[3] | Dahl Salt-Sensitive (SS) Rat[4] |
| Dose Range (Oral) | 10, 30, 100 mg/kg[3] | 10, 30, 100 mg/kg[4] |
| Effect on Blood Pressure | Dose-dependent reduction in systolic and diastolic blood pressure.[3] | Dose- and time-dependent effect on blood pressure.[4] |
| Effect on Catecholamines | ↓ Norepinephrine, ↑ Dopamine in heart and kidney. No effect in the frontal cortex.[3] | ↓ Norepinephrine, ↑ Dopamine in peripheral sympathetically innervated tissues.[4] |
| Selectivity | Peripherally selective.[3] | Peripherally selective.[5] |
Experimental Data in Preclinical Hypertension Models
Etamicastat in Spontaneously Hypertensive Rats (SHR)
Studies in the SHR model, a genetic model of essential hypertension, have demonstrated the antihypertensive efficacy of etamicastat.
Key Findings:
-
Dose-Dependent Blood Pressure Reduction: Oral administration of etamicastat resulted in a dose-dependent decrease in both systolic and diastolic blood pressure in SHRs.[3]
-
Peripheral Selectivity: Etamicastat effectively reduced norepinephrine levels in peripheral tissues like the heart and kidney without affecting catecholamine levels in the brain (frontal cortex), indicating a desirable peripheral selectivity.[3]
-
No Reflex Tachycardia: The blood pressure-lowering effect of etamicastat was not accompanied by reflex tachycardia, a common side effect of some antihypertensive drugs.[3]
Zamicastat in Dahl Salt-Sensitive (SS) Rats
Zamicastat has been evaluated in the Dahl salt-sensitive rat, a model of salt-induced hypertension.
Key Findings:
-
Blood Pressure Control: Acute administration of zamicastat produced a dose- and time-dependent reduction in blood pressure in Dahl SS rats on a high-salt diet.[4]
-
End-Organ Protection: Chronic treatment with zamicastat was shown to ameliorate end-organ damage associated with hypertension.[4]
-
Improved Survival: In a study on aged Dahl SS rats on a high-salt diet, zamicastat treatment led to an increased median survival rate.[4]
Experimental Protocols
Etamicastat Study in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).[3]
-
Drug Administration: Etamicastat was administered orally by gavage.[3]
-
Blood Pressure Measurement: Cardiovascular pharmacodynamic effects were assessed using telemetry, a method that allows for continuous monitoring of blood pressure in conscious, freely moving animals.[3] In some studies, the tail-cuff method was also used for blood pressure recording in restrained animals.[6]
-
Catecholamine Analysis: Levels of norepinephrine and dopamine in tissues such as the heart, kidney, and frontal cortex were measured to assess the biochemical effects of DβH inhibition.[3]
dot
Caption: Experimental workflow for etamicastat studies in SHRs.
Zamicastat Study in Dahl Salt-Sensitive (SS) Rats
-
Animal Model: Dahl Salt-Sensitive (SS) rats.[4]
-
Induction of Hypertension: Hypertension was induced by feeding the rats a high-salt diet.[4]
-
Drug Administration: Zamicastat was administered orally.[4]
-
Hemodynamic and Cardiometabolic Evaluation: The study assessed the effects of zamicastat on hemodynamic parameters (blood pressure) and biomarkers of cardiometabolic risk and inflammation.[4]
-
Survival Study: The impact of chronic zamicastat treatment on the survival rate of aged Dahl SS rats on a high-salt diet was evaluated.[4]
dot
Caption: Experimental workflow for zamicastat studies in Dahl SS rats.
Conclusion
Both etamicastat and zamicastat have demonstrated significant antihypertensive effects in preclinical models of hypertension through the inhibition of dopamine β-hydroxylase. Etamicastat has been well-characterized in the spontaneously hypertensive rat model, showing dose-dependent efficacy and peripheral selectivity. Zamicastat has shown promise in the Dahl salt-sensitive rat model, not only in lowering blood pressure but also in providing end-organ protection and improving survival.
A definitive comparison of their potency is hindered by the lack of a publicly available IC50 or Ki value for zamicastat's DβH inhibition. Furthermore, the use of different animal models (genetic versus salt-induced hypertension) makes a direct comparison of their in vivo efficacy challenging. Future head-to-head studies in the same preclinical model would be invaluable for a more direct and comprehensive comparison of these two DβH inhibitors. Nevertheless, the available data suggests that both compounds are effective modulators of the sympathetic nervous system with potential for the treatment of hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of zamicastat treatment in a genetic model of salt-sensitive hypertension and heart failure [ouci.dntb.gov.ua]
- 3. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of zamicastat treatment in a genetic model of salt-sensitive hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
A Comparative Guide to Analytical Methods for the Validation of Etamicastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of etamicastat (B1249725) hydrochloride, a potent dopamine (B1211576) β-hydroxylase inhibitor. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of a suitable analytical method for quality control and research purposes.
Introduction
Etamicastat hydrochloride is a next-generation therapeutic agent under investigation for cardiovascular disorders. As with any pharmaceutical compound, robust and validated analytical methods are crucial for ensuring its quality, safety, and efficacy. This document outlines a primary High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and compares it with alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A reversed-phase HPLC method is proposed as the primary technique for the routine analysis of this compound in pharmaceutical formulations. This method is widely accessible, robust, and provides accurate and precise results.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and wide availability.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 2.3) and a suitable organic modifier like acetonitrile (B52724). The exact ratio should be optimized to achieve a desirable retention time and peak shape.
-
Flow Rate: A typical flow rate of 1.0 mL/min is suggested.
-
Detection: UV detection at a wavelength of 280 nm, where the analyte is expected to have significant absorbance.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or the mobile phase). This stock solution is then serially diluted to create calibration standards and quality control samples. For tablet analysis, a representative number of tablets are crushed, and a portion of the powder is accurately weighed and dissolved in the solvent, followed by filtration before injection.
Workflow for RP-HPLC Analysis
Caption: Workflow for the analysis of this compound by RP-HPLC.
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the nature of the sample matrix. Below is a comparison of RP-HPLC with UPLC and LC-MS/MS.
| Parameter | RP-HPLC | UPLC | LC-MS/MS |
| Principle | Separation based on polarity using a C18 stationary phase and a polar mobile phase. | Separation using columns with sub-2 µm particles, allowing for higher resolution and speed.[1] | Separation by liquid chromatography followed by mass analysis, providing high selectivity and sensitivity.[2] |
| Speed | Moderate (run times typically 5-15 minutes).[3][4] | Fast (run times often under 3 minutes).[5][6] | Fast to moderate, depending on the chromatographic method. |
| Sensitivity (LOD/LOQ) | Good (typically in the µg/mL range).[3] | Very good (often lower than HPLC). | Excellent (can reach pg/mL or lower levels).[7] |
| Resolution | Good. | Excellent, due to smaller particle size columns.[8] | Dependent on the chromatographic front-end, but mass analyzer adds another dimension of separation. |
| Application | Ideal for routine quality control of bulk drug and finished products.[9] | Suitable for high-throughput screening and complex mixtures.[1] | Best for analysis in complex biological matrices (e.g., plasma, urine) and for metabolite identification.[2][7] |
| Cost | Lower initial investment and operational costs. | Higher initial investment for instrumentation. | Highest initial investment and operational costs. |
| Robustness | Generally very robust and transferable between laboratories. | May require more careful method development to maintain robustness. | Can be more complex to operate and maintain. |
Signaling Pathway of this compound's Target
Caption: Mechanism of action of this compound.
Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve faster and more efficient separations compared to traditional HPLC.[1]
Experimental Protocol: UPLC Method
-
Instrumentation: A UPLC system capable of handling high backpressures, with a suitable detector (e.g., PDA).
-
Chromatographic Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[8]
-
Mobile Phase: Similar to HPLC, but may require optimization for the faster separation. A common mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Detection: PDA detection, scanning a range of wavelengths to ensure specificity.
-
Column Temperature: Precisely controlled, e.g., 40°C.
-
Injection Volume: Smaller injection volumes are typically used, e.g., 1-5 µL.
Logical Relationship: HPLC vs. UPLC
Caption: Key differences between HPLC and UPLC technology.
Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of this compound in biological fluids, where high sensitivity and selectivity are required, LC-MS/MS is the method of choice.[2]
Experimental Protocol: LC-MS/MS Method
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: A fast gradient elution on a C18 column is typically used to separate the analyte from the matrix components.
-
Mass Spectrometry:
-
Ionization Mode: ESI positive mode is likely suitable for etamicastat.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
-
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove proteins and other interferences from the biological sample before injection.[7]
Conclusion
The selection of an appropriate analytical method for this compound is dependent on the specific application. For routine quality control of pharmaceutical dosage forms, a validated RP-HPLC method offers a balance of performance, cost-effectiveness, and robustness. For high-throughput analysis, UPLC provides a significant advantage in speed and resolution. When analyzing samples in complex biological matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. The information provided in this guide serves as a starting point for the development and validation of an analytical method tailored to your specific research or quality control needs.
References
- 1. wjpps.com [wjpps.com]
- 2. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eurasian Journal of Biological and Chemical Sciences » Submission » A Validated HPLC-UV Method for Determination of Dopamine HCl in Injectable Solutions [dergipark.org.tr]
- 4. [PDF] A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations | Semantic Scholar [semanticscholar.org]
- 5. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. actascientific.com [actascientific.com]
A Comparative Analysis of Etamicastat and Diltiazem in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of etamicastat (B1249725) and diltiazem (B1670644) on blood pressure, supported by experimental data from clinical and preclinical studies. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct mechanisms and therapeutic potential of these two antihypertensive agents.
Executive Summary
Etamicastat, a novel dopamine (B1211576) β-hydroxylase (DβH) inhibitor, and diltiazem, a well-established non-dihydropyridine calcium channel blocker, both effectively lower blood pressure but through fundamentally different mechanisms. Etamicastat acts by inhibiting the conversion of dopamine to norepinephrine (B1679862), thereby reducing sympathetic nervous system activity. Diltiazem, conversely, induces vasodilation by blocking the influx of calcium into vascular smooth muscle and cardiac cells. This guide presents a side-by-side comparison of their effects on blood pressure, details the experimental protocols used in key studies, and illustrates their respective signaling pathways. While direct comparative clinical trials are limited, this guide synthesizes available data to provide a comprehensive overview for research and development purposes.
Data Presentation: Quantitative Effects on Blood Pressure
The following tables summarize the blood pressure-lowering effects of etamicastat and diltiazem as reported in separate clinical and preclinical studies. It is important to note that these studies were not head-to-head comparisons and involved different patient populations and methodologies.
Table 1: Clinical Trial Data on the Antihypertensive Effects of Etamicastat
| Study Population | Dosage | Treatment Duration | Change in Systolic Blood Pressure (SBP) vs. Placebo | Change in Diastolic Blood Pressure (DBP) vs. Placebo | Citation |
| Male patients with mild to moderate hypertension | 50 mg once daily | 10 days | -11.66 mmHg (nighttime) | Not Reported | [1] |
| Male patients with mild to moderate hypertension | 100 mg once daily | 10 days | -14.92 mmHg (nighttime) | Not Reported | [1] |
| Male patients with mild to moderate hypertension | 200 mg once daily | 10 days | -13.62 mmHg (nighttime) | Not Reported | [1] |
Table 2: Clinical Trial Data on the Antihypertensive Effects of Diltiazem
| Study Population | Dosage | Treatment Duration | Change in Supine Systolic Blood Pressure (SBP) | Change in Supine Diastolic Blood Pressure (DBP) | Citation |
| Patients with mild to moderate essential hypertension | 240 or 360 mg/day (slow-release) | 6 weeks | -13 mmHg (from baseline) | -8 mmHg (from baseline) | [2] |
| Patients with essential hypertension | 360 mg/day | 12 weeks | -11 mmHg (from baseline) | -10 mmHg (from baseline) | [3] |
| Patients with mild to moderate hypertension | 120 mg/day (extended-release) | 4 weeks | Not Reported | -5.1 mmHg (vs. placebo) | [4] |
| Patients with mild to moderate hypertension | 240 mg/day (extended-release) | 4 weeks | Not Reported | -6.9 mmHg (vs. placebo) | [4] |
| Patients with mild to moderate hypertension | 360 mg/day (extended-release) | 4 weeks | Not Reported | -6.9 mmHg (vs. placebo) | [4] |
| Patients with mild to moderate hypertension | 480 mg/day (extended-release) | 4 weeks | Not Reported | -10.6 mmHg (vs. placebo) | [4] |
Table 3: Preclinical Data in Spontaneously Hypertensive Rats (SHR)
| Agent | Dosage | Change in Mean Arterial Pressure (MAP) | Citation |
| Etamicastat | 30 mg/kg (single oral dose) | -14.0 mmHg (unrestrained) | [5] |
| Etamicastat | 10 mg/kg/day (in drinking water) | Mean decrease of 37 mmHg (SBP) and 32 mmHg (DBP) over 24 weeks | [6] |
Experimental Protocols
Etamicastat Clinical Trial Methodology
A representative study evaluating the antihypertensive effect of etamicastat was a randomized, double-blind, placebo-controlled trial.[1]
-
Study Population: The study enrolled male patients between the ages of 18 and 65 with mild to moderate hypertension.[1]
-
Study Design: Participants were randomly assigned to receive once-daily oral doses of etamicastat (50, 100, or 200 mg) or a placebo for a duration of 10 days.[1]
-
Blood Pressure Assessment: The primary endpoint for antihypertensive effect was assessed using 24-hour ambulatory blood pressure monitoring (ABPM).[1] This method provides a comprehensive profile of blood pressure fluctuations over a 24-hour period, including nighttime values.
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood and urine samples were collected to evaluate the pharmacokinetic profile of etamicastat and its metabolites. Pharmacodynamic effects on the sympathetic nervous system were also assessed.[1]
Diltiazem Clinical Trial Methodology
A multicenter, randomized, placebo-controlled, parallel-group study was conducted to evaluate the efficacy of diltiazem in patients with essential hypertension.[3]
-
Study Population: The study included 77 patients with stable supine diastolic blood pressure between 95 and 110 mmHg.[3]
-
Washout Period: Prior to the study, patients were withdrawn from any previous antihypertensive therapy for at least 4 weeks.[3]
-
Study Design: Patients were randomized to receive either diltiazem or a placebo. The diltiazem dose was titrated to an optimal level, with 85% of patients requiring 360 mg/day. The total duration of therapy was 12 weeks.[3]
-
Blood Pressure Assessment: Blood pressure was measured in supine and standing positions at baseline, at the end of the titration period, and at the end of the 12-week treatment period.[3]
Signaling Pathways and Mechanisms of Action
Etamicastat: Dopamine β-Hydroxylase Inhibition
Etamicastat is a direct and reversible inhibitor of the enzyme dopamine β-hydroxylase (DBH).[7] DBH is a key enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[7][8] By inhibiting DBH, etamicastat reduces the levels of norepinephrine in peripheral sympathetically innervated tissues, leading to a decrease in sympathetic tone, reduced vasoconstriction, and consequently, a lowering of blood pressure.[5][9]
Diltiazem: Calcium Channel Blockade
Diltiazem is a non-dihydropyridine calcium channel blocker that primarily targets L-type calcium channels in cardiac and vascular smooth muscle cells.[10][11] It inhibits the influx of extracellular calcium ions across the cell membrane during depolarization. In vascular smooth muscle, this reduction in intracellular calcium leads to relaxation and vasodilation, thereby lowering peripheral resistance and blood pressure.[10][12] In the heart, diltiazem's action on calcium channels reduces cardiac contractility and heart rate.[10]
Experimental Workflow: Antihypertensive Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial designed to assess the efficacy of an antihypertensive agent.
References
- 1. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of diltiazem in a slow-release formulation for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diltiazem as monotherapy for systemic hypertension: a multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diltiazem: Package Insert / Prescribing Information [drugs.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Dopamine β hydroxylase as a potential drug target to combat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Etamicastat: In Vitro Enzyme Inhibition vs. In Vivo Efficacy
Etamicastat (B1249725) (BIA 5-453) is a peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1] Its development was aimed at treating conditions such as hypertension and heart failure by modulating the activity of the sympathetic nervous system.[1][2] This guide provides a detailed comparison of its in vitro enzymatic inhibition properties and its in vivo therapeutic efficacy, supported by experimental data for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Enzyme Inhibition Data
The in vitro potency of etamicastat and its primary metabolites has been quantified through enzyme inhibition assays. The data, summarized below, highlights the compound's direct interaction with its target, dopamine β-hydroxylase. Etamicastat demonstrates potent inhibition of DBH with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[3][4] Its metabolites also exhibit inhibitory activity, though to a lesser extent.[3][4]
| Compound | Target Enzyme | IC50 (nM) | Inhibition Constant (Ki) (nM) | Inhibition Model |
| Etamicastat | Dopamine β-hydroxylase (DBH) | 107[3][5][6] | 34[7] | Mixed-model (vs. Tyramine & Ascorbate)[7] |
| Nepicastat (B1663631) (Comparator) | Dopamine β-hydroxylase (DBH) | 40[7] | 11[7] | Mixed-model (vs. Tyramine & Ascorbate)[7] |
| BIA 5-965 (Metabolite) | Dopamine β-hydroxylase (DBH) | 306[3][4] | N/A | N/A |
| BIA 5-998 (Metabolite) | Dopamine β-hydroxylase (DBH) | 629[3][4] | N/A | N/A |
| BIA 5-961 (Metabolite) | Dopamine β-hydroxylase (DBH) | 427[3][4] | N/A | N/A |
In Vivo Efficacy Data
In vivo studies in both animal models and human clinical trials have been conducted to evaluate the physiological effects of etamicastat, primarily its ability to lower blood pressure.
Table 2.1: Efficacy in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Dosage & Administration | Duration | Key Findings |
| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day in drinking water | 35 weeks | - Mean reduction in systolic blood pressure of 37 mm Hg.[8]- Mean reduction in diastolic blood pressure of 32 mm Hg.[8]- No development of reflex tachycardia.[8][9]- Decreased noradrenaline-to-dopamine ratio in heart and kidney.[9] |
| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg via oral gavage | Acute | - Significant decrease in noradrenaline levels in the heart.[7]- No significant effect on noradrenaline levels in the parietal cortex, confirming peripheral selectivity.[7] |
Table 2.2: Efficacy in Human Hypertensive Patients
| Study Population | Dosage & Administration | Duration | Key Findings |
| Male patients with mild to moderate hypertension | 50, 100, 200 mg once daily | 10 days | - Dose-dependent decrease in systolic and diastolic blood pressure.[2]- Statistically significant reduction in nighttime systolic blood pressure vs. placebo: - 50 mg: -11.66 mm Hg[2] - 100 mg: -14.92 mm Hg[2] - 200 mg: -13.62 mm Hg[2]- Generally well tolerated.[2][10] |
Signaling Pathway and Mechanism of Action
Etamicastat functions by inhibiting dopamine β-hydroxylase, a critical enzyme in the catecholamine biosynthesis pathway. This inhibition leads to a decrease in the production of norepinephrine from dopamine in peripheral sympathetic nerves. The reduced levels of norepinephrine, a potent vasoconstrictor, result in vasodilation and a subsequent lowering of blood pressure. The peripheral selectivity of etamicastat is a key characteristic, as it avoids the central nervous system side effects associated with non-selective DBH inhibitors.[3][7]
Caption: Etamicastat inhibits Dopamine β-Hydroxylase (DBH).
Experimental Protocols
In Vitro DBH Inhibition Assay
This protocol outlines the general steps for determining the inhibitory activity of a compound against dopamine β-hydroxylase.
Objective: To quantify the IC50 value of etamicastat for human dopamine β-hydroxylase.
Materials:
-
Enzyme Source: Homogenates from a cell line expressing DBH, such as human neuroblastoma SK-N-SH cells.[7]
-
Substrate: Tyramine.[7]
-
Co-substrate & Cofactors: Ascorbic acid, Copper.[7]
-
Test Compound: Etamicastat.
-
Assay Buffer: Appropriate buffer to maintain pH and ionic strength.
-
Detection Reagents: Reagents for quantifying the product, octopamine (B1677172).
Procedure:
-
Enzyme Preparation: SK-N-SH cells are cultured and harvested. The cells are homogenized to release the DBH enzyme. Protein concentration in the homogenate is quantified.[11]
-
Assay Reaction: The reaction mixture is prepared containing the enzyme homogenate, assay buffer, ascorbic acid, and varying concentrations of etamicastat.
-
Initiation: The reaction is initiated by adding the substrate, tyramine.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination: The reaction is stopped, typically by adding an acid or by heat inactivation.
-
Product Quantification: The amount of octopamine formed is measured, often using high-performance liquid chromatography (HPLC).
-
Data Analysis: The enzyme activity at each etamicastat concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Caption: Workflow for an in vitro DBH inhibition assay.
In Vivo Efficacy Study in Spontaneously Hypertensive Rats (SHR)
This protocol describes an experiment to evaluate the antihypertensive effects of etamicastat in a widely used animal model of hypertension.
Objective: To assess the long-term effect of etamicastat on blood pressure and catecholamine levels in SHR.
Materials:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as a control group.[8]
-
Test Compound: Etamicastat.
-
Vehicle: Drinking water.
-
Equipment: Telemetry system for continuous blood pressure and heart rate monitoring, metabolic cages for urine collection, HPLC for catecholamine analysis.
Procedure:
-
Acclimatization: Animals are acclimated to the housing conditions. Telemetry transmitters are surgically implanted for cardiovascular monitoring.
-
Treatment Groups: Animals are divided into groups (e.g., SHR + Vehicle, SHR + Etamicastat, WKY + Vehicle, WKY + Etamicastat).
-
Drug Administration: Etamicastat is administered to the treatment group, for example, at a dose of 10 mg/kg/day dissolved in the drinking water, for an extended period (e.g., 35 weeks).[8]
-
Cardiovascular Monitoring: Systolic blood pressure, diastolic blood pressure, and heart rate are continuously monitored via telemetry throughout the study.[8]
-
Biochemical Analysis:
-
Data Analysis: Cardiovascular parameters and catecholamine levels are compared between the treatment and control groups using appropriate statistical tests.
Caption: Workflow for an in vivo efficacy study in SHR.
References
- 1. Etamicastat - Wikipedia [en.wikipedia.org]
- 2. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Etamicastat and Blood Pressure: A Comparative Analysis of Clinical and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Etamicastat (B1249725), a selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DβH), has been investigated as a novel therapeutic agent for the management of hypertension. By blocking the conversion of dopamine to norepinephrine (B1679862), etamicastat aims to reduce sympathetic nervous system activity, a key contributor to elevated blood pressure. This guide provides a comprehensive comparison of etamicastat's effects on blood pressure from both clinical and preclinical studies, offering valuable insights for researchers and professionals in the field of drug development.
Quantitative Analysis of Blood Pressure Reduction
Clinical and preclinical studies have demonstrated the dose-dependent antihypertensive effects of etamicastat. The following tables summarize the key quantitative findings from these studies, comparing the administration of etamicastat to placebo or baseline conditions.
Clinical Data: Etamicastat in Patients with Mild to Moderate Hypertension
A randomized, double-blind, placebo-controlled study investigated the effects of once-daily oral doses of etamicastat (50 mg, 100 mg, and 200 mg) for 10 days in male patients with mild to moderate hypertension.[1] Blood pressure was assessed using 24-hour ambulatory blood pressure monitoring (ABPM).[1]
| Treatment Group | Change in Nighttime Systolic Blood Pressure (SBP) vs. Placebo (mm Hg) | 95% Confidence Interval | P-value |
| Etamicastat 50 mg | -11.66 | -21.57 to -1.76 | < 0.05 |
| Etamicastat 100 mg | -14.92 | -24.98 to -4.87 | < 0.01 |
| Etamicastat 200 mg | -13.62 | -22.29 to -3.95 | < 0.01 |
Data from Almeida L, et al. Clin Ther. 2014.[1]
The results indicate a statistically significant reduction in nighttime systolic blood pressure with all tested doses of etamicastat compared to placebo.[1] The most pronounced effect was observed at the 100 mg dose.[1]
Preclinical Data: Etamicastat in Spontaneously Hypertensive Rats (SHR)
Long-term administration of etamicastat in spontaneously hypertensive rats (SHR), a widely used animal model of human essential hypertension, has also been evaluated.
| Treatment | Mean Decrease in Systolic Blood Pressure (SBP) (mm Hg) | Mean Decrease in Diastolic Blood Pressure (DBP) (mm Hg) |
| Etamicastat (10 mg/kg/day for 24 weeks) | 37 | 32 |
Data from Silva P, et al. J Am Soc Hypertens. 2016.[2]
Chronic treatment with etamicastat resulted in a sustained and significant reduction in both systolic and diastolic blood pressure in hypertensive rats.[2] Notably, this blood pressure-lowering effect was not associated with reflex tachycardia, a common side effect of some antihypertensive agents.[3][4]
Experimental Protocols
Clinical Study Methodology
The clinical trial evaluating etamicastat in hypertensive patients followed a robust, randomized, double-blind, placebo-controlled design.[1]
-
Participants: The study enrolled male patients between the ages of 18 and 65 with a diagnosis of mild to moderate hypertension.[1]
-
Intervention: Participants were randomly assigned to receive once-daily oral doses of etamicastat (50 mg, 100 mg, or 200 mg) or a matching placebo for a duration of 10 days.[1]
-
Blood Pressure Measurement: The primary endpoint for antihypertensive efficacy was the change in blood pressure as measured by 24-hour ambulatory blood pressure monitoring (ABPM).[1] ABPM provides a more comprehensive assessment of blood pressure control over a full day and night cycle compared to single office-based measurements.
Preclinical Study Methodology
The preclinical studies in spontaneously hypertensive rats (SHR) involved the following key methods:
-
Animal Model: The SHR model was selected as it closely mimics human essential hypertension.
-
Drug Administration: Etamicastat was administered to the rats via their drinking water or by oral gavage.[2][3]
-
Blood Pressure Measurement: Cardiovascular parameters, including blood pressure and heart rate, were continuously monitored using telemetry.[3] This technique allows for the collection of real-time physiological data from conscious, unrestrained animals, minimizing stress-induced artifacts.
Mechanism of Action and Signaling Pathway
Etamicastat exerts its antihypertensive effect by inhibiting dopamine β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine in the sympathetic nervous system.[1][3] This inhibition leads to a reduction in peripheral norepinephrine levels, resulting in decreased sympathetic tone, reduced vasoconstriction, and consequently, a lowering of blood pressure.
References
- 1. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Etamicastat: A Comparative Analysis of Combination Therapy and Monotherapy in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Etamicastat (B1249725), a selective inhibitor of dopamine (B1211576) β-hydroxylase (DβH), presents a novel therapeutic approach for managing hypertension. By blocking the conversion of dopamine to norepinephrine (B1679862), etamicastat reduces sympathetic nervous system activity, a key contributor to elevated blood pressure. This guide provides a comparative analysis of etamicastat as a monotherapy versus its use in combination with other antihypertensive agents, drawing upon available preclinical and clinical data to inform future research and development.
Executive Summary
This guide synthesizes findings from a key preclinical study in spontaneously hypertensive rats (SHR) and a clinical trial in patients with mild to moderate hypertension.
-
Monotherapy: Clinical data demonstrates that etamicastat monotherapy effectively reduces blood pressure in hypertensive patients. A dose-dependent reduction in both systolic and diastolic blood pressure has been observed.
-
Combination Therapy: Preclinical evidence in SHR models indicates that etamicastat, when combined with various classes of antihypertensive drugs, leads to a significantly amplified blood pressure-lowering effect compared to monotherapy.
-
Data Gap: To date, no clinical trial data for etamicastat in combination therapy has been made publicly available. Therefore, this comparison relies on preclinical data for the combination therapy arm and clinical data for the monotherapy arm. This distinction is crucial for the interpretation of the presented data.
Mechanism of Action: Dopamine β-Hydroxylase Inhibition
Etamicastat's therapeutic effect stems from its inhibition of dopamine β-hydroxylase, the enzyme responsible for the final step in the synthesis of norepinephrine from dopamine. This targeted action within the sympathetic nervous system provides a unique mechanism for blood pressure control.
A Comparative Guide to the Multisubstrate DBH Inhibition of Etamicastat and Nepicastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the multisubstrate inhibition mechanisms of two notable dopamine (B1211576) β-hydroxylase (DBH) inhibitors: etamicastat (B1249725) and nepicastat (B1663631). The information presented herein is compiled from experimental data to assist researchers in understanding the nuanced interactions of these compounds with their target enzyme.
Introduction
Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862).[1] Inhibition of DBH is a therapeutic strategy for various cardiovascular and neurological conditions. Etamicastat and nepicastat are two potent, reversible inhibitors of DBH that exhibit a multisubstrate inhibition mechanism.[2][3] While both compounds target the same enzyme, they display distinct pharmacokinetic and pharmacodynamic profiles, particularly concerning their penetration of the central nervous system.[2][3]
Comparative Inhibition Kinetics
Both etamicastat and nepicastat act as multisubstrate inhibitors, binding to the reduced form of the DBH enzyme at both the substrate (dopamine/tyramine) and oxygen binding sites.[2][3] Kinetic studies reveal that both compounds follow a mixed-model inhibition pattern.[2][3]
With respect to the substrate tyramine, the inhibition is competitive in nature.[2] However, in relation to the co-substrate ascorbate, the inhibition pattern is closer to uncompetitive for both molecules.[2]
Quantitative Comparison of Inhibition
The inhibitory potency of etamicastat and nepicastat against human DBH has been quantified through in vitro assays. The following table summarizes the key inhibition constants.
| Inhibitor | IC50 (nM) | Ki vs. Tyramine (nM) |
| Etamicastat | 107[2][4] | 34[2][3] |
| Nepicastat | 40[3] | 11[2][3] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Mechanism of Action: A Visual Representation
The following diagrams illustrate the multisubstrate inhibition mechanism of DBH by etamicastat and nepicastat.
Caption: Multisubstrate inhibition of DBH by etamicastat and nepicastat.
Experimental Protocols
The following is a summary of the experimental methods used to characterize the inhibition of DBH by etamicastat and nepicastat, based on published research.[2][3]
DBH Activity Assay
-
Enzyme Source: Homogenates from SK-N-SH human neuroblastoma cells were used as the source of human DBH.
-
Substrates: Tyramine was used as the primary substrate, and ascorbic acid served as the co-substrate.
-
Incubation: The reaction mixture, containing the cell homogenate, substrates, and varying concentrations of the inhibitors (etamicastat or nepicastat), was incubated at 37°C.
-
Reaction Termination: The enzymatic reaction was stopped by the addition of a stopping solution.
-
Product Quantification: The product of the reaction, octopamine, was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Enzyme kinetics and inhibition constants (IC50 and Ki) were determined by non-linear fitting of the reaction velocities at different substrate and inhibitor concentrations.
Reversibility of Inhibition
-
Inhibitor Incubation: DBH was incubated with a high concentration of either etamicastat or nepicastat.
-
Dilution/Centrifugation: The mixture was then subjected to a two-step centrifugation and dilution process to remove the unbound inhibitor.
-
Activity Measurement: The activity of the washed enzyme was measured and compared to the activity of an untreated control. Full recovery of enzyme activity indicated reversible inhibition.[2]
In Vivo Effects and Selectivity
A key differentiator between etamicastat and nepicastat is their activity in vivo. Oral administration of both compounds leads to the inhibition of adrenal DBH activity and a subsequent decrease in norepinephrine levels in the heart.[2] However, nepicastat also reduces norepinephrine levels in the parietal cortex, indicating that it crosses the blood-brain barrier and exerts central effects.[2] In contrast, etamicastat is a peripherally selective DBH inhibitor with limited brain penetration, offering a potential advantage by avoiding central nervous system side effects.[2][4]
Caption: Differential in vivo effects of etamicastat and nepicastat.
Conclusion
Both etamicastat and nepicastat are potent, reversible, and multisubstrate inhibitors of dopamine β-hydroxylase, exhibiting a mixed-model inhibition mechanism. Nepicastat demonstrates a slightly higher in vitro potency. However, the most significant distinction lies in their in vivo selectivity. Etamicastat's peripheral restriction presents a key therapeutic advantage for conditions where central DBH inhibition is undesirable. This comparative guide provides a foundational understanding for researchers engaged in the development of novel DBH inhibitors.
References
- 1. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Etamicastat Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Etamicastat hydrochloride, a peripherally selective dopamine (B1211576) β-hydroxylase inhibitor. Adherence to these guidelines is critical for maintaining a safe laboratory environment and minimizing environmental impact.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the fundamental safety precautions for handling this compound. The following table summarizes the key safety data extracted from material safety data sheets (MSDS).
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. In case of dust formation, use a suitable respirator. |
| Handling | Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use only in well-ventilated areas or under a fume hood. |
| Storage | Store in a cool, well-ventilated area in the original, tightly closed container. It is hygroscopic; protect from moisture. |
| Accidental Release Measures | Evacuate personnel from the area. Wear full PPE. Avoid breathing dust or vapors. Contain the spillage and clean up with a liquid-binding material. Prevent entry into drains or water courses.[1] |
| First Aid: Skin Contact | Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[2] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][3] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Consult a physician.[2][3] |
| First Aid: Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3] |
Procedural Steps for Disposal
The proper disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment. The following workflow outlines the decision-making and operational steps for its disposal.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe disposal of this compound waste, aligned with general laboratory safety best practices.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes expired or unused product, contaminated personal protective equipment (gloves, lab coats), and cleaning materials from spillage.
- Segregate this compound waste from other chemical waste streams at the point of generation to prevent unintended reactions.
2. Containment and Labeling:
- Place all solid waste into a designated, robust, and sealable container. For liquid waste, use a compatible, leak-proof container.
- Clearly label the waste container with "this compound Waste" and any other required institutional hazard warnings. The label should also include the date when the waste was first added to the container.
3. Collection and Storage:
- Once the container is full or ready for disposal, ensure it is tightly sealed.
- Store the sealed container in a designated and secure chemical waste storage area, away from general laboratory traffic. This area should be well-ventilated.
4. Final Disposal:
- The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[1]
- Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
- Disposal must be carried out in accordance with all applicable country, federal, state, and local regulations.[1] It is considered non-hazardous for transport.[1]
Environmental Considerations:
References
Essential Safety and Operational Guide for Handling Etamicastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Etamicastat hydrochloride in a laboratory setting. As a potent research compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination. This guide offers procedural, step-by-step guidance for safe operational practices and disposal.
Disclaimer: An official Safety Data Sheet (SDS) for this compound (CAS No. 677773-32-9) was not publicly available at the time of this writing. The following recommendations are based on best practices for handling potent pharmaceutical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and must be determined by a comprehensive risk assessment of the specific procedures being undertaken. The following table provides general guidance for PPE selection based on the task and the physical form of this compound.
| Activity | Physical Form | Recommended PPE | Rationale |
| Weighing and Dispensing | Powder | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of fine particles. Full respiratory and skin protection is essential to prevent exposure. |
| Solution Preparation | Liquid | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills requires eye and skin protection. |
| General Handling | Solid/Liquid | - Lab coat- Safety glasses- Single pair of gloves | Minimum PPE for handling sealed containers or in situations with a low likelihood of exposure. |
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical. The following table outlines first aid and emergency measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |
| Accidental Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately. |
Operational and Disposal Plans
A structured approach to the handling and disposal of this compound is essential for safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.
-
Preparation of Work Area: Ensure a designated and clearly marked area for handling this compound. All work with the solid form should be conducted in a certified chemical fume hood, glove box, or other containment device.
-
Donning PPE: Put on the appropriate PPE as determined by the risk assessment before handling the compound.
-
Weighing and Aliquoting: Handle the solid compound with care to minimize dust generation. Use appropriate tools and techniques for accurate measurement.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Waste Disposal: All waste materials, including contaminated PPE, disposable labware, and excess compound, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Disposal Plan:
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated consumables) | Collect in a clearly labeled, sealed, and puncture-resistant container. The label should include "Hazardous Waste," the chemical name, and any known hazard pictograms. |
| Liquid Waste (solutions, rinsates) | Collect in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and concentration of all components. |
| Sharps (needles, scalpels) | Dispose of in a designated sharps container that is puncture-resistant and leak-proof. |
All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
Visualizations
The following diagrams illustrate the logical workflow for handling this compound and its mechanism of action.
Caption: Logical workflow for handling this compound.
Caption: Mechanism of action of Etamicastat.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
